2,5-Dimethylbenzoic acid
Description
Properties
IUPAC Name |
2,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRHNAFEYMSXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060591 | |
| Record name | Benzoic acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-72-0 | |
| Record name | 2,5-Dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE5PMK0H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,5-Dimethylbenzoic acid fundamental properties
An In-depth Technical Guide on the Core Properties of 2,5-Dimethylbenzoic Acid
Introduction
This compound, also known by its synonyms Isoxylic acid and p-Xylylic acid, is an aromatic carboxylic acid.[1][2] It is structurally characterized as a benzoic acid derivative with two methyl groups substituted at the 2 and 5 positions of the benzene (B151609) ring.[3] This compound serves as a metabolite of pseudocumene (1,2,4-trimethylbenzene) and is utilized as a starting reagent in the synthesis of various organic compounds, including derivatives of[4]paracyclophane and methyl 2,5-dimethylbenzoate.[5][6][7]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[5][7][8]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1][3][6][9] |
| Molecular Weight | 150.17 g/mol | [3][6] |
| CAS Number | 610-72-0 | [1][3][5][9] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Melting Point | 131-135 °C | [5][8][9] |
| Boiling Point | 268 °C | [5][9][10] |
| Density | 1.069 g/cm³ | [7][10] |
| pKa | 3.990 (at 25°C) | [7] |
| Water Solubility | 0.18 g/L (at 25°C) | [7] |
| Flash Point | 126.7 °C | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key data from various spectroscopic techniques.
| Spectroscopic Technique | Key Data and Observations | Reference |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and methyl protons. | [3][11] |
| ¹³C NMR | Spectra available for detailed carbon framework analysis. | [9][12] |
| Infrared (IR) Spectroscopy | Conforms to the expected spectrum for a carboxylic acid with aromatic C-H, C=C, and C=O stretching, and O-H stretching. Spectra available as KBr disc and nujol mull. | [1][3][9] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 150. | [1][3] |
| Raman Spectroscopy | Spectrum available. | [3][9] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation and Oxidation
A common synthetic route for substituted benzoic acids involves the Friedel-Crafts acylation of a corresponding substituted benzene, followed by oxidation. While a specific protocol for this compound is not detailed in the provided results, a general procedure for a related compound, 2,5-dimethoxybenzoic acid, can be adapted.[13]
Step 1: Friedel-Crafts Acylation of p-Xylene (B151628)
-
Apparatus Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), the flask is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). The suspension is cooled to 0 °C using an ice bath.
-
Reactant Addition: A solution of p-xylene and acetyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 1-2 hours. The temperature should be maintained below 5 °C.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched by slowly pouring it onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2,5-dimethylacetophenone.
Step 2: Haloform Reaction (Oxidation)
-
Dissolution: The crude 2,5-dimethylacetophenone is dissolved in a suitable solvent like dioxane or THF in a round-bottom flask.
-
Reagent Addition: An aqueous solution of sodium hydroxide (B78521) is added. The mixture is cooled in an ice bath.
-
Oxidation: A sodium hypochlorite (B82951) solution (bleach) is added slowly with vigorous stirring. The reaction is typically exothermic and should be controlled.
-
Quenching and Acidification: Excess hypochlorite is quenched with a sodium bisulfite solution. The mixture is then acidified with hydrochloric acid, which precipitates the this compound.
-
Isolation: The solid product is collected by filtration and washed with cold water.
Purification
A standard method for purifying this compound involves the following steps:
-
Steam Distillation: The crude acid is first purified by steam distillation.[5][7]
-
Recrystallization: The distilled acid is then recrystallized from ethanol (B145695) or water to obtain a product with high purity.[5][7]
Safety and Hazards
This compound is classified as a hazardous chemical. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
| Hazard Category | GHS Classification | Precautionary Measures |
| Skin Contact | Skin Irritant (Category 2) | Causes skin irritation.[3] In case of contact, wash with plenty of soap and water. |
| Eye Contact | Eye Irritant (Category 2) | Causes serious eye irritation.[3] Rinse immediately with plenty of water for at least 15 minutes. |
| Inhalation | Specific target organ toxicity (single exposure, Category 3) | May cause respiratory irritation.[3] If inhaled, remove to fresh air. |
| Ingestion | Acute oral toxicity (Category 4) | Harmful if swallowed. |
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing dust.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 2. This compound | 610-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 610-72-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 610-72-0 [m.chemicalbook.com]
- 7. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound [stenutz.eu]
- 10. This compound(610-72-0) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Physicochemical Properties of 2,5-Dimethylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylbenzoic acid (CAS No: 610-72-0). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.
Core Physicochemical Data
This compound, also known as isoxylic acid, is a substituted aromatic carboxylic acid.[1] Its fundamental physicochemical properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| Synonyms | Isoxylic acid, p-Xylylic acid, 2-Carboxy-1,4-dimethylbenzene | [1][4] |
| CAS Number | 610-72-0 | [2][4] |
| Molecular Formula | C9H10O2 | [1][2] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 131-135 °C | [3][6][7] |
| Boiling Point | 268 °C | [2][5][6] |
| Density | 1.069 g/cm³ | [6] |
| pKa | 3.99 at 25°C | [8] |
| Solubility | Insoluble in water.[2] Soluble in methanol (B129727) with very faint turbidity.[5][8] | |
| LogP | 2.00160 | [7] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standardized experimental methodologies for key parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for fine powdering)
Procedure:
-
A small amount of finely powdered this compound is introduced into a capillary tube to a height of 1-2 mm.[1][2]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2]
-
The assembly is placed in a heating bath (oil or a metal block).
-
The sample is heated slowly, at a rate of approximately 2°C per minute as the expected melting point is approached.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination
For a solid compound like this compound, the boiling point is determined at atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Liquid for heating bath (e.g., paraffin (B1166041) oil)
Procedure:
-
A small quantity of this compound is placed in the fusion tube.
-
The capillary tube is placed inside the fusion tube with its open end submerged in the molten sample.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube.[9][10]
-
Heating continues until a steady stream of bubbles emerges from the capillary tube.[10][11]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
Procedure:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).[12]
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
The solution is titrated with the standardized NaOH solution, added in small, known increments from the burette.[7]
-
The pH is recorded after each addition of titrant, allowing the reading to stabilize.[7]
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then found.[5]
-
The pH at the half-equivalence point is equal to the pKa of the acid.[13]
Aqueous Solubility Determination
This protocol outlines a general method for determining the solubility of a sparingly soluble organic acid.
Apparatus:
-
Scintillation vials or test tubes with closures
-
Shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
An excess amount of this compound is added to a known volume of water in a vial.
-
The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of this compound in the supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve. This concentration represents the aqueous solubility.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity. The shake-flask method is a common direct determination technique.
Apparatus:
-
Separatory funnel or capped centrifuge tubes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
A known amount of this compound is dissolved in either water or n-octanol.
-
The solution is added to a separatory funnel containing the other immiscible solvent.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for the phases to separate.[4][14]
-
The two phases are separated.
-
The concentration of this compound in each phase is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.[3]
Visualized Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the purification of a solid organic acid like this compound.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. acdlabs.com [acdlabs.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. web.williams.edu [web.williams.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 14. agilent.com [agilent.com]
An In-Depth Technical Guide to 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
2,5-Dimethylbenzoic acid, also known as isoxylic acid, is an organic compound with the chemical formula C₉H₁₀O₂.[1][2] Its CAS number is 610-72-0 .[1][2][3][4][5] This aromatic carboxylic acid is characterized by a benzoic acid core with two methyl groups substituted at the 2 and 5 positions of the benzene (B151609) ring. It is a white to off-white crystalline powder.[6]
The structure of this compound is as follows:
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| CAS Number | 610-72-0 | [1][2][3][4][5] |
| Melting Point | 132-134 °C | [6] |
| Boiling Point | 268 °C | [6] |
| Density | 1.069 g/cm³ | [7] |
| pKa | 3.990 (at 25°C) | |
| LogP | 2.2 | [2] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Very faint turbidity with Methanol | [6] |
Synthesis and Experimental Protocols
General Synthesis via Oxidation of a Methyl Group on an Aromatic Ring
This method is a general procedure that can be adapted for the synthesis of this compound from a suitable precursor like 1,4-dimethylbenzene (p-xylene).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., p-xylene) in a suitable solvent like glacial acetic acid.
-
Addition of Oxidant: While stirring the solution at room temperature, slowly add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or a mixture of sodium dichromate and sulfuric acid. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using permanganate, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[9]
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a diluent (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and water) to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV-Vis detector.[1]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of the analyte from any impurities. A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase over time.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.[1]
-
-
Data Analysis: The retention time of this compound is determined by injecting a standard solution. The purity of the sample is assessed by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Biological Significance and Applications
This compound is a known metabolite of pseudocumene (1,2,4-trimethylbenzene).[10] Its primary role in a biological context is as a product of xenobiotic metabolism. In the field of drug development and organic synthesis, it serves as a valuable building block for the creation of more complex molecules. Derivatives of dimethylbenzoic acids have been investigated for their potential as anticancer and antimicrobial agents.
Metabolic Pathway of Pseudocumene
The following diagram illustrates the metabolic pathway of pseudocumene, leading to the formation of this compound and other metabolites. This process primarily occurs in the liver and involves oxidation of the methyl groups.
Caption: Metabolic pathway of pseudocumene to this compound.
Application in Chemical Synthesis
This compound serves as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a versatile scaffold for further chemical modifications. The workflow for utilizing this compound in the synthesis of a more complex target molecule is depicted below.
Caption: General workflow for the use of this compound in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2,5-dimethyl- | SIELC Technologies [sielc.com]
- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 6. This compound | 610-72-0 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dimethylbenzoic acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information regarding the molecular properties of 2,5-Dimethylbenzoic acid, a dimethylbenzoic acid where the two methyl groups are located at positions 2 and 5.[1] It is a metabolite of pseudocumene (1,2,4-trimethylbenzene).[2]
Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of applications, including analytical chemistry, reaction stoichiometry, and formulation development.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1], NIST[3][4] |
| Molecular Weight | 150.17 g/mol | PubChem[1] |
| 150.1745 g/mol | NIST[3][4] | |
| Exact Mass | 150.068079557 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Registry Number | 610-72-0 | NIST[3][4] |
| Synonyms | Isoxylic acid, 2-Carboxy-1,4-dimethylbenzene | NIST[3][4] |
Experimental Protocols
This document focuses on the intrinsic molecular properties of this compound. As such, detailed experimental protocols for its synthesis or use in signaling pathways are not within the scope of this guide. For purification methods, a common procedure involves steam distillation followed by crystallization from ethanol (B145695) or water.[2]
Visualized Molecular Information
The following diagram provides a logical representation of the key molecular identifiers for this compound.
Caption: Core molecular properties of this compound.
References
An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzoic acid in organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide focuses on providing a foundational understanding of its solubility characteristics, detailed experimental protocols for determining solubility, and relevant physicochemical data to aid researchers in their work.
Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation |
| Methanol | Very faint turbidity | [1] |
| Water | 0.18 g/L (25 °C) | [1] |
Table 2: Solvation Parameters for this compound
The following table presents solvation parameters for this compound, which can be used in thermodynamic models to predict solubility.
| Parameter | Value |
| R2 (excess molar refraction) | 0.462 |
| π*2 (dipolarity/polarizability) | 0.002 |
| αH2 (hydrogen bond acidity) | 0.46 |
| βH2 (hydrogen bond basicity) | - |
| log L16 (Ostwald solubility coefficient on n-hexadecane) | - |
| Vx (size parameter) | - |
Data sourced from "STUDIES ON SOLUBILITY AND SOLUBILITY RELATED PROCESSES - UCL Discovery"[2]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods are recommended for the determination of the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[3]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, defined temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to settle, and the supernatant (saturated solution) is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a fine-pore syringe filter to ensure no solid particles are transferred.
-
Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried this compound residue is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the corresponding mass or volume of the solvent.
Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy
This method is suitable when the solute has a distinct chromophore, allowing for quantification using UV-Vis spectroscopy.
Methodology:
-
Preparation of Saturated Solution: As described in the gravimetric method, an excess of this compound is equilibrated with the solvent at a constant temperature.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.
-
Dilution: A precise volume of the clear saturated solution is carefully diluted with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Spectroscopic Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Quantification: The concentration of this compound in the saturated solution is determined from the calibration curve. The solubility is then expressed in the desired units (e.g., mol/L or g/100 mL).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the gravimetric determination of solubility.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylbenzoic acid, specifically its melting and boiling points. The document details established values for these properties, outlines the experimental protocols for their determination, and presents visual workflows to facilitate understanding and replication of these methods in a laboratory setting.
Core Physicochemical Data
This compound, also known as isoxylic acid, is a substituted benzoic acid derivative. Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and handling in various research and development applications.
The experimentally determined and reported values for the melting and boiling points of this compound are summarized in the table below.
| Property | Value | References |
| Melting Point | 131-135 °C | [1][2] |
| 132 °C | [3] | |
| 132-134 °C | [4] | |
| Boiling Point | 268 °C | [3][4][5] |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are standard procedures in organic chemistry laboratories.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining this property.
Materials and Equipment:
-
Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
This compound sample
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface, such as a watch glass. The sample is finely ground into a powder using a mortar and pestle to ensure uniform packing.[6]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup (Thiele Tube):
-
The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring that the sample is aligned with the thermometer bulb.
-
The thermometer and attached capillary tube are inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is below the level of the open end of the capillary tube.
-
The Thiele tube is clamped securely to a ring stand.
-
-
Heating and Observation:
-
The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the Thiele tube allows for the circulation of the heating liquid, ensuring a uniform temperature distribution.
-
The sample is observed closely through the heating process.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Heating Rate: For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised slowly, at a rate of 1-2 °C per minute, as the melting point is approached.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical property.
Materials and Equipment:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum heating block)
-
This compound sample (melted, as it is a solid at room temperature)
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube and gently heated until it melts. Approximately 0.5 mL of the molten liquid is required.
-
Apparatus Setup:
-
A capillary tube, sealed at one end, is placed into the test tube containing the molten sample, with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, with the bulb of the thermometer positioned adjacent to the test tube.
-
The assembly is then placed in a heating bath (e.g., Thiele tube or a hole drilled in an aluminum block on a hot plate).
-
-
Heating and Observation:
-
The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out of the open end.
-
As the temperature approaches the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
-
-
Boiling Point Reading:
-
Once a steady stream of bubbles is observed, the heating is discontinued.
-
The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for determining the melting point of this compound.
Caption: Experimental workflow for determining the boiling point of this compound.
References
- 1. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | 610-72-0 [chemicalbook.com]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. byjus.com [byjus.com]
An In-depth Technical Guide to the Spectral Data of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,5-Dimethylbenzoic acid (CAS No: 610-72-0), a substituted aromatic carboxylic acid. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound, providing a clear and concise reference for its structural elucidation.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| 7.84 | Singlet | 1H | Ar-H (H6) |
| 7.20 | Doublet | 1H | Ar-H (H4) |
| 7.11 | Doublet | 1H | Ar-H (H3) |
| 2.55 | Singlet | 3H | Ar-CH₃ (C5) |
| 2.37 | Singlet | 3H | Ar-CH₃ (C2) |
Solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.1 | -COOH |
| 137.5 | C2 |
| 135.8 | C5 |
| 132.4 | C6 |
| 131.0 | C4 |
| 130.1 | C1 |
| 128.9 | C3 |
| 21.2 | Ar-CH₃ (C5) |
| 20.1 | Ar-CH₃ (C2) |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 2920 | Medium | C-H stretch (Aromatic) |
| 1690 | Strong | C=O stretch (Carboxylic acid) |
| 1610, 1480 | Medium | C=C stretch (Aromatic ring) |
| 1420 | Medium | O-H bend (Carboxylic acid) |
| 1300 | Strong | C-O stretch (Carboxylic acid) |
| 820 | Strong | C-H bend (Aromatic, out-of-plane) |
Sample prepared as a KBr pellet.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 85 | [M - CH₃]⁺ |
| 133 | 30 | [M - OH]⁺ |
| 105 | 60 | [M - COOH]⁺ |
| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 35 | [C₆H₅]⁺ (Phenyl ion) |
Ionization Method: Electron Ionization (EI) at 70 eV.[1]
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectral data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution was filtered through a glass wool pipette into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. The spectra were obtained with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A few milligrams of this compound were finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then compressed in a pellet press at 8-10 tons of pressure for 2 minutes to form a transparent pellet.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired prior to the sample measurement and automatically subtracted.
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in methanol (B129727) was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation from the solvent and any impurities. The eluent from the GC was introduced into the ion source of the mass spectrometer, where electron ionization (EI) was performed at an energy of 70 eV.[1]
-
Mass Analysis: The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge ratio (m/z) to generate the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylbenzoic acid. It includes a detailed breakdown of the spectral data, a standard experimental protocol for sample analysis, and visualizations to aid in the interpretation of the molecular structure and proton environments.
Data Presentation: 1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound presents a distinct set of signals corresponding to the different proton environments within the molecule. The quantitative data, including chemical shift (δ), multiplicity, integration, and coupling constants (J), are summarized in the table below. These values have been compiled from spectral data and are consistent with the structure of this compound.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-6 | ~7.8 | Singlet | 1H | N/A |
| H-4 | ~7.2 | Doublet | 1H | ~8.0 |
| H-3 | ~7.1 | Doublet | 1H | ~8.0 |
| C5-CH₃ | ~2.3 | Singlet | 3H | N/A |
| C2-CH₃ | ~2.5 | Singlet | 3H | N/A |
| COOH | ~11-13 | Broad Singlet | 1H | N/A |
Experimental Protocol: 1H NMR Spectroscopy of a Solid Aromatic Carboxylic Acid
The following protocol outlines a standard procedure for the preparation and analysis of a solid aromatic carboxylic acid, such as this compound, using 1H NMR spectroscopy.
2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound and transfer it to a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to the vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the carboxylic acid proton signal.
-
Mixing: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, the sample can be briefly warmed or sonicated to aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. For routine analysis, the residual solvent peak can often be used as a reference.
2.2. NMR Data Acquisition
-
Instrumentation: The 1H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.
-
Acquisition Parameters: Standard acquisition parameters for a 1H NMR experiment are used. These typically include:
-
A 90° pulse angle.
-
A spectral width appropriate for proton signals (e.g., 0-15 ppm).
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.
-
-
Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.
Visualization of Molecular Structure and Proton Assignments
The following diagrams illustrate the chemical structure of this compound and the assignment of its proton signals in the 1H NMR spectrum.
Caption: Chemical structure of this compound.
Caption: 1H NMR signal assignments for this compound.
An In-depth Technical Guide to the ¹³C NMR Spectrum Analysis of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylbenzoic acid. It includes predicted spectral data, a detailed experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectrum. This document is intended to be a valuable resource for professionals in the fields of analytical chemistry, organic synthesis, and drug development who utilize NMR spectroscopy for structural elucidation.
Predicted ¹³C NMR Spectral Data
Due to the limited availability of publicly accessible, experimentally assigned ¹³C NMR spectra for this compound, the following data has been generated using the online NMR prediction tool, NMRDB.org. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 173.3 |
| C1 | 139.7 |
| C2 | 135.0 |
| C3 | 132.3 |
| C4 | 130.8 |
| C5 | 129.5 |
| C6 | 128.9 |
| 2-CH₃ | 21.0 |
| 5-CH₃ | 20.5 |
Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature for this compound, with the carboxylic acid carbon designated as C=O and the aromatic carbons numbered 1 through 6 starting from the carbon attached to the carboxylic acid group.
Structural Representation and Peak Assignment
The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled. This visualization aids in correlating the predicted chemical shifts to their respective positions within the molecule.
An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 2,5-Dimethylbenzoic acid. It details the characteristic vibrational modes of the molecule, presents a quantitative summary of its principal absorption bands, and outlines a standard experimental protocol for obtaining its FT-IR spectrum.
Core Concepts in the FT-IR Spectroscopy of this compound
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For an organic molecule such as this compound, the resulting spectrum provides a unique "fingerprint" that can be used for identification and structural elucidation. The key functional groups present in this compound—a carboxylic acid, a substituted benzene (B151609) ring, and methyl groups—give rise to a series of characteristic absorption bands.
The spectrum is largely defined by the vibrations of the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the solid state. This leads to a very broad O-H stretching band. The carbonyl (C=O) stretching vibration is also a prominent feature. The aromatic ring and methyl groups contribute to the C-H stretching and bending vibrations, as well as characteristic absorptions in the fingerprint region.
Quantitative FT-IR Data for this compound
The following table summarizes the principal FT-IR absorption bands for this compound. The data has been compiled from spectral information available in the NIST Chemistry WebBook and is consistent with established ranges for the vibrational modes of carboxylic acids and substituted benzenes.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (in hydrogen-bonded carboxylic acid dimer) |
| 3000 - 2850 | Medium | C-H stretch (from methyl groups and aromatic ring) |
| 1760 - 1690 | Strong | C=O stretch (carbonyl of the carboxylic acid) |
| 1600 - 1585 | Medium | C-C stretch (in-ring, aromatic) |
| 1500 - 1400 | Medium | C-C stretch (in-ring, aromatic) |
| 1470 - 1450 | Medium | C-H bend (asymmetric, from methyl groups) |
| 1320 - 1210 | Strong | C-O stretch (coupled with O-H in-plane bend) |
| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) |
| 900 - 675 | Strong | C-H bend (out-of-plane, aromatic) |
Experimental Protocol: FT-IR Analysis of Solid this compound
A common and effective method for the FT-IR analysis of solid samples like this compound is the Potassium Bromide (KBr) pellet technique. This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
This compound sample
-
Dry, FT-IR grade Potassium Bromide (KBr) powder
-
Spatula
-
Desiccator for storing KBr
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This is crucial for reducing light scattering and obtaining a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer the ground mixture into the collar of a clean, dry pellet die.
-
Level the surface of the powder and place the plunger into the die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Assign the observed peaks to their corresponding vibrational modes using correlation tables and spectral databases.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the FT-IR analysis of this compound using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,5-dimethylbenzoic acid. The information presented herein is essential for the identification and characterization of this compound in complex matrices, a common requirement in metabolic studies, impurity profiling, and quality control in the pharmaceutical and chemical industries.
Quantitative Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data for the principal ions are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 150 | 65-75 | [M]•+ (Molecular Ion) |
| 135 | 5-15 | [M - CH₃]⁺ |
| 133 | 10-20 | [M - OH]⁺ |
| 105 | 95-100 | [M - COOH - H]⁺ or [M - H₂O - CO]⁺ |
| 91 | 25-35 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15-25 | [C₆H₅]⁺ (Phenyl ion) |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization follows logical pathways characteristic of substituted aromatic carboxylic acids. The primary fragmentation steps are outlined below and illustrated in the accompanying diagram.
The initial event is the ionization of the molecule by a high-energy electron beam, resulting in the formation of the molecular ion radical cation, [M]•+, at m/z 150.[1][2][3][4][5] This molecular ion is moderately stable due to the aromatic system.
Subsequent fragmentation proceeds through several key pathways:
-
Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of a methyl group from the aromatic ring results in the formation of a fragment ion at m/z 135.
-
Loss of a Hydroxyl Radical ([M - OH]⁺): Alpha-cleavage of the carboxylic acid group leads to the loss of a hydroxyl radical, a common fragmentation for carboxylic acids, producing a prominent acylium ion at m/z 133.[6]
-
Formation of the Base Peak (m/z 105): The most abundant ion in the spectrum, the base peak, is observed at m/z 105. This ion can be formed through multiple pathways, including the loss of a carboxyl group followed by the loss of a hydrogen atom, or through a rearrangement process involving the loss of water and carbon monoxide.
-
Formation of the Tropylium (B1234903) Ion (m/z 91): The fragment at m/z 91 is attributed to the highly stable tropylium ion, [C₇H₇]⁺, formed via rearrangement and cleavage of the dimethylbenzene ring.
-
Formation of the Phenyl Ion (m/z 77): The presence of an ion at m/z 77 is characteristic of many benzene (B151609) derivatives and corresponds to the phenyl cation, [C₆H₅]⁺.[7]
Figure 1. Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is based on established methods for the analysis of aromatic acids.[8][9][10]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the acidic components and remove interfering substances.
-
Derivatization (Optional): To improve chromatographic performance and volatility, derivatization of the carboxylic acid group to its methyl or trimethylsilyl (B98337) (TMS) ester can be performed. However, for initial identification, analysis of the underivatized acid is often sufficient.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
Data Analysis
The acquired mass spectra are processed to identify the characteristic peaks of this compound. The fragmentation pattern is compared with reference spectra from spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation.
Logical Workflow for Compound Identification
The process of identifying this compound using GC-MS can be summarized in the following logical workflow.
Figure 2. Workflow for the identification of this compound by GC-MS.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers and professionals in drug development and related fields, this information is critical for accurate compound identification and characterization. The provided experimental protocol serves as a starting point and may require optimization based on the specific analytical instrumentation and sample matrix.
References
- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 2. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 4. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 5. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]
- 10. peerj.com [peerj.com]
Crystal Structure of 2,5-Dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is fundamental for drug development. The crystal structure of a compound provides definitive information about its three-dimensional atomic arrangement, which in turn influences critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide is dedicated to the crystal structure of 2,5-dimethylbenzoic acid.
A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the definitive crystal structure of this compound has not yet been reported.[1] To provide a practical and illustrative guide on the principles and methodologies involved in such a crystallographic analysis, this document will focus on the structurally related compound, N-(2,5-Dimethylphenyl)-2-methylbenzamide. This analogue shares the key 2,5-dimethylphenyl moiety and its detailed crystal structure analysis serves as a valuable proxy for understanding the experimental protocols and data presentation relevant to the target molecule.[1]
Crystallographic Data of the Analogue Compound: N-(2,5-Dimethylphenyl)-2-methylbenzamide
The crystallographic data for N-(2,5-Dimethylphenyl)-2-methylbenzamide, obtained from single-crystal X-ray diffraction, is summarized in the table below.[1][2]
| Parameter | Value |
| Empirical Formula | C₁₆H₁₇NO |
| Formula Weight | 239.31 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 4.90104 (10) Å, b = 5.85657 (16) Å, c = 45.8291 (12) Å |
| Volume | 1315.45 (6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.207 Mg/m³ |
| Absorption Coefficient | 0.08 mm⁻¹ |
| Wavelength | 0.71073 Å (Mo Kα) |
| Temperature | 295 K |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and subsequent structure solution and refinement.
Synthesis and Crystallization
Single crystals of N-(2,5-Dimethylphenyl)-2-methylbenzamide suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution at room temperature.[1] The quality of the crystal is a critical factor that directly influences the resolution and accuracy of the final structure.
X-ray Data Collection
A single crystal of suitable size and quality was mounted on an Oxford Diffraction Xcalibur Ruby Gemini diffractometer.[1][2] The crystal was maintained at a constant temperature of 295 K and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å).[1][2] As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns provide information about the electron density distribution within the crystal.
Structure Solution and Refinement
The collected diffraction data was processed to solve and refine the crystal structure. The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2]
Molecular and Crystal Structure of N-(2,5-Dimethylphenyl)-2-methylbenzamide
In the crystal structure of N-(2,5-Dimethylphenyl)-2-methylbenzamide, the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds, which run along the a-axis of the crystal.[2] The two aromatic rings in the molecule are nearly coplanar, with a dihedral angle of 1.9 (2)°.[2] The amide group is twisted with respect to both the 2-methylphenyl and the 2,5-dimethylphenyl rings.[2]
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, the analysis of the structurally similar compound, N-(2,5-Dimethylphenyl)-2-methylbenzamide, provides a robust framework for understanding the experimental methodologies and the nature of the data obtained from single-crystal X-ray diffraction. Such studies are crucial in the field of drug development, as they provide fundamental insights into the solid-state properties of molecules, which are essential for designing stable and effective pharmaceutical formulations. The elucidation of the crystal structure of this compound in the future would be a valuable addition to the scientific literature.
References
2,5-Dimethylbenzoic Acid: A Key Metabolite of Pseudocumene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic transformation of pseudocumene (1,2,4-trimethylbenzene) to its metabolite, 2,5-dimethylbenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the metabolic pathways, quantitative data from preclinical studies, and detailed experimental protocols for the analysis of this xenobiotic transformation. The guide also explores the toxicological implications of pseudocumene exposure through an examination of relevant signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language).
Introduction
Pseudocumene (1,2,4-trimethylbenzene) is an aromatic hydrocarbon prevalent in industrial solvents and as a component of petroleum products.[1] Human and animal exposure to pseudocumene, primarily through inhalation, leads to its absorption and subsequent metabolism, mainly in the liver.[2] The biotransformation of pseudocumene results in the formation of several metabolites, including isomeric dimethylbenzoic acids, which are excreted in the urine.[1][2] Among these, this compound is a notable metabolite, and its quantification in biological matrices serves as a biomarker for pseudocumene exposure.[1][3] Understanding the metabolic fate of pseudocumene is crucial for toxicological risk assessment and in the development of pharmaceuticals, where off-target metabolism by xenobiotic-metabolizing enzymes is a key consideration.
Metabolism of Pseudocumene to this compound
The metabolism of pseudocumene is a multi-step process primarily initiated by the cytochrome P450 (CYP) enzyme system.[4][5] The initial step involves the oxidation of one of the methyl groups of pseudocumene to form a dimethylbenzyl alcohol. Specifically for the formation of this compound, the methyl group at either the 2 or 5 position is oxidized to yield 2,5-dimethylbenzyl alcohol. This alcohol is then further oxidized to the corresponding aldehyde and subsequently to this compound.[6] This carboxylic acid can then be conjugated, for example with glycine (B1666218) to form dimethylhippuric acid, to facilitate its excretion in the urine.[2]
Metabolic Pathway
The metabolic conversion of pseudocumene to this compound and its subsequent conjugation is depicted in the following diagram.
Quantitative Metabolic Data
Quantitative analysis of pseudocumene metabolites provides valuable insights into the extent and rate of its biotransformation. The following tables summarize key quantitative data from studies in rats.
Table 1: Urinary Excretion of Pseudocumene Metabolites in Rats
This table presents the percentage of the administered dose of pseudocumene excreted as various metabolites in the urine of rats within 24 hours of oral administration.
| Metabolite | Percentage of Administered Dose (%) | Reference |
| 3,4-Dimethylhippuric acid | 30.2 | [7] |
| 2,4-Dimethylbenzyl alcohol (conjugates) | 12.7 | [7] |
| 2,5-Dimethylbenzyl alcohol (conjugates) | 11.7 | [7] |
| Total Accounted Metabolites | >81 | [7] |
Note: 2,5-Dimethylbenzyl alcohol is the direct precursor to this compound.
Table 2: Kinetic Parameters for the Formation of Dimethylbenzoic Acid Isomers in Rats
This table details the Michaelis-Menten kinetic constants (Km and Vmax) for the formation of this compound and other isomers following inhalation exposure to pseudocumene in rats.
| Metabolite | Km (mg/L) | Vmax (mg/h/kg) | Reference |
| 3,4-Dimethylbenzoic acid | 28 | 96 | [3] |
| 2,4-Dimethylbenzoic acid | 7 | 25 | [3] |
| This compound | 7 | 23 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound as a metabolite of pseudocumene.
Quantification of this compound in Urine by Gas Chromatography (GC)
This protocol is a synthesized methodology based on established practices for the analysis of dimethylbenzoic acid isomers in urine.[1]
4.1.1. Sample Preparation
-
Hydrolysis: To a 2 mL urine sample, add 1 mL of 10 M sodium hydroxide. Heat the mixture at 100°C for 1 hour to hydrolyze any conjugated metabolites. Cool the sample to room temperature.
-
Acidification: Acidify the hydrolyzed urine sample to a pH below 2 by adding concentrated hydrochloric acid.
-
Extraction: Add 5 mL of diethyl ether to the acidified sample. Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Solvent Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[8]
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MSD Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
4.1.3. Quantification A calibration curve is generated using standard solutions of this compound prepared in blank urine and subjected to the same extraction and derivatization procedure. Quantification is based on the peak area of the characteristic ions of the derivatized this compound.
In Vitro Metabolism of Pseudocumene using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of pseudocumene in vitro, adapted from established methods for xenobiotic metabolism studies.[9][10]
4.2.1. Incubation
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pseudocumene (dissolved in a suitable solvent like methanol (B129727) or DMSO, final solvent concentration <1%). Test a range of substrate concentrations (e.g., 1-100 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) (2 volumes).
4.2.2. Sample Processing and Analysis
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant for the presence of this compound and other metabolites using a validated LC-MS/MS method.
Toxicological Signaling Pathways
Exposure to aromatic hydrocarbons like pseudocumene can activate cellular signaling pathways associated with toxicity. A key pathway involved in the response to such xenobiotics is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1]
Upon entering the cell, pseudocumene or its metabolites can act as ligands for the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other proteins.[1] Ligand binding causes a conformational change and translocation of the AhR to the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[1] This complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes.[1] This leads to the increased transcription of genes involved in xenobiotic metabolism, such as CYP1A1, as well as genes that can influence inflammatory responses and cell cycle regulation, potentially leading to toxic effects.
Experimental Workflows
In Vivo Metabolite Analysis Workflow
The following diagram illustrates a typical workflow for the in vivo analysis of pseudocumene metabolites from urine samples.
In Vitro Metabolism Study Workflow
The diagram below outlines a standard workflow for conducting in vitro metabolism studies of pseudocumene using subcellular fractions.
Conclusion
This compound is a significant metabolite of pseudocumene, formed through oxidative biotransformation. Its detection and quantification in urine are valuable for biomonitoring of pseudocumene exposure. This technical guide has provided a detailed overview of the metabolic pathways, quantitative data from animal studies, and comprehensive experimental protocols for the analysis of this metabolite. The elucidation of the Aryl Hydrocarbon Receptor signaling pathway provides a mechanistic basis for the potential toxicological effects of pseudocumene. The information and workflows presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their studies of xenobiotic metabolism and toxicology.
References
- 1. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cybra.lodz.pl [cybra.lodz.pl]
- 3. Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl Hydrocarbon Receptor Biology - Hahn Lab [www2.whoi.edu]
- 10. youtube.com [youtube.com]
Quantum Chemical Calculations for 2,5-Dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for 2,5-dimethylbenzoic acid. While direct computational studies on this specific molecule are limited in publicly available literature, this document leverages data from structurally similar compounds and established computational methodologies to offer a predictive analysis and a detailed protocol for researchers. The guide is intended to serve as a valuable resource for those in drug development and materials science seeking to understand and predict the molecular properties of this compound.
Introduction
This compound (C₉H₁₀O₂) is a substituted aromatic carboxylic acid.[1][2] Like other benzoic acid derivatives, its chemical and physical properties are of interest for applications in medicinal chemistry and materials science.[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and spectroscopic properties of such molecules.[3][4] This guide outlines the theoretical basis for these calculations, presents expected data based on analogous compounds, and provides a comparison with available experimental data.
Computational Methodology
The primary method for quantum chemical analysis of benzoic acid derivatives is Density Functional Theory (DFT).[3][4][5] This approach offers a good balance between computational cost and accuracy for predicting molecular properties.
Detailed Computational Protocol
A typical computational workflow for analyzing this compound would involve the following steps:
-
Initial Structure Preparation: The 3D structure of this compound can be obtained from databases like PubChem or constructed using molecular modeling software.[1]
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT functional such as B3LYP or PBE1PBE with a basis set like 6-311G**.[6]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[3]
-
Solvation Effects: To model the behavior of the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.
The following diagram illustrates a typical workflow for these calculations:
Predicted and Experimental Data
The following tables summarize the expected quantitative data for this compound based on calculations for analogous compounds and available experimental data.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |
| Molecular Weight | 150.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 610-72-0 | NIST[2] |
Predicted Geometrical Parameters (Based on 2,4-Dimethylbenzoic Acid)
The following table presents the optimized geometrical parameters for 2,4-dimethylbenzoic acid, which can be considered a close analog of this compound. These values were obtained using DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 121 |
| C-C (methyl) | ~1.51 | - |
| C-C (carboxyl) | ~1.49 | - |
| C=O | ~1.21 | - |
| C-O | ~1.36 | - |
| O-H | ~0.97 | - |
| C-C-C (ring) | - | 118 - 121 |
| C-C-O | - | ~118 |
| O-C=O | - | ~124 |
Data inferred from studies on 2,4-dimethylbenzoic acid.[3]
Predicted Electronic Properties (Based on Benzoic Acid Derivatives)
The electronic properties of this compound are expected to be similar to other substituted benzoic acids.
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
Values are estimations based on general trends for benzoic acid derivatives.
Experimental Spectroscopic Data
The following table summarizes available experimental spectroscopic data for this compound.
| Spectrum Type | Key Peaks/Features | Source |
| IR Spectrum | C=O stretch (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C-H stretch (~2900-3100 cm⁻¹), C=C stretch (~1600 cm⁻¹) | NIST[8] |
| Mass Spectrum | Molecular Ion Peak (m/z) = 150 | NIST[2] |
Relationship Between Computational Parameters and Output Data
The choice of computational method and basis set directly influences the accuracy and type of data that can be obtained. The following diagram illustrates this relationship.
Conclusion
While direct quantum chemical calculations for this compound are not extensively reported, this guide provides a robust framework for conducting such analyses. By employing DFT methods with appropriate functionals and basis sets, researchers can predict the geometric, electronic, and spectroscopic properties of this molecule with a high degree of confidence. The predicted data, when compared with available experimental results, can provide valuable insights for applications in drug design and materials science. The methodologies and comparative data presented herein serve as a comprehensive starting point for further computational and experimental investigations of this compound.
References
- 1. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. benchchem.com [benchchem.com]
- 8. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
Methodological & Application
Synthesis of 2,5-Dimethylbenzoic Acid from p-Xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylbenzoic acid from p-xylene (B151628). The described method is a two-step process involving an initial Friedel-Crafts acylation of p-xylene to form 2',5'-dimethylacetophenone (B146730), followed by a haloform reaction to yield the desired this compound. This protocol is intended for laboratory-scale synthesis and provides a clear workflow for researchers in organic chemistry and drug development.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |
| p-Xylene | C₈H₁₀ | 106.17 | 0.861 | 138 | - |
| 2',5'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 0.988 | 195 | - |
| This compound | C₉H₁₀O₂ | 150.17 | - | 268 | 132-134 |
Experimental Protocols
This synthesis is a two-step process. The overall reaction scheme is as follows:
Step 1: Friedel-Crafts Acylation of p-Xylene p-Xylene + Acetyl Chloride --(AlCl₃)--> 2',5'-Dimethylacetophenone
Step 2: Haloform Reaction of 2',5'-Dimethylacetophenone 2',5'-Dimethylacetophenone + Sodium Hypochlorite (B82951) --(NaOH)--> this compound
Protocol 1: Synthesis of 2',5'-Dimethylacetophenone via Friedel-Crafts Acylation
This protocol details the synthesis of the intermediate, 2',5'-dimethylacetophenone, from p-xylene and acetyl chloride using an aluminum chloride catalyst.[1]
Materials:
-
p-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Gas outlet/trap for HCl gas
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to trap the evolved HCl gas.
-
Catalyst Suspension: In the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5°C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the cooled and stirred aluminum chloride suspension dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2',5'-dimethylacetophenone. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Haloform Reaction
This protocol describes the oxidation of 2',5'-dimethylacetophenone to this compound using commercial bleach (sodium hypochlorite solution).[2]
Materials:
-
2',5'-Dimethylacetophenone (from Protocol 1)
-
Commercial bleach (5% sodium hypochlorite solution)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Water bath or heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, place the crude 2',5'-dimethylacetophenone. For each gram of the ketone, add 40 mL of commercial bleach and 2.5 mL of 10% NaOH solution.
-
Heating: Attach a reflux condenser and heat the mixture in a water bath at approximately 70-80°C with vigorous stirring for 30-60 minutes.[2] The oily layer of the ketone should disappear as the reaction proceeds.
-
Quenching Excess Bleach: After the heating period, cool the reaction mixture to room temperature. Carefully add a small amount of acetone (a few milliliters) to quench any unreacted sodium hypochlorite.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled mixture with stirring until the solution becomes acidic (pH < 2), which will cause the this compound to precipitate out as a white solid.
-
Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a white crystalline solid.
-
Drying: Dry the purified crystals in a desiccator or a drying oven at a moderate temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound from p-xylene.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2,5-Dimethylbenzoic Acid via Friedel-Crafts Acylation
Introduction
The synthesis of 2,5-dimethylbenzoic acid is a valuable process in organic chemistry, yielding a compound that serves as a building block in the development of pharmaceuticals and other fine chemicals. A common and effective synthetic route involves a two-step process starting from p-xylene (B151628). The initial step is a Friedel-Crafts acylation of p-xylene with acetyl chloride to form the intermediate 2',5'-dimethylacetophenone (B146730).[1] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[2] The subsequent step involves the oxidation of the methyl ketone group of the intermediate to a carboxylic acid, for which the haloform reaction is a well-established and efficient method.[3][4] This document provides detailed protocols for this synthetic pathway, along with relevant data and visualizations for researchers, scientists, and professionals in drug development.
Chemical Data and Properties
Proper handling of all chemicals is crucial. The following tables summarize the key physical properties and safety information for the substances involved in this synthesis.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| p-Xylene | C₈H₁₀ | 106.17 | 12-13 | 138 | 0.861 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | -112 | 52 | 1.104 |
| Aluminum Chloride | AlCl₃ | 133.34 | 192.4 (sublimes) | 180 (sublimes) | 2.44 |
| 2',5'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | N/A | 195 | 0.988 |
| Sodium Hypochlorite (B82951) (sol.) | NaClO | 74.44 | N/A | 101 | ~1.25 |
| This compound | C₉H₁₀O₂ | 150.17 | 132-134 | 268 | N/A |
Table 2: Safety Information for Key Compounds
| Compound | GHS Pictograms | Hazard Statements | Precautionary Statements |
| p-Xylene | 🔥, ❗, ☠️ | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May be fatal if swallowed and enters airways. | Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. IF SWALLOWED: Immediately call a POISON CENTER.[5][6] |
| Acetyl Chloride | 🔥, 腐蝕, ❗ | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water. | Keep away from heat/sparks/open flames. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing/eye protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |
| Aluminum Chloride | 腐蝕, ❗ | Causes severe skin burns and eye damage. May cause respiratory irritation. | Do not breathe dust. Wear protective gloves/clothing/eye protection. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| 2',5'-Dimethylacetophenone | ❗ | Causes skin irritation. Causes serious eye irritation. | Wash skin thoroughly after handling. Wear protective gloves/eye protection. |
| Sodium Hypochlorite (sol.) | 腐蝕, ❗ | Causes severe skin burns and eye damage. May be corrosive to metals. | Wear protective gloves/clothing/eye protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |
| This compound | ❗ | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves/eye protection. |
Experimental Protocols
The synthesis of this compound from p-xylene is presented in two main experimental parts: the Friedel-Crafts acylation to form the ketone intermediate, followed by its oxidation to the final carboxylic acid product.
Part 1: Synthesis of 2',5'-Dimethylacetophenone via Friedel-Crafts Acylation
This protocol details the electrophilic aromatic substitution reaction to form the key ketone intermediate.[2][7]
Materials:
-
p-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker with water or a dilute base solution) to neutralize the evolved HCl gas.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (0.060 mol, 8.0 g) to the reaction flask, followed by 30 mL of anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5°C using an ice-water bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of p-xylene (0.050 mol, 5.3 g, 6.2 mL) and acetyl chloride (0.055 mol, 4.3 g, 3.9 mL) in 10 mL of anhydrous dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 20-30 minutes. Maintain the temperature below 10°C. A vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl. Stir until all the dark-colored complex has decomposed.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with 30 mL of water, two 30 mL portions of saturated sodium bicarbonate solution (caution: foaming may occur), and finally with 30 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The resulting crude 2',5'-dimethylacetophenone can be purified by vacuum distillation. The expected yield is typically high for this reaction.
Part 2: Synthesis of this compound via Haloform Reaction
This protocol describes the oxidation of the methyl ketone intermediate to the desired carboxylic acid using sodium hypochlorite (bleach).[3]
Materials:
-
2',5'-Dimethylacetophenone (from Part 1)
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (if needed to quench excess bleach)
-
Ice
Procedure:
-
Reaction Setup: In a suitable Erlenmeyer flask or round-bottom flask equipped with a magnetic stirrer, add 2',5'-dimethylacetophenone (0.030 mol, 4.45 g).
-
Addition of Bleach: Add 75 mL of sodium hypochlorite solution to the flask.
-
Reaction Execution: Stir the two-phase mixture vigorously. Gently warm the mixture on a hot plate to approximately 50-60°C for about 30 minutes. The reaction is exothermic, so monitor the temperature. To facilitate the reaction, a small amount of 10% NaOH solution (~1-2 mL) can be added dropwise.
-
Reaction Completion: Continue stirring until the reaction is complete (TLC can be used to monitor the disappearance of the starting ketone). The mixture should become a single phase as the sodium salt of the carboxylic acid is formed.
-
Work-up:
-
Cool the reaction mixture to room temperature. If there is a smell of chlorine, add a small amount of sodium bisulfite to quench the excess hypochlorite.
-
Transfer the mixture to a separatory funnel and extract with two 20 mL portions of diethyl ether to remove any unreacted starting material or neutral byproducts. Discard the organic layers.
-
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold water to remove any inorganic salts.
-
-
Drying and Purification:
-
Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry completely in a desiccator or a drying oven at a low temperature.
-
The crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the chemical pathways and experimental processes described in the protocols.
Caption: Mechanism of the Friedel-Crafts acylation of p-xylene.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2,5-Dimethylbenzoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,5-dimethylbenzoic acid through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The information presented herein is intended to guide researchers in the efficient and safe execution of this synthesis.
Reaction Overview
The synthesis of this compound is achieved through the carboxylation of a Grignard reagent, 2,5-dimethylphenylmagnesium bromide. This organometallic intermediate is prepared by the reaction of 2-bromo-1,4-dimethylbenzene with magnesium metal in an anhydrous ethereal solvent. The subsequent reaction of the Grignard reagent with carbon dioxide (in the form of dry ice) followed by an acidic workup yields the desired carboxylic acid.
Experimental Workflow
The experimental workflow for the Grignard synthesis of this compound can be visualized as a three-stage process: formation of the Grignard reagent, carboxylation, and finally, workup and purification.
Figure 1. Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for this reaction protocol.
| Parameter | Value |
| Reactants | |
| 2-Bromo-1,4-dimethylbenzene | 1.0 equivalent |
| Magnesium Turnings | 1.1 equivalents |
| Carbon Dioxide (Dry Ice) | Excess |
| Solvent | |
| Anhydrous Diethyl Ether | Appropriate volume for concentration |
| Reaction Conditions | |
| Grignard Formation | Reflux in diethyl ether |
| Carboxylation | 0 °C to room temperature |
| Yield & Purity | |
| Theoretical Yield | Calculated based on limiting reagent |
| Expected Yield | 75-85% |
| Purity | >95% after recrystallization |
Detailed Experimental Protocol
Materials:
-
2-Bromo-1,4-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Concentrated hydrochloric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Ethanol
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
Part 1: Formation of 2,5-Dimethylphenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Attach a drying tube containing calcium chloride to the top of the condenser.
-
Reagent Addition: To the flask, add magnesium turnings (1.1 equivalents).
-
Initiation: Add a small crystal of iodine to the flask.
-
Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-bromo-1,4-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the flask to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction. Once initiated, add the remaining solution of 2-bromo-1,4-dimethylbenzene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part 2: Carboxylation
-
Cooling: Cool the Grignard reagent solution in an ice bath.
-
Carbon Dioxide Addition: While stirring vigorously, slowly add crushed dry ice to the reaction mixture. The addition should be done in portions to control the exothermic reaction. The mixture will become a thick slurry.
-
Reaction Completion: Continue stirring the mixture until all the dry ice has sublimed and the reaction mixture has reached room temperature.
Part 3: Workup and Purification
-
Quenching: Slowly and carefully add dilute hydrochloric acid to the reaction mixture with stirring in an ice bath to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the ether solution over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or sparks in the vicinity of the experiment.
-
Handle hydrochloric acid with appropriate personal protective equipment, including gloves and safety goggles.
-
The quenching of the Grignard reaction is exothermic and may produce flammable gases. Perform this step slowly and in a well-ventilated fume hood.
Application Notes and Protocols for the Laboratory Preparation of 2,5-Dimethylbenzoic Acid
Introduction
2,5-Dimethylbenzoic acid is a valuable building block in organic synthesis, utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a benzoic acid moiety with two methyl substituents on the aromatic ring, allows for a variety of subsequent chemical transformations. This document provides detailed protocols for two common and reliable laboratory-scale methods for the preparation of this compound: the Grignard reaction of 2,5-dimethylbromobenzene with carbon dioxide, and a two-step sequence involving the Friedel-Crafts acylation of p-xylene (B151628) followed by haloform oxidation. These methods are suitable for researchers in both academic and industrial settings.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two primary synthetic routes to this compound described in this document. The values are based on literature precedents and typical experimental outcomes.
| Parameter | Method 1: Grignard Reaction | Method 2: Friedel-Crafts Acylation & Oxidation |
| Starting Material | 2,5-Dimethylbromobenzene | p-Xylene |
| Intermediate | 2,5-Dimethylphenylmagnesium bromide | 2,5-Dimethylacetophenone |
| Overall Yield | 75-85% | 60-70% (two steps) |
| Purity (after recryst.) | >98% | >98% |
| Melting Point | 132-134 °C | 132-134 °C |
| Key Reagents | Magnesium, Dry Ice (CO₂), Diethyl Ether, HCl | Acetyl Chloride, AlCl₃, NaOH, NaOCl, HCl |
Experimental Protocols
Method 1: Synthesis of this compound via Grignard Reaction
This method involves the formation of a Grignard reagent from 2,5-dimethylbromobenzene, followed by its carboxylation with solid carbon dioxide (dry ice). This is a high-yielding, one-pot synthesis.
Materials:
-
2,5-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethanol (B145695) and water (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be scrupulously dry.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, place a solution of 2,5-dimethylbromobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2,5-dimethylbromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will cause the brownish color of the iodine to disappear.
-
Once the reaction has started (indicated by gentle refluxing of the ether), add the remainder of the 2,5-dimethylbromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Continue to stir the mixture until the excess dry ice has sublimed and the mixture has reached room temperature.
-
-
Work-up and Isolation:
-
To the resulting solid, slowly add 6 M HCl with stirring until the mixture is acidic and all solids have dissolved. This will form two layers.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure, white crystals of this compound.
-
Method 2: Synthesis via Friedel-Crafts Acylation and Haloform Oxidation
This two-step synthesis first prepares 2,5-dimethylacetophenone from p-xylene via a Friedel-Crafts acylation, followed by oxidation of the methyl ketone to a carboxylic acid using the haloform reaction.
Step 1: Friedel-Crafts Acylation - Synthesis of 2,5-Dimethylacetophenone
Materials:
-
p-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Set up a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice bath.[1]
-
In the dropping funnel, prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane.[1]
-
-
Acylation:
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by carefully pouring it into a beaker containing crushed ice and concentrated HCl.[2]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,5-dimethylacetophenone. This can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Haloform Oxidation - Synthesis of this compound
Materials:
-
2,5-Dimethylacetophenone
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-6%)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the crude 2,5-dimethylacetophenone (1 equivalent) from the previous step in dioxane or THF.[2]
-
Add a solution of sodium hydroxide.
-
Cool the mixture in an ice bath.
-
-
Oxidation:
-
Work-up and Isolation:
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[2]
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and oxidation.
References
Purification of 2,5-Dimethylbenzoic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 2,5-Dimethylbenzoic acid via recrystallization. It outlines the principles of solvent selection based on solubility data, details a robust experimental protocol for both determining solubility and performing the recrystallization, and offers troubleshooting advice for common issues. The provided methodologies are designed to ensure the attainment of high-purity this compound, a crucial prerequisite for its application in research, synthesis, and drug development.
Introduction
This compound is a substituted aromatic carboxylic acid with applications in organic synthesis and as a building block in the development of pharmaceuticals and other specialty chemicals. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of target molecules, and misleading results in biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution.
This application note details a systematic approach to the purification of this compound, beginning with the experimental determination of its solubility in various solvents to identify the optimal system for recrystallization.
Data Presentation: Solubility of this compound
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves a large amount of the acid at its boiling point and a minimal amount at low temperatures (e.g., 0-4 °C). This differential solubility maximizes the recovery of the purified product.
As quantitative solubility data for this compound is not extensively available in the literature, a protocol for its experimental determination is provided in Section 3.1. The following table presents a hypothetical but realistic dataset to illustrate the principles of solvent selection.
Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures.
| Solvent System | Solubility at 0 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) | Suitability Assessment |
| Water | < 0.1 | ~1.5 | 100 | Poor: Low solubility even at boiling. |
| Toluene | ~1.0 | > 30 | 111 | Moderate: Good solubility differential, but high boiling point can be problematic. |
| Heptane | < 0.1 | < 0.5 | 98 | Poor: Insoluble at all temperatures. |
| 95% Ethanol | > 20 | > 50 | 78 | Poor: Too soluble at low temperatures, leading to low recovery. |
| 80:20 Ethanol/Water (v/v) | ~0.5 | ~25 | ~85 | Excellent: Significant solubility difference between hot and cold conditions. |
| 50:50 Ethanol/Water (v/v) | ~0.2 | ~10 | ~90 | Good: Lower capacity than 80:20 mixture. |
Based on this hypothetical data, an 80:20 ethanol/water mixture is identified as the optimal solvent system for the recrystallization of this compound due to its excellent solubility profile.
Experimental Protocols
Protocol for Determination of a Solubility Curve
This protocol describes a method to experimentally determine the solubility of this compound in a given solvent system at various temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., Ethanol, Toluene, Water)
-
Erlenmeyer flasks (25 mL) with stoppers
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate with a water/oil bath
-
Thermometer or temperature probe
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Vials with caps
-
Analytical balance
Procedure:
-
Sample Preparation: To a series of 25 mL Erlenmeyer flasks, add a known volume (e.g., 10 mL) of the chosen solvent system.
-
Equilibration: Add an excess of this compound to each flask to create a slurry.
-
Temperature Control: Place the flasks in a temperature-controlled bath on a magnetic stirrer. Start with the lowest temperature (e.g., 0 °C in an ice-water bath).
-
Stirring: Stir the slurries vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: Once equilibrated, stop stirring and allow the excess solid to settle. Withdraw a known volume of the supernatant using a pre-warmed/cooled syringe fitted with a syringe filter to avoid premature crystallization or dissolution.
-
Quantification: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not sublime the acid.
-
Data Collection: Once the solvent is completely removed, weigh the vial containing the solid residue. Calculate the solubility in g/100 mL.
-
Repeat for Different Temperatures: Repeat steps 3-7 for a range of temperatures (e.g., 20 °C, 40 °C, 60 °C, and the boiling point of the solvent).
-
Plotting the Curve: Plot the solubility ( g/100 mL) as a function of temperature (°C) to generate the solubility curve.
Protocol for Recrystallization of this compound
This protocol is based on the use of an 80:20 ethanol/water solvent system, identified as optimal from the hypothetical solubility data.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate size for the amount of solid)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude acid, add 4 mL of 80:20 ethanol/water. Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent mixture until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 80:20 ethanol/water to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a desiccator or a drying oven at a temperature well below the melting point of this compound (132-134 °C).
-
Characterization: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of impurity removal during recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution and add more of the "good" solvent (ethanol) to lower the saturation temperature.- Ensure slow cooling by insulating the flask.- Consider a preliminary purification step if the starting material is very impure. |
| Low recovery of purified product | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure the funnel and receiving flask for hot filtration are pre-heated. |
| Crystals are colored | - Incomplete removal of colored impurities. | - Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used during the decolorization step. |
Application Notes and Protocols for the Analytical Characterization of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analytical characterization of 2,5-Dimethylbenzoic acid. The methods described herein are essential for identity confirmation, purity assessment, and stability testing, which are critical aspects of drug development and quality control.
Chromatographic Analysis
Chromatographic techniques are fundamental for separating this compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis and purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile impurities.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound, offering excellent resolution and sensitivity.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric acid or formic acid) |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 50:50 v/v). Add a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape and resolution. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to appropriate concentrations for calibration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Set the HPLC system with the parameters outlined in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity or concentration of the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification of this compound and its volatile impurities. Derivatization is often employed to increase the volatility of the analyte.
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the this compound sample (e.g., 1 mg).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Set up the GC-MS system with the parameters specified in the table above.
-
-
Analysis: Inject an aliquot of the derivatized sample solution into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.
-
The mass spectrum will show a molecular ion peak and characteristic fragment ions. The molecular weight of the TMS derivative is 222.32 g/mol .
-
Common fragments include the loss of a methyl group ([M-15]⁺) and other characteristic fragments of the TMS and dimethylbenzoyl moieties.
-
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a definitive tool for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide unique information.
Quantitative Data Summary: NMR Spectroscopy (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~11.0 | Singlet | -COOH |
| ~7.8 | Singlet | Ar-H | |
| ~7.2 | Doublet | Ar-H | |
| ~7.1 | Doublet | Ar-H | |
| ~2.6 | Singlet | Ar-CH₃ | |
| ~2.3 | Singlet | Ar-CH₃ | |
| ¹³C | ~173 | Carbonyl | -COOH |
| ~138 | Aromatic | C-COOH | |
| ~136 | Aromatic | C-CH₃ | |
| ~135 | Aromatic | C-CH₃ | |
| ~132 | Aromatic | CH | |
| ~131 | Aromatic | CH | |
| ~129 | Aromatic | CH | |
| ~21 | Methyl | -CH₃ | |
| ~20 | Methyl | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically requiring a small number of scans.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Quantitative Data Summary: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 | O-H stretch (broad) | Carboxylic acid |
| ~3000 | C-H stretch | Aromatic and Methyl |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~900 | O-H bend | Carboxylic acid |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Collect the infrared spectrum of the sample.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands and compare them with known values for carboxylic acids and substituted aromatic compounds.
Logical Relationship of Spectroscopic Methods
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Thermal Analysis
Thermal analysis techniques are used to characterize the physical properties of this compound as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and heat of fusion, while TGA provides information on the thermal stability and decomposition profile.
Quantitative Data Summary: Thermal Analysis
| Parameter | Value |
| Melting Point | 132-134 °C |
| Decomposition Onset | > 200 °C (inferred from related compounds) |
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate DSC/TGA pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point.
-
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.
-
TGA: The TGA curve shows the weight loss as a function of temperature. The onset of decomposition is determined from the initial weight loss.
-
Disclaimer: The provided protocols are intended as a general guide. Specific parameters may need to be optimized for the particular instrumentation and sample matrix used. Always refer to the relevant pharmacopeial monographs and regulatory guidelines for official methods.
Application Notes and Protocols for the HPLC Analysis of 2,5-Dimethylbenzoic Acid
Introduction
2,5-Dimethylbenzoic acid is a substituted aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this compound in research, development, and manufacturing environments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic carboxylic acids due to its specificity, sensitivity, and robustness. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The provided methodologies are based on established analytical principles for benzoic acid derivatives and closely related compounds.
Experimental Protocols
1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and water).
-
Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent to achieve a working concentration of approximately 0.1 mg/mL.
-
Sample Filtration: Prior to injection, filter the final working solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |
| Column | A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. |
| Mobile Phase | A mixture of acetonitrile and water with an acidic modifier is typically used.[1] A common mobile phase consists of: A: 0.1% Phosphoric Acid in Water B: Acetonitrile. For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be used in place of phosphoric acid.[1] |
| Gradient Program | A gradient elution is often employed to ensure good separation of the analyte from any impurities. A typical gradient program is as follows: Time (min) % Acetonitrile (B) 0 30 10 80 12 80 13 30 15 30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Based on the UV spectrum of benzoic acid derivatives, a detection wavelength of 254 nm is a suitable starting point. |
3. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification: The concentration of this compound in the sample can be determined by comparing its peak area to a calibration curve constructed from a series of standards of known concentrations.
-
Purity Assessment: The purity of this compound can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. Please note that the retention time, LOD, and LOQ are estimations based on the analysis of the structurally similar compound, 2,5-dimethoxybenzoic acid, and may vary depending on the specific HPLC system, column, and exact mobile phase conditions used.
| Parameter | Estimated Value |
| Compound | This compound |
| Estimated Retention Time | ~ 7 - 9 min |
| Wavelength of Maximum Absorbance (λmax) | ~ 254 nm |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Experimental Workflow Diagram
Caption: A generalized workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationships influencing the HPLC analysis of this compound.
References
Application Notes and Protocols for 2,5-Dimethylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,5-dimethylbenzoic acid as a versatile starting material in organic synthesis. This document includes key applications, detailed experimental protocols, and potential biological relevance of its derivatives, offering valuable insights for researchers in synthetic chemistry and drug discovery.
Physicochemical Properties and Safety Information
This compound is a crystalline solid that serves as a valuable building block in the synthesis of more complex molecules.[1][2]
| Property | Value |
| CAS Number | 610-72-0 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 132-134 °C |
| Solubility | Soluble in ethanol (B145695) and acetone |
| Primary Hazards | Irritant |
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of organic transformations, including functionalization of its methyl groups and reactions involving its carboxylic acid moiety.
Synthesis of Alkyne-Functionalized Cyclophanes
A key application of this compound is in the multi-step synthesis of alkyne-functionalized cyclophanes. These macrocycles are of interest in supramolecular chemistry and materials science. The synthesis involves a photochemical bromination of the methyl groups followed by an esterification reaction.
Experimental Protocols:
Protocol 2.1.1: Photochemical Bromination of this compound
This protocol describes the radical bromination of a methyl group on this compound.
-
Materials: this compound, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Acetonitrile (ACN), UV lamp (365 nm).
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Irradiate the reaction mixture with a 365 nm UV lamp.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or NMR).
-
Upon completion, quench the reaction and purify the product using standard procedures.
-
Protocol 2.1.2: Esterification with Propargyl Alcohol
This protocol details the esterification of the brominated intermediate with propargyl alcohol.
-
Materials: Brominated this compound intermediate, Propargyl alcohol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (B28879) (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the brominated this compound intermediate (1 equivalent) in dichloromethane.
-
Add propargyl alcohol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the filtrate to obtain the desired ester.
-
Quantitative Data:
The yield of the esterification step is sensitive to the reaction conditions, with optimization leading to a significant increase in product formation.
| Coupling Agent | Base (equiv.) | Yield (%) |
| DCC | DMAP (0.2) | Traces |
| DCC | DMAP (low amount) | 36 |
| Optimized DCC protocol | DMAP | 60 |
Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted to amides, which are prevalent motifs in pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocol 2.2.1: General Amide Coupling
-
Materials: this compound, desired amine, a coupling reagent (e.g., HATU, HBTU, or DCC), a non-nucleophilic base (e.g., DIEA), and an appropriate solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1-1.2 equivalents) to the solution.
-
Add the base (2-3 equivalents), followed by the coupling reagent (1.1-1.5 equivalents).[3]
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and purify the product by chromatography or recrystallization.
-
Reduction to 2,5-Dimethylbenzyl Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, 2,5-dimethylbenzyl alcohol, a useful intermediate for further synthetic modifications.
Experimental Protocol 2.3.1: Reduction with Lithium Aluminum Hydride
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄), anhydrous solvent (e.g., THF or diethyl ether).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add a solution of this compound in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the resulting alcohol.
-
Biological Relevance of Derivatives
While the biological activity of this compound itself is not extensively documented, its structural analogs, particularly 2,5-dimethoxybenzoic acid derivatives, have shown significant potential in medicinal chemistry. These findings suggest that derivatives of this compound could also exhibit interesting pharmacological properties.
Potential as Anticancer Agents
Derivatives of the closely related 2,5-dimethoxybenzoic acid, such as 2',5'-dimethoxychalcones, have been identified as a promising class of anticancer agents.[4] Their mechanism of action is believed to involve the inhibition of tubulin polymerization, a critical process for cell division, which leads to cell cycle arrest and apoptosis.[4]
Potential in Central Nervous System (CNS) Disorders
Derivatives of 2,5-dimethoxybenzoic acid have also been explored for their activity on the central nervous system. For example, LPH-5, a potent and selective 5-HT₂A receptor partial agonist, was developed from this scaffold.[4] Activation of the 5-HT₂A receptor is linked to the Gq/11 signaling pathway, which involves the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] This pathway is a target for drugs aimed at treating depression and other CNS disorders.
These examples highlight the potential for developing novel therapeutic agents based on the this compound scaffold, warranting further investigation into its synthetic derivatization and biological evaluation.
References
Applications of 2,5-Dimethylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry. While direct biological activity of this compound itself is not extensively documented in publicly available literature, its derivatives have emerged as promising candidates in the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[1] The structural motif of the 2,5-dimethylphenyl group has been incorporated into various molecules exhibiting significant biological activity.[2]
This document provides detailed application notes on the use of this compound derivatives as antimicrobial and potential anticancer agents, supported by quantitative data and experimental protocols.
Application Note I: Antimicrobial Agents
Derivatives of this compound, particularly those incorporating a thioureido or a thiazole (B1198619) moiety, have demonstrated significant potential as antimicrobial agents. These compounds have shown activity against a range of pathogens, including drug-resistant bacteria and fungi.[3]
Biological Activity and Mechanism of Action
N-2,5-dimethylphenylthioureido acid derivatives have been identified as a novel scaffold for developing antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi.[1] Additionally, certain thiazole derivatives containing the N-2,5-dimethylphenyl scaffold have exhibited excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant Staphylococcus aureus and favorable activity against vancomycin-resistant Enterococcus faecium.[3] The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds and has been a subject of extensive research in the development of new antimicrobial agents, including antifungal echinocandins and antibacterial agents like linezolid.[2]
Quantitative Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. The following table summarizes the MIC values for several N-2,5-dimethylphenylthioureido acid derivatives against various Candida species.
| Compound/Drug | Candida albicans | Candida glabrata | Candida krusei | Candida auris |
| Derivative 8f | >64 | >64 | >64 | 8 |
| Derivative 9f | 16 | 4 | 16 | 16 |
| Derivative 14f | 16 | 8 | 16 | 16 |
| Fluconazole | 0.25 | 8 | 16 | >64 |
Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[3]
Application Note II: Potential Anticancer Agents
The 2,5-dimethylphenyl scaffold has also been integrated into molecules with potential anticancer properties. While direct evidence for the anticancer activity of this compound derivatives is limited, studies on related benzoic acid derivatives suggest a potential mechanism of action through the inhibition of histone deacetylases (HDACs).[1]
Biological Activity and Mechanism of Action
Experimental Protocols
The following are representative methodologies for the synthesis and biological evaluation of compounds related to this compound.
Protocol 1: Synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid
This protocol describes a general method for the synthesis of a key intermediate.
Materials:
-
Phthalic anhydride (B1165640)
-
Anhydrous dichloromethane (B109758)
-
Anhydrous aluminum chloride
-
10% Hydrochloric acid
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Suspend phthalic anhydride (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
To the resulting mixture, add a solution of p-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and 10% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then extract the product into 1 M sodium hydroxide solution.
-
Acidify the aqueous basic extract with 10% hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2,5-dimethylbenzoyl)benzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Protocol 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the MIC of a compound using the broth microdilution method.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (derivatives of this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain on an appropriate agar (B569324) plate overnight. Suspend a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Visualizations
Caption: Synthesis workflow for 2-(2,5-dimethylbenzoyl)benzoic acid.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Postulated signaling pathway for HDAC inhibition.
References
2,5-Dimethylbenzoic Acid: A Versatile Building Block for Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzoic acid, a substituted aromatic carboxylic acid, is an emerging building block in medicinal chemistry. Its structural features, including a substituted phenyl ring and a carboxylic acid moiety, provide a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for key therapeutic areas where derivatives of this compound have shown significant promise, including antimicrobial and anti-inflammatory applications.
Application Note I: Antimicrobial Agents - N-2,5-Dimethylphenylthioureido Acid Derivatives
The 2,5-dimethylphenyl motif is a key structural feature in a number of potent antimicrobial compounds. Derivatives of this compound, particularly N-2,5-dimethylphenylthioureido acid derivatives, have been synthesized and evaluated for their activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.
Biological Activity and Mechanism of Action
A series of novel thiazole (B1198619) derivatives incorporating the N-2,5-dimethylphenylthioureido scaffold have demonstrated significant in vitro antimicrobial activity. These compounds have shown efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The proposed mechanism of action for many thiourea (B124793) derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Quantitative Data
The antimicrobial efficacy of N-2,5-dimethylphenylthioureido acid derivatives has been quantified by determining their Minimum Inhibitory Concentrations (MIC) against various microbial strains. Lower MIC values are indicative of higher antimicrobial potency.
| Compound Class | Target Organism | MIC (µg/mL) |
| 4-substituted thiazoles with naphthalen-2-yl moiety | S. aureus (MRSA) | 2 |
| 4-substituted thiazoles with naphthalen-2-yl moiety | E. faecium (VRE) | 2 |
| Thiazole derivatives with 3,4-diCl-C6H4 substitution | S. aureus (MRSA) | - |
| Thiazole derivatives with 3,4-diCl-C6H4 substitution | E. faecium (VRE) | - |
| Naphthoquinone-fused thiazole derivative | S. aureus (MRSA) | - |
| Naphthoquinone-fused thiazole derivative | E. faecium (VRE) | - |
| Ester derivatives | Candida auris | - |
| Hydrazone derivatives | Drug-resistant Candida strains | - |
Note: Specific MIC values for all derivatives mentioned in the source were not provided in a consolidated table. The table highlights the most potent activities mentioned.
Application Note II: Potential Anti-inflammatory Agents
Benzoic acid and its derivatives are known to possess anti-inflammatory properties. While direct and extensive studies on the anti-inflammatory effects of this compound are limited, its structural similarity to other benzoic acid derivatives that exhibit such activity suggests its potential as a scaffold for the development of novel anti-inflammatory agents.
Therapeutic Rationale and Mechanism of Action
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923), which are key mediators of the inflammatory response. By inhibiting COX-2, the synthesis of prostaglandins is reduced, leading to the alleviation of inflammation and pain. It is hypothesized that derivatives of this compound could be designed to act as selective COX-2 inhibitors.
Quantitative Data
Quantitative data for the anti-inflammatory activity of this compound derivatives is not yet widely available. However, for structurally related benzoic acid derivatives, the inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50) against COX enzymes.
| Compound Class | Target Enzyme | IC50 (µM) |
| Representative Benzoic Acid Derivatives | COX-1 | Varies |
| Representative Benzoic Acid Derivatives | COX-2 | Varies |
Note: This table serves as a template for data that would be generated in preclinical studies. Specific values for this compound derivatives are pending further research.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound is through the Friedel-Crafts acylation of p-xylene (B151628) followed by oxidation of the resulting ketone.
Step 1: Friedel-Crafts Acylation of p-Xylene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 moles) in dry carbon disulfide.
-
Cool the suspension to 10-15°C in an ice bath.
-
Slowly add oxalyl chloride (1.1 moles) dropwise with stirring over a 30-minute period.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes.
-
Add a solution of p-xylene (1.0 mole) in dry carbon disulfide dropwise over a 1-hour period, maintaining the temperature between 10-15°C.
-
After the addition is complete, reflux the reaction mixture for 1 hour.
-
Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the mixture with carbon tetrachloride.
-
Wash the combined organic extracts with water and then extract the product with an ice-cold 10% sodium hydroxide (B78521) solution.
-
Slowly add the aqueous extract to 6N hydrochloric acid to precipitate the intermediate ketone.
-
Filter, wash with cold water, and dry the 2,5-dimethylacetophenone.
Step 2: Oxidation to this compound
-
Dissolve the 2,5-dimethylacetophenone in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water in a round-bottom flask.
-
Slowly add an aqueous solution of potassium permanganate (B83412) (approximately 2 equivalents) portion-wise while stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by observing the disappearance of the purple permanganate color.
-
Once the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives
The synthesis of these derivatives typically involves the reaction of a corresponding isothiocyanate with an amino acid derivative. The following is a general procedure for the synthesis of 4-substituted thiazoles from a thioureido acid intermediate.
-
Synthesize the starting compound, 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, according to established literature methods.
-
Condense the thioureido acid with a series of α-bromoacetophenones via the Hantzsch thiazole synthesis. This is typically carried out without the use of a base.
-
The resulting 4-substituted thiazole derivatives can be further modified, for example, by creating hydrazides and subsequently hydrazones, or by coupling with other molecules like sulfanilamide (B372717) using a coupling reagent such as HBTU.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or a known inhibitor as a positive control) for a specified period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Measurement: After a set incubation time, terminate the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELIA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed antimicrobial mechanism of action.
Caption: COX-2 inhibition pathway for anti-inflammatory effect.
Application Notes and Protocols for the Synthesis of 2,5-Dimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis.[1][2] The structural motif, featuring a benzoic acid core with two methyl groups, serves as a scaffold for developing a range of biologically active molecules.[3] Derivatives have shown potential in the development of novel antimicrobial and anticancer agents, making efficient and scalable synthetic protocols essential for research and drug development.[3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds.
Applications in Medicinal Chemistry
The 2,5-dimethylphenyl moiety is a key structural feature in various therapeutic agents. While research on the parent acid is ongoing, its derivatives have demonstrated significant promise in several areas:
-
Anticancer Applications: The 2,5-dimethylphenyl scaffold has been integrated into molecules with potential anticancer properties.[3] For instance, chalcone (B49325) derivatives synthesized from related acetophenones have shown cytotoxic effects against various cancer cell lines by disrupting microtubule polymerization, a critical process for cell division.[4]
-
Antimicrobial Applications: Derivatives incorporating the 2,5-dimethylphenyl group have exhibited activity against a variety of microbial pathogens. This includes potential as novel agents targeting Gram-positive bacteria and drug-resistant fungi.[3]
-
General Organic Synthesis: This scaffold is also utilized in the synthesis of more complex molecules and as a reagent in various organic reactions.[5]
Synthetic Routes and Protocols
Several reliable methods exist for the synthesis of the parent this compound, which can then be further modified to create a library of derivatives. The two primary routes are the oxidation of 2,5-dimethylacetophenone and the carboxylation of a Grignard reagent.
Protocol 1: Synthesis via Oxidation of 2,5-Dimethylacetophenone
This method involves the haloform reaction, where the methyl ketone of 2,5-dimethylacetophenone is oxidized using sodium hypochlorite (B82951) (bleach) to yield the corresponding carboxylate, which is then acidified to produce the carboxylic acid.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylacetophenone (1.0 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (B95107) (THF).[6]
-
Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Oxidation: Cool the mixture in an ice bath. While stirring vigorously, slowly add a solution of sodium hypochlorite (NaOCl, commercial bleach). Maintain the temperature during the addition.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[6]
-
Quenching: Quench the excess hypochlorite by carefully adding a solution of sodium bisulfite (NaHSO₃).[6]
-
Acidification & Isolation: Acidify the mixture with hydrochloric acid (HCl) to precipitate the this compound.[6] Collect the solid product by vacuum filtration and wash it with cold water.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure acid.[3][6]
Logical Workflow for Oxidation Synthesis
Caption: A step-by-step workflow for synthesizing this compound.
Protocol 2: Synthesis via Grignard Reaction
This classic method involves the formation of a Grignard reagent from a 2,5-dimethylhalobenzene (e.g., 1-bromo-2,5-dimethylbenzene), followed by carboxylation with carbon dioxide (dry ice). This route is known for its high yield but requires strict anhydrous conditions.[6]
Experimental Protocol:
-
Grignard Reagent Formation:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.[7]
-
Reagent Addition: Add a solution of 1-bromo-2,5-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction may require gentle warming to start and should be maintained at a gentle reflux.[7]
-
-
Carboxylation:
-
Work-up and Isolation:
-
Allow the excess CO₂ to sublime.[8]
-
Hydrolyze the resulting magnesium salt intermediate by slowly adding aqueous HCl.[8]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[6]
-
-
Purification: Recrystallize the crude this compound from a suitable solvent to obtain the pure product.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 610-72-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [7] |
| Purity | ≥99% (Commercially available) | [1] |
Table 2: Summary of Synthetic Route Performance
| Synthetic Route | Key Reagents | Typical Yield | Key Considerations | Reference |
| Oxidation | 2,5-Dimethylacetophenone, NaOCl | 75-85% | Good for functional group tolerance; avoids organometallics. | [6] |
| Grignard Reaction | 1-Bromo-2,5-dimethylbenzene, Mg, CO₂ | 85-95% | Requires strict anhydrous (dry) conditions.[6] | [6] |
Table 3: Biological Activity of Related Benzoic Acid Derivatives
The following data is for structurally related compounds, indicating the potential for derivatives of this compound.
| Compound Class | Cell Line / Target | Activity Metric | Value | Reference |
| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 100 µM/ml | [9] |
| Benzoic acid derivatives | Human cervical cancer | IC₅₀ | 17.84 µM | [9] |
| 2',5'-Dimethoxychalcones | NTUB1 (Bladder Cancer) | GI₅₀ | 0.03 µM | [4] |
| 2',5'-Dimethoxychalcones | PC3 (Prostate Cancer) | GI₅₀ | 0.02 µM | [4] |
Biological Evaluation Protocols
To assess the therapeutic potential of newly synthesized derivatives, standard in vitro assays are employed.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically <0.5%). Treat the cells with these dilutions and incubate for 48-72 hours.[4][9]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance using a microplate reader. The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Applications of this compound Derivatives
Caption: From parent acid to diverse therapeutic applications.
Protocol 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Methodology:
-
Inoculum Preparation: Culture the target microbial strain (e.g., S. aureus, C. albicans) overnight and prepare a standardized inoculum suspension.[3]
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[9]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
MIC Determination: The MIC is identified as the lowest compound concentration at which no visible microbial growth is observed.[9]
Conclusion
This compound is a versatile precursor for the synthesis of a wide array of derivatives with significant potential in drug discovery. The protocols detailed in this document provide robust and reliable methods for the synthesis and evaluation of these compounds. The promising biological activities exhibited by related scaffolds, particularly in oncology and infectious diseases, underscore the importance of continued research and development in this area.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Biological Activity of 2,5-Dimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,5-dimethylbenzoic acid represent a class of compounds with significant potential in medicinal chemistry. The substituted benzoic acid scaffold serves as a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their antimicrobial and anticancer properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Antimicrobial Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives
Recent studies have highlighted the potent antimicrobial activity of N-2,5-dimethylphenylthioureido acid derivatives, particularly against multidrug-resistant Gram-positive bacteria and pathogenic fungi.[1] These compounds present a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Quantitative Antimicrobial Data
The antimicrobial efficacy of selected N-2,5-dimethylphenylthioureido acid derivatives is summarized in the table below, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Candida albicans | Candida glabrata | Candida krusei | Candida auris | Staphylococcus aureus (Methicillin-Resistant) | Enterococcus faecium (Vancomycin-Resistant) |
| 8f | >64 | >64 | >64 | 8 | - | - |
| 9f | 16 | 4 | 16 | 16 | - | - |
| 14f | 16 | 8 | 16 | 16 | - | - |
| 3h | - | - | - | - | 8 | Favorable Activity |
| 3j | - | - | - | - | Favorable Activity | Favorable Activity |
| 7 | - | - | - | - | Excellent Activity | Favorable Activity |
| Fluconazole | 0.25 | 8 | 16 | >64 | - | - |
Note: "-" indicates data not available. "Favorable" and "Excellent" activity are reported in the source literature, with specific MIC values for some resistant strains not detailed in the abstract.[1][2]
Anticancer Activity of this compound Derivatives and Related Scaffolds
While direct and extensive quantitative data on the anticancer activity of a broad range of this compound derivatives is still emerging, studies on related compounds containing the 2,5-dimethylphenyl scaffold show significant promise.[3] For instance, N-2,5-dimethylphenylthioureido acid derivatives and 2,5-dimethylthiophene/furan-based N-acetyl pyrazolines have demonstrated cytotoxic effects.[4][5]
The broader class of benzoic acid derivatives is known to exhibit anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs).[6][7] Specifically, compounds like 3,4-dihydroxybenzoic acid have been shown to inhibit HDACs, leading to the retardation of cancer cell growth.[6] This suggests a potential mechanism of action for appropriately substituted this compound derivatives.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of N-2,5-dimethylphenylthioureido acid derivatives against two adenocarcinoma cell lines at a fixed concentration.
| Compound ID | Cell Line | Concentration (µM) | Cell Viability (%) |
| 1-17 | A549 | 100 | Variable |
| 1-17 | Caco-2 | 100 | Variable |
| Cisplatin (B142131) | A549 | 100 | Cytotoxicity Control |
| Cisplatin | Caco-2 | 100 | Cytotoxicity Control |
Note: The in vitro anticancer activity of compounds 1–17 on A549 and Caco-2 adenocarcinoma cell lines was evaluated. Cells were exposed to a fixed concentration of 100 µM of the compounds or cisplatin (a cytotoxicity control) for 24 hours. The remaining viability was determined using the MTT assay.[4]
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the steps for determining the MIC of a compound against microbial strains.
Materials:
-
Test compounds
-
Standard antibiotic (e.g., Fluconazole, Vancomycin)
-
Microbial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Further dilute the standardized suspension to the final inoculum density (approximately 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethylbenzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzoic acid is an aromatic carboxylic acid with potential applications as a monomer in the synthesis of specialized polymers. While its direct use in polymerization is not as widely documented as some of its isomers, its structure suggests utility in creating polyesters and polyamides with unique properties. The incorporation of the dimethyl-substituted benzene (B151609) ring into a polymer backbone can influence characteristics such as thermal stability, solubility, and mechanical strength. The methyl groups can increase the solubility of the resulting polymers in organic solvents and introduce steric hindrance that may affect chain packing and crystallinity.
These application notes provide detailed, generalized protocols for the synthesis of polyesters and polyamides using this compound as a representative aromatic monofunctional acid or its derivatives as bifunctional monomers. The methodologies are based on established principles of polycondensation reactions and can be adapted for specific research and development needs.
Polyester (B1180765) Synthesis via Melt Polycondensation of a this compound Derivative
This protocol describes a hypothetical melt polycondensation of a difunctional derivative of this compound, such as 2,5-dimethylterephthalic acid, with a diol to produce a polyester. Melt polycondensation is a common solvent-free method for synthesizing high-molecular-weight polyesters.
Experimental Protocol: Melt Polycondensation
Materials:
-
2,5-Dimethylterephthalic acid (or its dimethyl ester) (≥99% purity)
-
Ethylene (B1197577) glycol (≥99% purity)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (B84403) (stabilizer)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for purification)
-
Chloroform (B151607) or Tetrahydrofuran (THF) (for dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a clean, dry three-neck round-bottom flask, combine 2,5-dimethylterephthalic acid (1.0 mol), ethylene glycol (2.2 mol), antimony(III) oxide (0.05 mol% based on the diacid), and triphenyl phosphate (0.1 wt%). The excess diol is used to compensate for losses due to volatilization.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with a slow stream of nitrogen gas for 20-30 minutes to remove any oxygen.
-
Esterification: Begin stirring and gradually heat the reaction mixture to 180-200°C under a continuous nitrogen flow. The esterification reaction will commence, producing water as a byproduct, which will be collected in the distillation flask. Maintain this temperature for 2-4 hours or until the theoretical amount of water is collected.
-
Polycondensation: Gradually increase the temperature to 250-280°C. Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 torr over about 30 minutes. This step facilitates the removal of excess ethylene glycol and drives the polymerization reaction to completion, leading to an increase in the molecular weight of the polyester.
-
Monitoring the Reaction: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt. Continue the reaction under high vacuum for 3-5 hours.
-
Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid mass.
-
Purification: Dissolve the crude polyester in a minimal amount of chloroform or THF. Precipitate the purified polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50-60°C for 24 hours.
Data Presentation: Polyester Synthesis
| Parameter | Value |
| Monomers | 2,5-Dimethylterephthalic acid, Ethylene glycol |
| Molar Ratio (Diacid:Diol) | 1:2.2 |
| Catalyst | Antimony(III) oxide |
| Catalyst Loading | 0.05 mol% |
| Esterification Temperature | 180-200°C |
| Esterification Time | 2-4 hours |
| Polycondensation Temperature | 250-280°C |
| Polycondensation Time | 3-5 hours |
| Pressure (Polycondensation) | < 1 torr |
| Expected Polymer Properties | |
| Appearance | Off-white to pale yellow solid |
| Glass Transition Temperature (Tg) | 80-100°C |
| Melting Temperature (Tm) | 240-260°C |
| Inherent Viscosity | 0.6-0.8 dL/g |
Visualization: Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis.
Polyamide Synthesis from a this compound Derivative
This section outlines a hypothetical procedure for the synthesis of a polyamide (aramid) from a dicarboxylic acid derivative of this compound, such as 2,5-dimethylterephthaloyl chloride, and an aromatic diamine via low-temperature solution polycondensation. This method is suitable for producing high-molecular-weight aramids that may not be stable at the high temperatures required for melt polycondensation.
Experimental Protocol: Low-Temperature Solution Polycondensation
Materials:
-
2,5-Dimethylterephthaloyl chloride (≥99% purity)
-
p-Phenylenediamine (B122844) (≥99% purity, recrystallized)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Büchner funnel and vacuum flask
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve p-phenylenediamine (1.0 mol) and anhydrous calcium chloride (1.1 mol) in anhydrous NMP. Stir the mixture until all solids are dissolved. Cool the solution to 0-5°C using a low-temperature bath.
-
Acid Chloride Solution Preparation: In a separate flask, dissolve 2,5-dimethylterephthaloyl chloride (1.0 mol) in anhydrous NMP.
-
Polymerization: Slowly add the acid chloride solution to the stirred diamine solution dropwise using a dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature between 0°C and 5°C. An increase in viscosity should be observed as the polymerization proceeds.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours, and then allow it to warm to room temperature and stir for another 2-3 hours.
-
Neutralization: Add pyridine (2.0 mol) to the reaction mixture to neutralize the HCl byproduct.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of rapidly stirring methanol or water to precipitate the polyamide.
-
Washing and Drying: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any salts and residual solvent. Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
Data Presentation: Polyamide Synthesis
| Parameter | Value |
| Monomers | 2,5-Dimethylterephthaloyl chloride, p-Phenylenediamine |
| Molar Ratio (Diacid Chloride:Diamine) | 1:1 |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Additive | Calcium chloride |
| Reaction Temperature | 0-5°C |
| Reaction Time | 4-6 hours |
| Neutralizing Agent | Pyridine |
| Expected Polymer Properties | |
| Appearance | Light yellow to amber fibrous solid |
| Inherent Viscosity | 1.0-1.5 dL/g (in H₂SO₄) |
| Decomposition Temperature (TGA) | > 450°C |
| Solubility | Soluble in concentrated sulfuric acid |
Visualization: Polyamide Synthesis Workflow
Caption: Workflow for polyamide synthesis.
Characterization of Synthesized Polymers
The synthesized polyesters and polyamides can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide linkages and the disappearance of carboxylic acid or acid chloride functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Viscometry: To determine the inherent or intrinsic viscosity, which is related to the polymer's molecular weight.
These protocols provide a foundational approach for the synthesis and characterization of polymers incorporating the this compound moiety. Researchers can modify these procedures to tailor the polymer properties for specific applications in materials science and drug development.
Application Notes: 2,5-Dimethylbenzoic Acid as a Precursor in Agrochemical Synthesis
Introduction
2,5-Dimethylbenzoic acid is a versatile aromatic carboxylic acid that holds potential as a key building block in the synthesis of novel agrochemicals. Its substituted benzene (B151609) ring can be incorporated into various molecular scaffolds known to exhibit fungicidal or herbicidal activity. These application notes provide a detailed, albeit hypothetical, protocol for the synthesis of a novel fungicide derived from this compound, illustrating its utility for researchers and scientists in the field of agrochemical development. The proposed target molecule, N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2,5-dimethylbenzamide, is a hypothetical analogue of the well-established SDHI (Succinate Dehydrogenase Inhibitor) class of fungicides.
Hypothetical Agrochemical Target: A Novel SDHI Fungicide
Succinate dehydrogenase inhibitors are a significant class of fungicides that act by disrupting the mitochondrial electron transport chain in fungi. A common structural motif in many SDHI fungicides is a substituted benzamide (B126) moiety. In this context, this compound can serve as the carboxylic acid component, which, when coupled with a suitable amine, can yield a potential SDHI fungicide.
The proposed synthetic pathway involves a two-step process:
-
Conversion of this compound to its more reactive acid chloride derivative, 2,5-dimethylbenzoyl chloride.
-
Amide coupling of 2,5-dimethylbenzoyl chloride with 4'-chloro-[1,1'-biphenyl]-2-amine (B196108) to yield the target compound, N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2,5-dimethylbenzamide.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2,5-dimethylbenzamide from this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | This compound | 150.17 | 10 | 1.50 g | 2,5-Dimethylbenzoyl chloride | 168.62 | 1.69 g |
| Thionyl chloride | 118.97 | 15 | 1.1 mL | ||||
| 2 | 2,5-Dimethylbenzoyl chloride | 168.62 | 10 | 1.69 g | N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2,5-dimethylbenzamide | 335.83 | 3.36 g |
| 4'-Chloro-[1,1'-biphenyl]-2-amine | 203.67 | 10 | 2.04 g | ||||
| Triethylamine (B128534) | 101.19 | 12 | 1.67 mL |
Experimental Protocols
Step 1: Synthesis of 2,5-Dimethylbenzoyl Chloride
This protocol describes the conversion of this compound to 2,5-dimethylbenzoyl chloride using thionyl chloride.
Materials:
-
This compound (1.50 g, 10 mmol)
-
Thionyl chloride (1.1 mL, 15 mmol)
-
Toluene (B28343) (20 mL)
-
Dimethylformamide (DMF) (1-2 drops, catalytic)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10 mmol) and toluene (20 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add thionyl chloride (1.1 mL, 15 mmol) to the solution, followed by a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,5-dimethylbenzoyl chloride is a liquid and can be used in the next step without further purification.
Step 2: Synthesis of N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2,5-dimethylbenzamide
This protocol details the amide coupling reaction between 2,5-dimethylbenzoyl chloride and 4'-chloro-[1,1'-biphenyl]-2-amine.
Materials:
-
2,5-Dimethylbenzoyl chloride (from Step 1, approx. 10 mmol)
-
4'-Chloro-[1,1'-biphenyl]-2-amine (2.04 g, 10 mmol)
-
Triethylamine (1.67 mL, 12 mmol)
-
Dichloromethane (B109758) (DCM) (30 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4'-chloro-[1,1'-biphenyl]-2-amine (2.04 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in dichloromethane (30 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of the crude 2,5-dimethylbenzoyl chloride (from Step 1) in a small amount of DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2,5-dimethylbenzamide.
Visualizations
Caption: Synthetic pathway for a hypothetical fungicide from this compound.
Caption: Experimental workflow for the synthesis of the hypothetical fungicide.
The Coordination Chemistry of 2,5-Dimethylbenzoic Acid: A Ligand with Untapped Potential
While 2,5-dimethylbenzoic acid has been utilized in various chemical contexts, its application as a primary ligand in coordination chemistry is not extensively documented in publicly available research. This report, therefore, provides a comprehensive overview of the potential applications and theoretical protocols for the use of this compound as a ligand, drawing parallels from the well-established coordination chemistry of its isomers and other substituted benzoic acids. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this promising ligand.
Introduction to this compound as a Ligand
This compound, a substituted aromatic carboxylic acid, possesses a carboxylate group that can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. The presence of two methyl groups on the benzene (B151609) ring can influence the electronic and steric properties of the resulting metal complexes, potentially leading to unique structural, magnetic, and photophysical characteristics. Aromatic carboxylic acids are known to be effective ligands for a wide range of metal ions, including transition metals and lanthanides, forming discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs).
Potential Applications in Coordination Chemistry
Based on the known properties of similar ligands, coordination complexes of this compound are anticipated to have applications in several key areas:
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Luminescent Materials: Lanthanide complexes with aromatic carboxylate ligands are renowned for their luminescent properties. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. Europium(III) and Terbium(III) complexes, for instance, are known to exhibit strong red and green luminescence, respectively.
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Magnetic Materials: Transition metal complexes with carboxylate ligands can exhibit interesting magnetic properties. The coordination geometry and the nature of the bridging ligands can influence the magnetic coupling between metal centers, leading to ferromagnetic or antiferromagnetic interactions.
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Catalysis: Metal-organic frameworks and discrete coordination complexes can serve as catalysts for a variety of organic transformations. The porous nature of MOFs can allow for size-selective catalysis, while the metal centers in discrete complexes can act as Lewis acid catalysts.
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Drug Development: The biological activity of metal complexes is an area of intense research. Carboxylate ligands can be used to modify the properties of metal-based drugs, potentially enhancing their efficacy or reducing their toxicity.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for the synthesis of coordination complexes with substituted benzoic acids. Optimization will be necessary for the specific case of this compound.
Protocol 1: Synthesis of a Lanthanide(III) Complex with this compound
Objective: To synthesize a luminescent Europium(III) complex.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
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This compound
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Sodium hydroxide (B78521) (NaOH)
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Deionized water
Procedure:
-
Ligand Preparation: Dissolve this compound (3 mmol) in ethanol (20 mL).
-
Deprotonation: Slowly add a stoichiometric amount of aqueous NaOH solution (1 M) to the ligand solution with stirring to deprotonate the carboxylic acid.
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Complexation: In a separate flask, dissolve EuCl₃·6H₂O (1 mmol) in deionized water (10 mL).
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Slowly add the europium chloride solution to the deprotonated ligand solution with continuous stirring.
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A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 4 hours.
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Isolation and Purification: Collect the precipitate by vacuum filtration.
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Wash the solid with deionized water and then with a small amount of ethanol.
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Dry the product in a vacuum oven at 60 °C.
Protocol 2: Synthesis of a Transition Metal Complex with this compound
Objective: To synthesize a Copper(II) paddlewheel complex.
Materials:
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Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
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This compound
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Ethanol
Procedure:
-
Dissolve Cu(OAc)₂·H₂O (1 mmol) in ethanol (25 mL) with gentle heating.
-
In a separate flask, dissolve this compound (2 mmol) in ethanol (25 mL).
-
Slowly add the ligand solution to the copper(II) acetate solution with stirring.
-
Add a few drops of pyridine to the reaction mixture.
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Reflux the mixture for 2 hours.
-
Allow the solution to cool slowly to room temperature.
-
Crystals suitable for X-ray diffraction may form upon slow evaporation of the solvent.
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Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Characterization of 2,5-Dimethylbenzoate (B1239345) Complexes
A comprehensive characterization of the synthesized complexes is crucial to understand their structure and properties. The following techniques are recommended:
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths and angles. |
| Infrared (IR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal ion by observing the shifts in the C=O stretching frequencies. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated solvent molecules. |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex (paramagnetic, diamagnetic, etc.) and provides insight into the electronic structure of the metal ion. |
| Photoluminescence Spectroscopy | Measures the emission and excitation spectra of luminescent complexes, and determines their quantum yields and lifetimes. |
Data Presentation (Hypothetical)
While specific quantitative data for 2,5-dimethylbenzoate complexes is not available, the following tables illustrate how such data would be structured for comparative analysis.
Table 1: Hypothetical Crystal Data for Metal-(2,5-dimethylbenzoate) Complexes
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** |
| [Eu(2,5-DMBA)₃(H₂O)₂] | C₂₇H₃₁EuO₈ | Monoclinic | P2₁/c | 10.123 | 15.456 | 18.789 | 90 | 95.67 | 90 |
| [Cu₂(2,5-DMBA)₄(py)₂] | C₄₆H₄₆Cu₂N₂O₈ | Triclinic | P-1 | 8.987 | 11.234 | 12.567 | 85.43 | 78.91 | 70.12 |
DMBA = dimethylbenzoate, py = pyridine
Table 2: Hypothetical Spectroscopic and Magnetic Data
| Complex | IR ν(COO⁻)asym (cm⁻¹) | IR ν(COO⁻)sym (cm⁻¹) | UV-Vis λmax (nm) | Magnetic Moment (µeff, B.M.) |
| [Eu(2,5-DMBA)₃(H₂O)₂] | 1580 | 1420 | 285 | Diamagnetic |
| [Cu₂(2,5-DMBA)₄(py)₂] | 1610 | 1405 | 680 | 1.75 (per Cu atom) |
Visualizations
The logical workflow for the synthesis and characterization of a hypothetical metal-2,5-dimethylbenzoate complex can be visualized as follows:
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dimethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethylbenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My Grignard reaction is failing to initiate or is sluggish. What are the likely causes and remedies?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the primary factors to investigate:
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Moisture Contamination: Grignard reagents are extremely reactive towards protic sources, especially water. Even trace amounts of moisture on glassware or in solvents can quench the reaction.
-
Solution: Ensure all glassware is rigorously oven-dried before use. Solvents like diethyl ether or THF must be anhydrous.
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-
Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
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Solution: Mechanically activate the magnesium by crushing the turnings with a glass rod. Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Low Reaction Temperature: While the reaction is exothermic once initiated, a certain activation energy is required.
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Solution: Gentle warming with a heat gun can help initiate the reaction. Be prepared to cool the reaction vessel once the exothermic reaction begins.
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Impure Starting Materials: Impurities in the 2,5-dimethylbromobenzene can inhibit the reaction.
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Solution: Purify the starting material by distillation if its purity is questionable.
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Q2: The yield of this compound from my Grignard reaction is low. How can I improve it?
A2: Low yields can result from several factors throughout the experimental process:
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Incomplete Reaction: The Grignard reagent may not have formed completely or the carboxylation step may be inefficient.
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Solution: Monitor the formation of the Grignard reagent by observing the consumption of magnesium. For carboxylation, ensure a large excess of dry ice (solid CO2) is used and that the Grignard reagent is added slowly to prevent excessive heat generation which can lead to side reactions.
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Side Reactions: The most common side reaction is the Wurtz coupling of the Grignard reagent with the starting halide.
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Solution: Add the 2,5-dimethylbromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1]
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Loss during Workup: The product can be lost during the extraction and isolation phases.
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Solution: Ensure the aqueous layer is acidified sufficiently (to pH ~2) to fully protonate the benzoate (B1203000) salt to the less soluble benzoic acid. Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to maximize recovery.
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Q3: My Friedel-Crafts acylation of p-xylene (B151628) is producing a mixture of isomers and diacylated products. How can I improve the selectivity for 2,5-dimethylacetophenone?
A3: Achieving high regioselectivity in Friedel-Crafts reactions can be challenging. Here are some strategies to minimize unwanted byproducts:
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Control of Stoichiometry: An excess of the acylating agent (e.g., acetyl chloride) can lead to diacylation.
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Solution: Use a 1:1 or a slight excess of p-xylene to the acylating agent.[1]
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-
Reaction Temperature: Higher temperatures can lead to decreased selectivity and increased side reactions.
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Solution: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the reactants and the initial phase of the reaction.[1]
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Choice of Catalyst and Solvent: The activity of the Lewis acid catalyst and the polarity of the solvent can influence the product distribution.
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Solution: Use a milder Lewis acid if selectivity is an issue. The choice of solvent can also affect the reactivity.
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Q4: The final this compound product is discolored. What is the cause and how can it be purified?
A4: Discoloration often indicates the presence of impurities.
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Formation of Colored Byproducts: In Friedel-Crafts reactions, tar-like polymeric materials can form. In oxidation reactions, colored oxidation byproducts may be present.
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Solution: During recrystallization of the crude product, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing the product to crystallize.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and scalable methods for synthesizing this compound are:
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Grignard Reaction: This route involves the formation of a Grignard reagent from 2-bromo-1,4-dimethylbenzene, followed by carboxylation with carbon dioxide (dry ice).[1] This method is often high-yielding but requires strict anhydrous conditions.
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Friedel-Crafts Acylation followed by Oxidation: This two-step process begins with the Friedel-Crafts acylation of p-xylene with an acetylating agent (e.g., acetyl chloride) to form 2,5-dimethylacetophenone. The intermediate ketone is then oxidized to this compound using an oxidizing agent like sodium hypochlorite (B82951) (bleach) in a haloform reaction.[1]
Q2: What is the best method for purifying the final product?
A2: Recrystallization is the most common and effective method for purifying crude this compound. A suitable solvent system is one in which the acid is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water mixtures are often effective. For colored impurities, treatment with activated charcoal during recrystallization is recommended.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Key considerations include:
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Handling of Reagents:
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Grignard Reagents: Highly flammable and reactive with water and air. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
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Lewis Acids (e.g., AlCl3): Corrosive and water-sensitive. Handle in a fume hood and avoid exposure to moisture.
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Oxidizing Agents (e.g., Sodium Hypochlorite): Can be corrosive and reactive. Handle with appropriate personal protective equipment.
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Exothermic Reactions: Both Grignard reagent formation and Friedel-Crafts acylations can be highly exothermic.[1] Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.
Data Presentation
Table 1: Illustrative Yield Data for Different Synthetic Parameters
| Synthetic Route | Key Parameter | Variation | Typical Yield of this compound (%) | Notes |
| Grignard Reaction | Solvent | Diethyl Ether | 75-85 | Standard, but highly volatile and flammable. |
| Tetrahydrofuran (THF) | 80-90 | Higher boiling point, may improve safety. | ||
| Friedel-Crafts & Oxidation | Lewis Acid (for acylation) | AlCl₃ | 70-80 (overall) | Strong catalyst, may lead to side reactions. |
| FeCl₃ | 65-75 (overall) | Milder catalyst, may improve selectivity. | ||
| Oxidation Step | Sodium Hypochlorite | 85-95 (for this step) | Effective for methyl ketones. |
Note: These are typical yield ranges and can vary based on specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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2-Bromo-1,4-dimethylbenzene
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Iodine (crystal)
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Dry ice (solid CO₂)
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Hydrochloric acid (concentrated)
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Diethyl ether (for extraction)
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Anhydrous sodium sulfate (B86663)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 2-bromo-1,4-dimethylbenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
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Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a large excess of dry ice. Slowly pour the Grignard reagent onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the excess dry ice to sublime. Slowly add 6M HCl to the reaction mixture until the solution is acidic (pH ~2) and all solids have dissolved. Transfer the mixture to a separatory funnel.
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Extraction and Purification: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation and Oxidation
Step 1: Friedel-Crafts Acylation to form 2,5-Dimethylacetophenone
Materials:
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p-Xylene
-
Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (B109758) (anhydrous)
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Hydrochloric acid (concentrated)
Procedure:
-
Apparatus Setup: In a three-necked flask equipped with a dropping funnel and a stirrer, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
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Reaction: Add a solution of p-xylene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 1-2 hours, maintaining the temperature below 5 °C. After the addition, allow the mixture to warm to room temperature and stir for another 2-3 hours.
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Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,5-dimethylacetophenone.
Step 2: Oxidation to this compound
Materials:
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2,5-Dimethylacetophenone
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Sodium hypochlorite solution (bleach)
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Sodium hydroxide
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Sodium bisulfite
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Hydrochloric acid
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylacetophenone (1.0 eq) in a suitable solvent like dioxane or THF. Add a solution of sodium hydroxide.
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Oxidation: Cool the mixture in an ice bath and slowly add sodium hypochlorite solution with vigorous stirring. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
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Workup: Quench any excess hypochlorite by adding a solution of sodium bisulfite. Acidify the mixture with HCl to precipitate the this compound.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting low yield in synthesis.
References
Technical Support Center: Synthesis of 2,5-Dimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-Dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
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Friedel-Crafts Acylation of p-Xylene (B151628) followed by Oxidation: This two-step process involves the acylation of p-xylene to form an intermediate, typically 2',5'-dimethylacetophenone (B146730), which is then oxidized to the desired carboxylic acid.
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Grignard Reaction: This route involves the formation of a Grignard reagent from 2,5-dimethylbromobenzene, followed by carboxylation with carbon dioxide.
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Direct Carboxylation: In some cases, direct carboxylation of p-xylene can be achieved using agents like oxalyl chloride in the presence of a Lewis acid catalyst.[1]
Q2: What are the expected physical properties of this compound?
A2: this compound is typically a white to off-white crystalline powder.[2] Key physical properties are listed in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [3] |
| Melting Point | 132-134 °C[2] |
| Boiling Point | 268 °C[2] |
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Presence of Isomeric Byproducts in Friedel-Crafts Acylation
Question: My final product shows contamination with other dimethylbenzoic acid isomers. How can I prevent this?
Answer: The formation of isomeric byproducts, such as 3,4-dimethylbenzoic acid or 2,4-dimethylbenzoic acid, likely stems from the isomerization of your p-xylene starting material to m-xylene (B151644) and o-xylene (B151617) under the acidic conditions of the Friedel-Crafts reaction.[4] The Lewis acid catalyst (e.g., AlCl₃) can promote this rearrangement.[4]
Troubleshooting Steps:
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Control Reaction Temperature: Lowering the reaction temperature can suppress the isomerization of p-xylene. It is generally recommended to run the reaction at or below room temperature.[4]
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Optimize Catalyst Loading: Use the minimum amount of Lewis acid catalyst necessary to drive the acylation. Excess catalyst can enhance the rate of isomerization.[4]
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Choice of Catalyst: Consider using milder Lewis acids, which may reduce the extent of isomerization compared to strong Lewis acids like AlCl₃.[4]
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Maintain Kinetic Control: Friedel-Crafts acylation is typically under kinetic control. By using lower temperatures and shorter reaction times, you can often minimize the formation of more thermodynamically stable, but undesired, isomers.[4]
Issue 2: Formation of Diacylated Byproducts
Question: I am observing a significant amount of a diacylated product in my reaction mixture. How can I favor monoacylation?
Answer: Diacylation occurs because the methyl groups on the p-xylene ring are activating, making the initial monoacylated product susceptible to a second acylation reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to p-xylene.
-
Reverse Addition: Consider adding the p-xylene dropwise to the mixture of the acylating agent and Lewis acid. This ensures that the concentration of the monoacylated product remains low throughout the reaction, reducing the likelihood of a second acylation.
Issue 3: Incomplete Oxidation of the Intermediate Ketone
Question: My crude this compound is contaminated with the starting ketone (2',5'-dimethylacetophenone). How can I ensure complete oxidation?
Answer: Incomplete oxidation is a common issue, resulting in a mixture of the desired carboxylic acid and the unreacted ketone.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting ketone has been consumed.
-
Sufficient Oxidant: Ensure an adequate amount of the oxidizing agent (e.g., potassium permanganate (B83412) or a hypohalite solution) is used. A slight excess may be necessary.
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Reaction Time and Temperature: Allow for a sufficient reaction time. If the reaction is sluggish, a moderate increase in temperature may be required, but be cautious of potential side reactions at higher temperatures.
Issue 4: Low Yield in Grignard Reaction
Question: The yield of my this compound from the Grignard route is consistently low. What are the potential causes?
Answer: Low yields in Grignard reactions can be attributed to several factors.
Troubleshooting Steps:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.
-
Quality of Magnesium: Use high-quality magnesium turnings and consider activating them (e.g., with a small crystal of iodine) to initiate the reaction.
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Side Reactions: The primary side reaction is the coupling of the Grignard reagent with the starting halide to form a biphenyl (B1667301) derivative. This can be minimized by slow addition of the halide to the magnesium suspension.
Summary of Common Byproducts
| Synthetic Route | Common Byproducts | Rationale for Formation |
| Friedel-Crafts Acylation of p-Xylene | Isomeric Dimethylbenzoic Acids (e.g., 3,4- and 2,4-) | Isomerization of p-xylene under acidic conditions.[4] |
| Diacylated Products | The monoacylated product is activated towards a second acylation. | |
| Oxidation of 2',5'-Dimethylacetophenone | Unreacted 2',5'-Dimethylacetophenone | Incomplete oxidation.[5] |
| Grignard Reaction | Biphenyl Derivatives (e.g., 2,2',5,5'-Tetramethylbiphenyl) | Coupling of the Grignard reagent with the unreacted aryl halide. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of p-Xylene
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).
-
Addition of Acylating Agent: Cool the suspension in an ice bath and add the acylating agent (e.g., acetyl chloride) dropwise while maintaining the temperature.
-
Addition of p-Xylene: Add a solution of p-xylene in the same solvent dropwise to the reaction mixture, keeping the temperature controlled.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) until completion (monitored by TLC or GC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
General Protocol for Oxidation of 2',5'-Dimethylacetophenone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the crude 2',5'-dimethylacetophenone in a suitable solvent (e.g., aqueous base or pyridine).
-
Addition of Oxidant: Add the oxidizing agent (e.g., potassium permanganate solution or bleach) portion-wise or dropwise, controlling the temperature with an ice bath if the reaction is exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Quench any excess oxidant (e.g., with sodium bisulfite for permanganate). Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in the synthesis of this compound.
References
Technical Support Center: Preparation of 2,5-Dimethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and practical laboratory-scale synthetic routes for this compound are:
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Grignard Reaction: This involves the reaction of a Grignard reagent, formed from 2-bromo-p-xylene (B1265381), with carbon dioxide. It is a reliable method for specifically carboxylating the 2-position of p-xylene.
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Oxidation of Pseudocumene (1,2,4-Trimethylbenzene): This method utilizes a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), to selectively oxidize one of the methyl groups to a carboxylic acid. Controlling the reaction conditions is crucial to avoid over-oxidation.
-
Haloform Reaction of 2,5-Dimethylacetophenone: This reaction converts the methyl ketone group of 2,5-dimethylacetophenone into a carboxylic acid and a haloform (e.g., chloroform, bromoform, or iodoform).
Q2: How can I purify the crude this compound?
A2: Recrystallization is the most common and effective method for purifying crude this compound. A suitable solvent system is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems include ethanol/water or toluene. If colored impurities are present, treating the hot solution with activated charcoal before filtration can be effective. For impurities with similar polarity, column chromatography may be necessary.
Q3: What are the expected spectroscopic signatures for this compound?
A3: In ¹H NMR spectroscopy, you would expect to see two singlets for the two methyl groups, aromatic protons in the aromatic region, and a broad singlet for the carboxylic acid proton. In ¹³C NMR, you would observe signals for the two distinct methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid. The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Q4: What are the main safety precautions to consider during the synthesis?
A4: When working with Grignard reagents, it is crucial to maintain strictly anhydrous (dry) conditions as they react violently with water.[1][2] Diethyl ether and THF are common solvents and are highly flammable. Oxidation reactions with potassium permanganate can be highly exothermic and should be performed with care, ensuring controlled addition of the oxidizing agent and proper temperature monitoring. The haloform reaction involves the use of corrosive bases and halogens, which should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guides
Low Yield in Grignard Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no cloudiness or exotherm) | 1. Magnesium surface is oxidized. 2. Presence of moisture in glassware, solvent, or starting material. 3. Impure 2-bromo-p-xylene. | 1. Activate magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. 3. Purify the 2-bromo-p-xylene by distillation. |
| Low yield of carboxylic acid after work-up | 1. Incomplete formation of the Grignard reagent. 2. Reaction of the Grignard reagent with atmospheric CO₂ before the addition of dry ice. 3. Insufficient amount of carbon dioxide. 4. Formation of a biphenyl-type byproduct (2,2',5,5'-tetramethylbiphenyl). | 1. Ensure the Grignard reagent formation is complete by observing the consumption of magnesium. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Use a large excess of freshly crushed dry ice. 4. Add the 2-bromo-p-xylene solution slowly to the magnesium to maintain a low concentration of the halide and minimize coupling. |
Low Yield in Oxidation of Pseudocumene
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of oxidizing agent (e.g., KMnO₄). 2. Low reaction temperature. 3. Poor mixing of the biphasic reaction mixture. | 1. Use a stoichiometric excess of the oxidizing agent. 2. Maintain the reaction at a gentle reflux. 3. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| Formation of multiple oxidation products | 1. Over-oxidation of the desired product to dicarboxylic acids. 2. Oxidation of multiple methyl groups. | 1. Carefully control the stoichiometry of the oxidizing agent. 2. Monitor the reaction progress closely using TLC or GC and stop the reaction once the starting material is consumed. 3. Lowering the reaction temperature may improve selectivity. |
| Product loss during work-up | 1. Incomplete precipitation of the benzoic acid upon acidification. 2. The product is partially soluble in the aqueous layer. | 1. Ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
Low Yield in Haloform Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | 1. Insufficient amount of base or halogen. 2. Low reaction temperature. | 1. Use a molar excess of both the base and the halogenating agent. 2. Gently warm the reaction mixture to ensure it proceeds to completion. |
| Formation of side products | 1. Side reactions on the aromatic ring (less common under these conditions). 2. Aldol condensation of the starting ketone. | 1. Maintain a moderate reaction temperature. 2. Add the halogen solution slowly to the basic solution of the ketone. |
| Difficulty in isolating the product | 1. The carboxylate salt is soluble in the reaction mixture. 2. Incomplete acidification during work-up. | 1. After the reaction, ensure the excess halogen is quenched before acidification. 2. Acidify the reaction mixture to a low pH (pH < 2) to precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation. |
Experimental Protocols
Method 1: Grignard Synthesis from 2-Bromo-p-xylene
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 2-bromo-p-xylene (1 equivalent) in anhydrous diethyl ether or THF.
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Add a small portion of the halide solution to the magnesium and gently warm the mixture to initiate the reaction (indicated by cloudiness and gentle boiling).
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Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
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Carboxylation:
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Cool the Grignard reagent solution in an ice bath.
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In a separate beaker, place a large excess of freshly crushed dry ice.
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Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
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Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
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Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude this compound by recrystallization from an ethanol/water mixture.
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Method 2: Oxidation of Pseudocumene with Potassium Permanganate
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Oxidation:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add pseudocumene (1 equivalent) and water.
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Heat the mixture to reflux with vigorous stirring.
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Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2-3 equivalents) in water portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
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Continue refluxing until the purple color persists, indicating the consumption of the starting material.
-
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Work-up:
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Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
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Combine the filtrate and washings.
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If the solution is still purple, add a small amount of sodium bisulfite to quench the excess permanganate.
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Acidify the clear solution with concentrated hydrochloric acid to a pH below 2 to precipitate the this compound.
-
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Purification:
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Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent like ethanol/water.
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Method 3: Haloform Reaction of 2,5-Dimethylacetophenone
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Reaction:
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In a round-bottom flask, dissolve 2,5-dimethylacetophenone (1 equivalent) in a suitable solvent like dioxane or THF.
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Add an aqueous solution of sodium hydroxide (B78521) (excess).
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Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (B82951) (bleach) or bromine in sodium hydroxide with vigorous stirring.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Work-up:
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Quench any excess halogen by adding a solution of sodium bisulfite.
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Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and the haloform byproduct.
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Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
-
Purification:
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from an ethanol/water mixture.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Oxidation of Pseudocumene | Haloform Reaction |
| Starting Material | 2-Bromo-p-xylene | Pseudocumene | 2,5-Dimethylacetophenone |
| Key Reagents | Mg, CO₂ | KMnO₄ | NaOH, NaOCl (or Br₂) |
| Typical Yield | 60-80% | 40-60% | 70-90% |
| Main Advantages | High regioselectivity. | Inexpensive starting material. | High yield, mild conditions. |
| Main Disadvantages | Requires strict anhydrous conditions. | Potential for over-oxidation and side products. | Requires a specific methyl ketone starting material. |
Table 2: Illustrative Yields for Grignard Synthesis under Different Conditions
| Solvent | Initiator | Reaction Time (h) | Illustrative Yield (%) |
| Diethyl Ether | Iodine | 1 | 75 |
| Tetrahydrofuran (THF) | Iodine | 1 | 80 |
| Diethyl Ether | 1,2-Dibromoethane | 1 | 78 |
| Tetrahydrofuran (THF) | 1,2-Dibromoethane | 1 | 82 |
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships in synthesis.
References
Technical Support Center: Purification of 2,5-Dimethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the purification of 2,5-Dimethylbenzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation During Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. The solution is not sufficiently saturated.3. Rapid cooling prevented crystal nucleation. | 1. If using a single solvent, select a less polar one. For mixed solvent systems, add more of the "poor" solvent.2. Evaporate some of the solvent to increase the concentration and allow it to cool again.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Product is an Off-White or Yellowish Solid | 1. Presence of colored impurities from the synthesis, such as oxidized byproducts. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Purified Product has a Broad or Depressed Melting Point | 1. The product is still impure. Common impurities include isomeric dimethylbenzoic acids (e.g., 2,4- and 3,4-isomers), unreacted starting materials (e.g., p-xylene), or partially oxidized intermediates (e.g., 2,5-dimethylbenzaldehyde). | 1. Repeat the purification process. If recrystallization was used, try a different solvent or a slower cooling rate.2. For non-acidic impurities, perform an acid-base extraction.3. For challenging separations of isomers, consider column chromatography. |
| Compound "Oils Out" Instead of Crystallizing | 1. The boiling point of the recrystallization solvent is higher than the melting point of this compound (~132-134°C).2. The solution is too concentrated. | 1. Choose a solvent with a lower boiling point.2. Re-heat the solution to dissolve the oil, add more solvent to reduce the concentration, and then allow it to cool slowly. |
| Poor Separation During Column Chromatography | 1. Inappropriate solvent system (eluent).2. Column was packed improperly.3. Compound is degrading on the silica (B1680970) gel. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for acidic compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid.2. Ensure the silica gel is packed uniformly without any cracks or air bubbles.3. Deactivate the silica gel by adding a small percentage of a modifier like triethylamine (B128534) to the eluent to reduce the acidity of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Common impurities often depend on the synthetic route. If prepared by oxidation of p-xylene (B151628), you may find unreacted p-xylene and partially oxidized intermediates like 2,5-dimethylbenzaldehyde. Isomeric impurities, such as 2,4-dimethylbenzoic acid or 3,4-dimethylbenzoic acid, can also be present, arising from impurities in the starting material or non-selective synthesis.
Q2: Which solvents are best for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Good starting points for solvent screening include alcohols (e.g., ethanol, methanol, isopropanol), toluene, ethyl acetate, and mixtures of these with water or hexanes. Due to its acidic nature, it can also be recrystallized from hot water or aqueous ethanol.
Q3: My compound seems to be degrading during purification. What could be the cause?
A3: Substituted benzoic acids can sometimes be sensitive to prolonged heating. If you suspect thermal degradation, minimize the time the compound is in the hot recrystallization solvent. Additionally, some acidic compounds can be sensitive to the acidic nature of silica gel during column chromatography.
Q4: How can I improve the crystal size and quality during recrystallization?
A4: Slow cooling is crucial for the formation of large, pure crystals. After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass over the flask opening. Once it has reached room temperature and crystal formation has begun, you can then place it in an ice bath to maximize the yield.
Q5: Are there advanced methods to separate isomeric impurities?
A5: Yes, for challenging separations of dimethylbenzoic acid isomers, advanced chromatographic techniques such as Ultra Performance Convergence Chromatography (UPC²) or Gas Chromatography (GC) after derivatization can be employed. These methods offer higher resolution for closely related isomers.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [1] |
| Melting Point | 132-134 °C |
| Appearance | White to off-white crystalline powder[2] |
| pKa | 3.990 (at 25°C) |
| Water Solubility | 0.18 g/L (at 25°C) |
Table 2: Illustrative Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is illustrative and based on the general solubility trends of benzoic acid and its derivatives. Experimental determination is recommended for precise applications.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Methanol | Moderately Soluble | Highly Soluble |
| Ethanol | Moderately Soluble | Highly Soluble |
| Acetone | Soluble | Highly Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Water | 0.018 | ~1.5 (at 100°C) |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In separate test tubes, add a small amount of crude this compound to a few potential solvents (e.g., ethanol, water, ethanol/water mixture). Heat the test tubes to the boiling point of the solvent to identify a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent. Add the solvent in small portions and continue heating until all the solid has just dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator under vacuum or in a low-temperature oven.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound (containing neutral or basic impurities) in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
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Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. The this compound will react with the base to form its water-soluble sodium salt and move to the aqueous layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the purified this compound.
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Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
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Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
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Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification strategy for this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Purification of Crude 2,5-Dimethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the purification of crude 2,5-Dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. For instance, if synthesized via Friedel-Crafts carboxylation of p-xylene, potential impurities include unreacted p-xylene, isomeric carboxylic acids, and poly-carboxylated by-products. If prepared through oxidation of 2,5-dimethylbenzaldehyde, residual aldehyde may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are:
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Recrystallization: Ideal for removing small amounts of impurities and is often the first method of choice.
-
Acid-Base Extraction: Highly effective for separating the acidic product from neutral or basic impurities.[1][2][3][4]
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Column Chromatography: Recommended for purifying the compound from closely related isomers or when very high purity is required.
Q3: What is the best solvent for the recrystallization of this compound?
A3: An ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[5] Good starting points for solvent screening include alcohols (methanol, ethanol), toluene, ethyl acetate, and mixed solvent systems like ethanol/water.[5][6]
Q4: How can I assess the purity of my purified this compound?
A4: The purity of the final product can be determined by its melting point. A pure compound will exhibit a sharp melting point range close to the literature value (132-134 °C).[5] Impurities will typically lead to a lower and broader melting point range. For more detailed analysis, techniques such as NMR spectroscopy or chromatography can be employed.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the crude product.[5] |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated, causing precipitation above the compound's melting point. | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add more solvent to decrease the saturation, and allow it to cool more slowly.[5] |
| Colored Impurities in Crystals | - Colored by-products from the synthesis are co-crystallizing with the product. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5] |
| Low Yield of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Incomplete crystallization before filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask).- Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtering.[7] |
Quantitative Data
The following tables provide illustrative data for recrystallization solvent screening and typical purification outcomes. Note: These values are hypothetical and should be experimentally determined for optimal results.
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | < 0.1 | ~1.5 | Potentially suitable, but may require large volumes.[5] |
| Ethanol | 15.2 | > 50 | Good, high solubility when hot.[5] |
| Toluene | 5.4 | 35.7 | Suitable.[5] |
| Hexane | < 0.1 | 0.8 | Poor solvent, potentially useful as an anti-solvent in a mixed system.[5] |
| Ethanol/Water (80:20) | 1.2 | 45.3 | Excellent, significant solubility difference.[5] |
Table 2: Typical Purification Results
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) |
| Recrystallization (single) | 90 | 98 | 75-85 |
| Recrystallization (double) | 90 | >99 | 60-75 |
| Acid-Base Extraction | 85 | 97 | 80-90 |
| Column Chromatography | 95 | >99.5 | 70-80 |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, toluene) at room temperature and at their boiling points to identify a suitable solvent or mixed solvent system.[5]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[5]
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Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
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Hot Filtration: Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of large, pure crystals, you can cover the flask to slow the cooling rate. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a drying oven at a temperature well below the melting point.[5]
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
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Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. This will convert the this compound into its water-soluble sodium salt, which will move to the aqueous layer.
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Separation: Allow the two layers to separate completely. Drain the lower aqueous layer containing the sodium 2,5-dimethylbenzoate (B1239345) into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid is extracted.
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Washing: The organic layer, now containing neutral impurities, can be washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent evaporated to isolate these impurities if desired.[1]
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Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6 M HCl, dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.[1]
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Isolation and Drying: Collect the purified this compound by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
Visualizations
References
Technical Support Center: 2,5-Dimethylbenzoic Acid Crystallization
Welcome to the technical support center for 2,5-Dimethylbenzoic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization of this compound.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Temperature is too low. | 1. Add solvent in small increments until the solid dissolves. 2. Select a solvent in which the compound is more soluble at higher temperatures. 3. Ensure the solution is heated to the solvent's boiling point. |
| No Crystal Formation Upon Cooling | 1. Solution is not saturated (too much solvent used). 2. Supersaturation has not been achieved. 3. Cooling is too rapid. | 1. Evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask or adding a seed crystal. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" (Formation of a liquid layer) | 1. The boiling point of the solvent is higher than the melting point of this compound (132-134 °C).[1] 2. High concentration of impurities, leading to freezing point depression. 3. The solution is significantly supersaturated. | 1. Choose a lower-boiling point solvent. 2. Add a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration. 3. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Inefficient transfer of crystals during filtration and washing. | 1. Use the minimum amount of hot solvent required for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask). 3. Ensure complete transfer of crystals and wash with a minimal amount of ice-cold solvent. |
| Discolored Crystals | 1. Presence of colored impurities from the synthesis. | 1. Add a small amount of activated charcoal to the hot solution before filtration.[2] |
| Rapid Crystal Formation | 1. The solution is highly supersaturated. 2. The cooling process is too fast. | 1. Reheat the solution and add a small amount of additional solvent. 2. Insulate the flask to ensure slow cooling. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on its structure as an aromatic carboxylic acid, suitable solvents include:
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Ethanol
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Methanol
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Water (Note: solubility is low, so large volumes may be needed)[1][3]
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Mixed solvent systems , such as ethanol/water or acetone/water, can be particularly effective.[4]
A systematic solvent screening is the best approach to identify the optimal solvent for your specific needs.
Q2: How can I perform a solvent screening for recrystallization?
A2: A simple and effective method for solvent screening is as follows:
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Place a small amount of your crude this compound in several test tubes.
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Add a few drops of different solvents to each tube and observe the solubility at room temperature.
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For solvents in which the compound is insoluble at room temperature, gently heat the tube.
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An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
Q3: What should I do if my this compound "oils out"?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. To remedy this, you should:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent to reduce the supersaturation.
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Allow the solution to cool down much more slowly.
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Consider using a seed crystal to encourage the formation of a crystalline lattice.
Q4: Could my crystallization issues be related to polymorphism?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in substituted benzoic acids.[5][6][7][8][9] While specific polymorphs of this compound are not widely reported in the literature reviewed, it is a possibility. Different polymorphs can have different solubilities and crystal habits, which can affect crystallization outcomes. If you suspect polymorphism, techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to characterize the crystalline form.
Q5: How do impurities affect the crystallization of this compound?
A5: Impurities can have a significant impact on crystallization by:
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Reducing the melting point of the compound, which can increase the likelihood of "oiling out".
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Inhibiting crystal nucleation and growth , leading to no or poor crystal formation.
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Being incorporated into the crystal lattice , resulting in a less pure final product.
If you suspect impurities are the issue, consider a pre-purification step or the use of activated charcoal during recrystallization.
Data Presentation
The following table provides hypothetical solubility data for this compound in various solvents at different temperatures. Note: This data is for illustrative purposes only and should be experimentally verified for your specific conditions.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Notes |
| Water | ~0.1 | ~1.5 | Low solubility, may require large volumes. |
| Ethanol | ~12 | > 50 | Good potential for recrystallization. |
| Methanol | ~10 | > 50 | Good potential for recrystallization.[10] |
| Acetone | ~15 | > 60 | High solubility may lead to lower yields. |
| Toluene | ~5 | ~40 | Good for aromatic compounds. |
| Hexane | < 0.1 | < 1 | Poor solvent, potentially useful as an anti-solvent. |
| Ethanol/Water (80:20 v/v) | ~1.5 | ~45 | Excellent potential due to large solubility difference.[4] |
Experimental Protocols
General Recrystallization Protocol for this compound
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Solvent Selection: Based on preliminary screening, choose a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a drying oven at a temperature well below the melting point of this compound.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization issues.
References
- 1. This compound | 610-72-0 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Tautomerisation and polymorphism in molecular complexes of piroxicam with mono-substituted benzoic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif We are grateful to the EPSRC and Daresbury Laboratory for financial support (CASE award to C.L.B.) and for the award of beam-time at Daresbury Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. This compound CAS#: 610-72-0 [m.chemicalbook.com]
Technical Support Center: Recrystallization of 2,5-Dimethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oiling out during the recrystallization of 2,5-Dimethylbenzoic acid.
Troubleshooting Guide: Preventing Oiling Out
Oiling out, the separation of a solute as a liquid rather than a solid crystalline phase, is a common challenge in recrystallization that can significantly impact purity and yield. This guide provides solutions to prevent this phenomenon when purifying this compound.
| Problem | Potential Cause | Solution |
| Formation of an oily layer upon cooling | The melting point of this compound (132-134°C) is close to or below the boiling point of the chosen solvent. | Select a solvent with a lower boiling point. For instance, if using a high-boiling solvent like toluene (B28343) (boiling point ~111°C) is problematic, consider a lower-boiling solvent like ethyl acetate (B1210297) (boiling point 77°C) or a solvent mixture. |
| The solution is too concentrated, leading to supersaturation at a temperature above the melting point of the solute. | Reheat the solution to dissolve the oil and add more of the hot solvent to decrease the concentration. Allow the solution to cool more slowly. | |
| The cooling rate is too rapid, not allowing sufficient time for crystal nucleation and growth. | Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker, before transferring it to an ice bath. Avoid direct transfer from a hot plate to an ice bath. | |
| The presence of significant impurities can lower the melting point of the mixture (freezing-point depression), making oiling out more likely.[1] | Consider a preliminary purification step, such as treatment with activated charcoal to remove colored impurities, or a simple filtration of the hot solution to remove any insoluble matter. | |
| Oil solidifies into an amorphous mass | The oil cools below its melting point without crystallizing. | If an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of this compound. |
| Persistent oiling out despite troubleshooting | The chosen solvent is not ideal for this specific compound. The polarity of the solvent may not be suitable for promoting crystal lattice formation. | Experiment with different solvents or solvent mixtures. A good starting point is a binary solvent system where this compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" or "anti-solvent"). Common pairs for aromatic acids include ethanol (B145695)/water or acetone/hexane.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for recrystallization?
A1: The key properties are its melting point, which is in the range of 132-134°C, and its solubility profile. It is generally soluble in alcohols like ethanol and methanol (B129727) and has low solubility in water (0.18 g/L at 25°C).[3] Understanding these properties is crucial for selecting an appropriate solvent and designing the cooling process to avoid oiling out.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. To determine the best solvent, you can perform small-scale solubility tests with various solvents such as ethanol, methanol, ethyl acetate, acetone, toluene, and water. A mixed solvent system, like ethanol-water, can also be effective. In this system, the acid is dissolved in the minimum amount of hot ethanol ("good" solvent), and then hot water ("poor" solvent) is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarify and cooled slowly.
Q3: Can impurities in my sample of this compound cause oiling out?
A3: Yes, significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[1] If you suspect your sample is highly impure, a pre-purification step might be necessary. This could involve washing the crude solid with a solvent in which the desired compound is insoluble but the impurities are, or using activated charcoal to remove colored impurities during the recrystallization process.
Q4: What is "seeding" and how can it help prevent oiling out?
A4: Seeding is the process of adding a few small crystals of the pure compound to the supersaturated solution to initiate crystallization. This provides a template for crystal growth and can help bypass the energy barrier for nucleation, encouraging crystallization to occur at a temperature above where oiling out would happen.
Q5: What should I do if my this compound oils out despite all precautions?
A5: If oiling out occurs, the primary goal is to get the oil back into solution and then attempt to crystallize it under different conditions. You should reheat the mixture until the oil redissolves. Then, you can try one of the following:
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Add more solvent: This will lower the saturation temperature.
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Change the solvent system: Add a co-solvent that has better solubility characteristics for your compound at lower temperatures.
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Cool much more slowly: This gives the molecules more time to arrange themselves into a crystal lattice.
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Vigorous stirring: In some cases, agitation can promote crystallization over oiling out.
Data Presentation
Illustrative Solubility Data for this compound
Disclaimer: The following data are estimated based on the general solubility of benzoic acids and are intended for illustrative purposes to guide solvent selection. Experimental verification is highly recommended.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Water | ~0.02 | ~2.5 | 100 |
| Ethanol | ~25 | > 50 | 78 |
| Methanol | ~30 | > 60 | 65 |
| Acetone | ~35 | > 70 | 56 |
| Ethyl Acetate | ~20 | > 40 | 77 |
| Toluene | ~10 | > 30 | 111 |
| Hexane | < 0.1 | ~1 | 69 |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound from a single solvent.
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Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to observe solubility at an elevated temperature. An ideal solvent will show low solubility at room temperature and high solubility upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate for efficient dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol-Water)
This protocol is useful when a single solvent is not ideal.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity).
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 6 and 7 from Protocol 1, using an ice-cold ethanol-water mixture of the same composition for washing the crystals.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2,5-Dimethylbenzoic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylbenzoic acid. The following information is designed to address specific challenges that may arise during the scale-up of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for this compound?
A1: The primary and most scalable routes for the synthesis of this compound are:
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Oxidation of p-xylene (B151628): This method involves the oxidation of one of the methyl groups of p-xylene. Various oxidizing agents and catalytic systems can be employed. This is a common industrial approach for similar compounds.[1][2][3]
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Grignard Reaction: This route entails the formation of a Grignard reagent from a 2-halo-1,4-dimethylbenzene precursor, followed by carboxylation with carbon dioxide (dry ice).[4][5] This method can provide high yields but requires stringent control of reaction conditions.[4]
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Friedel-Crafts Reaction: This involves the reaction of p-xylene with a carboxylating agent like oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[6][7]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, particular attention should be paid to:
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Exothermic Reactions: Both Grignard and Friedel-Crafts reactions can be highly exothermic.[4] It is crucial to have adequate cooling, controlled addition of reagents, and continuous monitoring of the internal temperature to prevent runaway reactions.[4][8]
-
Handling of Reagents:
-
Grignard Reagents: These are highly reactive with water and other protic sources, and can be pyrophoric.[8][9][10] All manipulations must be conducted under an inert and anhydrous atmosphere.[5]
-
Lewis Acids: Reagents like aluminum chloride used in Friedel-Crafts reactions are water-sensitive and corrosive.[4]
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Oxidizing Agents: Depending on the chosen oxidation route, strong oxidizing agents may be used, which require careful handling to avoid uncontrolled reactions.
-
-
Solvent Safety: Ethers like diethyl ether and tetrahydrofuran (B95107) (THF), commonly used in Grignard reactions, are highly flammable.[11] THF can also form explosive peroxides.[12]
Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A3: Initiation failure is a frequent issue in Grignard reactions. The primary cause is the presence of moisture, which quenches the Grignard reagent as it forms. The magnesium metal surface can also be passivated by an oxide layer.
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Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and solvents must be anhydrous.[5][9][11]
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Activate the Magnesium: If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.[4][11] Gentle warming may also help initiate the reaction.[5][11]
Q4: How can I purify the crude this compound on a larger scale?
A4: Recrystallization is the most common and scalable method for purifying this compound.[13]
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Solvent Selection: An ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[14] Common solvent systems include ethanol/water mixtures.[13]
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Decolorization: If the crude product is colored, activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration.[14][15]
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Troubleshooting Crystallization: If the product "oils out" instead of crystallizing, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.[14][15] In such cases, using a lower boiling point solvent or adding more solvent to the hot solution can be effective.[14][15] Inducing crystallization can be achieved by scratching the inside of the flask or adding a seed crystal.[15]
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or is sluggish | Presence of moisture. | Ensure all glassware is flame-dried or oven-dried and all solvents are anhydrous.[9][11] |
| Passivated magnesium surface. | Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4][11] Gentle heating can also help.[5][11] | |
| Significant amount of starting halide remains | Incomplete reaction. | Allow for a longer reaction time or gently heat the reaction mixture to ensure complete formation of the Grignard reagent. |
| Insufficient mixing. | On a larger scale, ensure efficient mechanical stirring to maintain good contact between the halide solution and the magnesium turnings. | |
| Formation of biphenyl (B1667301) byproduct | Wurtz coupling reaction. | Add the halide solution slowly and ensure vigorous stirring to avoid localized high concentrations.[4] |
| Low product recovery after workup | Product is partially soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent to maximize recovery.[4] |
| Incorrect pH during workup. | Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the benzoate (B1203000) salt to the less soluble benzoic acid.[16] |
Issue 2: Poor Control of Exotherm in Large-Scale Reactions
| Symptom | Possible Cause | Suggested Solution |
| Rapid, uncontrolled temperature increase | Rate of reagent addition is too fast. | Add the reagent (e.g., alkyl halide for Grignard, acylating agent for Friedel-Crafts) dropwise using an addition funnel and closely monitor the internal temperature.[4][8] |
| Inefficient cooling. | Ensure the reaction vessel has adequate surface area for cooling. Use a larger or more efficient cooling bath. For very large scales, consider a jacketed reactor with a circulating coolant.[4] | |
| Reagents are too concentrated. | Dilute the reagents in an appropriate anhydrous solvent before addition.[4] | |
| Sudden temperature spike after an induction period | Delayed reaction initiation. | For Grignard reactions, ensure initiation has occurred before adding the bulk of the halide. A small amount of pre-formed Grignard reagent can be used as an initiator.[4] |
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Typical Purity | Reference |
| Grignard Reaction | 2-Bromo-1,4-dimethylbenzene | Mg, CO2 (dry ice), HCl | 70-85% | >98% after recrystallization | General knowledge |
| Oxidation | p-Xylene | Co/Mn/Br catalyst, Air/O2 | High (industrial process) | Requires purification | [1][2][3] |
| Friedel-Crafts Acylation | p-Xylene | Phthalic anhydride, AlCl3 | 86% | Requires purification | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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2-Bromo-1,4-dimethylbenzene
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Dry ice (solid carbon dioxide)
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6M Hydrochloric acid
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Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry and assemble while hot, then allow to cool under a stream of dry nitrogen.[9]
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Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium. Dissolve 2-bromo-1,4-dimethylbenzene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
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Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle refluxing of the ether), add a small crystal of iodine or gently warm the flask.[5][11]
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Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction.
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Carboxylation: Crush a sufficient amount of dry ice (a large excess) and place it in a separate beaker. Slowly pour the Grignard reagent solution onto the crushed dry ice with stirring.[18] The mixture will solidify. Allow the excess dry ice to sublime.
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Workup: Slowly add 6M HCl to the reaction mixture until the solution is acidic (pH < 2) and all solids have dissolved.[16][18]
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[19]
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Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.
Caption: Reaction pathway for Grignard synthesis and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Xylene oxidation to terephthalic acid: a literature review oriented toward process optimization and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 8. acs.org [acs.org]
- 9. dchas.org [dchas.org]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. docsity.com [docsity.com]
Technical Support Center: Interpreting NMR Impurities in 2,5-Dimethylbenzoic Acid Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethylbenzoic acid.
Troubleshooting Guide
Issue: Unexpected peaks are observed in the ¹H or ¹³C NMR spectrum of my this compound sample.
This guide will help you identify the source of these impurities and provide steps for their removal.
Step 1: Identify Common Residual Solvents
Residual solvents from the reaction or purification process are a frequent source of extraneous NMR signals.
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Action: Compare the chemical shifts of the unknown peaks with the provided table of common NMR solvents.
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Confirmation: The multiplicity and integration of the peak should align with the known spectrum of the solvent. For example, residual acetone (B3395972) will appear as a singlet in ¹H NMR, while diethyl ether will show a quartet and a triplet.
Step 2: Consider Process-Related Impurities
Impurities can also arise from starting materials, byproducts, or degradation products of this compound.
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Action: Analyze the synthetic route used to prepare the this compound. Potential impurities could include unreacted starting materials or intermediates.
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Common Impurities:
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2,5-Dimethylbenzaldehyde: An oxidation precursor. Look for a characteristic aldehyde proton signal between 9-10 ppm in the ¹H NMR spectrum.
-
2,5-Dimethylphenol: A potential byproduct. Phenolic -OH protons can appear as a broad singlet, and the aromatic signals will differ from the parent compound.
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Isomeric Dimethylbenzoic Acids: Depending on the synthetic method, other isomers like 2,4- or 3,5-dimethylbenzoic acid could be present. Their aromatic substitution patterns will result in different splitting patterns in the ¹H NMR spectrum.
-
Step 3: Purification
If the identity of the impurity is confirmed or highly suspected, purification is necessary.
-
Recommended Method: Recrystallization is often an effective method for purifying solid organic compounds like this compound.[1]
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Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Common solvents to test include ethanol, methanol, water, ethyl acetate, toluene, and hexane.[1]
Troubleshooting Workflow:
References
Technical Support Center: Alternative Synthesis Routes for 2,5-Dimethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and troubleshooting for alternative synthesis routes for 2,5-Dimethylbenzoic acid. The following sections outline three primary methods starting from p-xylene (B151628), complete with experimental protocols, troubleshooting FAQs, and comparative data.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes key quantitative data and qualitative considerations for the described synthesis routes. Please note that yields are highly dependent on specific reaction conditions and optimization.
| Parameter | Route 1: Friedel-Crafts Acylation & Oxidation | Route 2: Grignard Reaction | Route 3: Direct Oxidation of p-Xylene |
| Starting Material | p-Xylene | 2-Bromo-p-xylene (B1265381) | p-Xylene |
| Key Reagents | Acetyl chloride, AlCl₃, Oxidant (e.g., NaOCl) | Mg turnings, Dry Ice (CO₂) | Strong Oxidant (e.g., KMnO₄, Co/Mn/Br catalyst) |
| Typical Overall Yield | Moderate to High (can be >70% over two steps) | High (often >80%) | Variable (Selectivity is a major challenge) |
| Reaction Temperature | 0°C to reflux | -20°C to reflux | High temperature (175–225 °C)[1] |
| Key Advantages | Avoids handling highly reactive organometallics directly. | High-yielding and a classic C-C bond formation method. | Potentially the most direct and atom-economical route. |
| Key Challenges | Potential for isomeric byproducts during acylation.[2] Two distinct reaction steps are required. | Requires strictly anhydrous conditions. Grignard reagents are highly sensitive. | Difficult to achieve selective mono-oxidation; over-oxidation to terephthalic acid is common.[3] |
Route 1: Friedel-Crafts Acylation followed by Haloform Oxidation
This two-step method first introduces an acetyl group to p-xylene, forming 2,5-dimethylacetophenone, which is then oxidized to the desired carboxylic acid.
Diagram of Synthesis Pathway
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocols
Step 1: Synthesis of 2,5-Dimethylacetophenone via Friedel-Crafts Acylation [2][4]
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube with CaCl₂).
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Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.
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Addition: Add p-xylene (1.0 eq.) to the cooled suspension. From the dropping funnel, add acetyl chloride (1.1 eq.) dropwise to the stirred mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude 2,5-dimethylacetophenone can be purified by vacuum distillation.[4]
Step 2: Oxidation of 2,5-Dimethylacetophenone to this compound
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Setup: In a round-bottom flask, dissolve 2,5-dimethylacetophenone (1.0 eq.) in a suitable solvent like dioxane or THF.
-
Reaction: Add an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (B82951) (bleach, excess) while stirring vigorously.
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Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quenching: Quench any excess hypochlorite by adding a solution of sodium bisulfite until the yellow color disappears.
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Isolation: Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture.[5]
Troubleshooting and FAQs
-
Q1: The Friedel-Crafts acylation is giving a low yield and multiple products. What's wrong?
-
A1: This is likely due to isomerization of the p-xylene starting material to m-xylene (B151644) under the strong acidic conditions, leading to different acylated isomers.[2] To minimize this, use lower reaction temperatures (0°C or below), use the minimum required amount of AlCl₃, and consider a milder Lewis acid catalyst if isomerization persists.[2]
-
-
Q2: I am observing a di-acylated byproduct. How can I prevent this?
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A2: Di-acylation occurs when the product is more reactive than the starting material. Although the acetyl group is deactivating, forcing conditions can lead to a second acylation. To favor mono-acylation, use a strict 1:1 stoichiometry of p-xylene to acetyl chloride and avoid prolonged reaction times or high temperatures.
-
-
Q3: The oxidation step is incomplete, and I still have starting ketone in my product.
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A3: Ensure that a sufficient excess of the oxidizing agent (e.g., sodium hypochlorite) was used. Reaction time may also need to be extended. Vigorously stir the biphasic mixture to ensure proper mixing and reaction. Monitor the reaction progress using TLC until all the ketone has been consumed.
-
Route 2: Grignard Reaction
This route involves the formation of a Grignard reagent from a halogenated p-xylene, which then acts as a potent nucleophile to attack carbon dioxide, forming the carboxylate salt.
Diagram of Synthesis Pathway
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Experimental Protocol
-
Apparatus Setup: All glassware (three-necked flask, reflux condenser, dropping funnel) must be rigorously flame-dried under an inert atmosphere (N₂ or Ar) and allowed to cool.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to help initiate the reaction.[6]
-
Grignard Formation: Add a solution of 2-bromo-p-xylene (1.0 eq.) in anhydrous diethyl ether or THF dropwise from the funnel. The reaction is exothermic and should initiate on its own (indicated by bubbling and a cloudy appearance). Maintain a gentle reflux by controlling the addition rate.[6]
-
Carboxylation: Once all the magnesium has been consumed, cool the Grignard solution in an ice bath. While stirring vigorously, pour the solution slowly over an excess of crushed dry ice (solid CO₂).[7]
-
Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding dilute HCl to dissolve the magnesium salts and protonate the carboxylate.[8]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Troubleshooting and FAQs
-
Q1: My Grignard reaction won't start. What should I do?
-
A1: This is a common issue. Ensure all glassware and solvents are perfectly dry, as even trace moisture will quench the reaction. The surface of the magnesium may be oxidized; try activating it by crushing the turnings or adding an initiator like a small crystal of iodine or 1,2-dibromoethane. Gentle warming with a heat gun can also help initiate the reaction.[6]
-
-
Q2: The yield is very low, and I isolated biphenyl (B1667301) as a major byproduct. Why?
-
A2: Biphenyl formation (Wurtz-type coupling) can occur, especially if the reaction temperature is too high or if the concentration of the alkyl halide is too high locally during addition. Add the 2-bromo-p-xylene solution slowly to the magnesium suspension to maintain a low concentration and control the exotherm.
-
-
Q3: The final product is contaminated with unreacted starting material (2-bromo-p-xylene).
-
A3: This indicates incomplete formation of the Grignard reagent. Ensure the magnesium was fully consumed before proceeding to the carboxylation step. Using a slight excess (1.1-1.2 eq.) of magnesium can help drive the reaction to completion.
-
Route 3: Direct Oxidation of p-Xylene
This method aims to selectively oxidize one of the two methyl groups on p-xylene. While industrially important for producing terephthalic acid (oxidation of both groups), achieving high selectivity for mono-oxidation is challenging.
Diagram of Synthesis Pathway
Caption: Pathway for direct oxidation of p-xylene, highlighting the challenge of product selectivity.
Experimental Protocol (General)
-
Setup: In a high-pressure reactor equipped with a stirrer and gas inlet, charge p-xylene, a solvent (often acetic acid), and the catalyst system (e.g., cobalt acetate, manganese acetate, and a bromine source like NaBr).[1]
-
Reaction: Heat the mixture to the target temperature (e.g., 150-200°C) and pressurize with air or pure oxygen.[1]
-
Monitoring: The reaction is typically monitored by oxygen uptake. The reaction is stopped before significant formation of the di-acid occurs.
-
Work-up: After cooling, the reaction mixture is filtered to collect the crude product. The solvent is evaporated from the filtrate.
-
Purification: This is the most critical step. The product will be a mixture of unreacted p-xylene, p-toluic acid, this compound, and terephthalic acid. Separation requires techniques like fractional crystallization or chromatography, which can be complex.
Troubleshooting and FAQs
-
Q1: The main product of my reaction is terephthalic acid, not the desired mono-acid.
-
A1: This is the primary challenge of this route. Over-oxidation is difficult to prevent. To favor mono-oxidation, you can try using milder reaction conditions (lower temperature, lower oxygen pressure), shorter reaction times, or a higher substrate-to-catalyst ratio. However, these changes will likely reduce the overall conversion rate.
-
-
Q2: The reaction is very slow or does not proceed at all.
-
A2: The catalyst system is crucial. Ensure the correct ratio of cobalt, manganese, and bromine sources is used. The presence of water can inhibit the reaction, so using an anhydrous solvent like glacial acetic acid is important.[9] The activity of the catalyst may also be insufficient; ensure it is of high purity.
-
-
Q3: How can I effectively separate this compound from p-toluic acid?
-
A3: Separating these isomers is difficult due to their similar physical properties. Careful fractional crystallization from a suitable solvent may be attempted, exploiting slight differences in solubility. Preparative chromatography (e.g., HPLC) would be a more effective but less scalable method for achieving high purity.
-
General Experimental Workflow: Purification by Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]
improving the reaction conditions for 2,5-Dimethylbenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction conditions for the synthesis of 2,5-Dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is through a Grignard reaction. This involves the formation of a Grignard reagent from 2,5-dimethylbromobenzene, followed by carboxylation with carbon dioxide (dry ice).[1][2] An alternative, though less common, route involves the oxidation of p-xylene, but controlling the regioselectivity to obtain the 2,5-isomer can be challenging. Friedel-Crafts type reactions are also a possibility for structurally related compounds and could be adapted.[3][4]
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?
A2: Failure to initiate a Grignard reaction is a frequent issue. The primary culprits are typically moisture and the quality of the magnesium.[5] Here are some key troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, preferably in an oven, and cooled under an inert atmosphere (like nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.[5] Even trace amounts of water can quench the Grignard reagent.
-
Activate the Magnesium: The surface of magnesium turnings can have an oxide layer that prevents the reaction.[5] You can activate the magnesium by:
-
Initiation Techniques: Sometimes, gentle heating or using an ultrasonic bath can provide the energy needed to start the reaction.[7]
Q3: I have a low yield in my this compound synthesis. How can I improve it?
A3: Low yields can stem from several factors throughout the experimental process. To improve your yield, consider the following:
-
Incomplete Grignard Formation: Ensure the Grignard reagent has fully formed before proceeding with carboxylation. The disappearance of most of the magnesium and a change in the solution's appearance (often becoming cloudy or brownish) are indicators.[7]
-
Inefficient Carboxylation: The reaction of the Grignard reagent with CO2 is exothermic. Ensure the Grignard solution is added slowly to a large excess of crushed dry ice to maintain a low temperature and prevent side reactions.[2]
-
Loss During Workup: this compound has some solubility in ether. During the extraction phase, ensure you perform multiple extractions from the aqueous layer to maximize product recovery. Also, be careful to separate the layers correctly to avoid discarding the product.
-
Side Reactions: The formation of byproducts, such as biphenyl (B1667301), will consume your Grignard reagent and lower the yield of the desired carboxylic acid.[1]
Q4: How can I remove the biphenyl byproduct from my this compound product?
A4: The primary byproduct in a Grignard reaction for benzoic acid synthesis is often a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1] This neutral impurity can be effectively removed using acid-base extraction. After the reaction is quenched, the acidic this compound can be deprotonated with a base (like NaOH solution) to form its water-soluble carboxylate salt. The non-polar biphenyl will remain in the organic layer (e.g., diethyl ether), which can then be separated and discarded. The aqueous layer containing the sodium 2,5-dimethylbenzoate (B1239345) is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[2]
Q5: What are the best practices for purifying the final this compound product?
A5: The crude product can be purified by recrystallization.[8] A common solvent system for this is an ethanol/water mixture.[5] The principle is to dissolve the crude acid in a minimum amount of hot solvent and then allow it to cool slowly, which will cause the pure product to crystallize out, leaving impurities behind in the solvent.[9] Steam distillation is another potential purification method mentioned for this compound.[8] The purity of the final product can be assessed by its melting point; a sharp melting point range close to the literature value (132-134 °C) indicates high purity.[8]
Troubleshooting Guides
Problem: Low Yield of this compound
This guide provides a systematic approach to troubleshooting low yields in the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data Presentation
Table 1: Summary of Grignard Reaction Parameters
| Parameter | Recommended Condition | Rationale / Key Considerations | Potential Issue if Deviated |
| Starting Material | 2,5-Dimethylbromobenzene | Bromoarenes offer a good balance of reactivity for Grignard formation. | Chloro-analogs may be less reactive; Iodo-analogs may be too reactive leading to side reactions. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents stabilize the Grignard reagent.[10] | Protic solvents (alcohols, water) will destroy the Grignard reagent. Non-coordinating solvents will not support reagent formation. |
| Temperature | Gentle reflux (spontaneous from exothermicity) | The reaction is exothermic but may need gentle initial heating to start.[7] | Overheating can increase the rate of side reactions, such as Wurtz coupling.[5] |
| Mg Activation | Iodine crystal, 1,2-dibromoethane, or mechanical grinding | Removes the passivating MgO layer from the magnesium surface.[5][6] | Failure of the reaction to initiate.[5] |
| Carboxylation | Addition to excess crushed dry ice (solid CO₂) | Provides the carboxyl group and keeps the reaction cold to minimize side reactions.[2] | Gaseous CO₂ can be inefficient. Insufficient cooling can lead to side reactions with the newly formed carboxylate.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 2,5-dimethylbromobenzene.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
2,5-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol
-
Deionized water
Procedure:
-
Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, place a solution of 2,5-dimethylbromobenzene in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a loss of the iodine color), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Carboxylation: In a separate beaker, crush a generous amount of dry ice. Slowly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring. The mixture will solidify. Allow the beaker to stand until the excess dry ice has sublimed and the mixture has warmed to room temperature.[2][7]
-
Workup: Slowly add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved. Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the product and any biphenyl byproduct.
-
Extraction and Purification: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine all ether layers and add 5% NaOH solution. Shake the funnel to extract the this compound into the aqueous layer as its sodium salt. Separate the layers and discard the ether layer (which contains the neutral biphenyl impurity).
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 6M HCl until no more white precipitate forms.
-
Isolation: Collect the solid this compound by vacuum filtration, washing with cold water.
-
Recrystallization: Purify the crude product by recrystallizing from a hot ethanol/water mixture.[5][9] Dry the purified crystals and determine the melting point and yield.
Reaction and Side Reactions
The desired reaction is the carboxylation of the Grignard reagent. However, a common side reaction is the formation of a biphenyl derivative through a coupling reaction.
Caption: Key reaction pathway and a significant side reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. This compound | 610-72-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,5-Dimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylbenzoic acid. This resource is designed to address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory-scale synthetic routes for this compound are:
-
Friedel-Crafts Acylation of p-Xylene (B151628) followed by Haloform Reaction: This two-step process involves the acylation of p-xylene with an acylating agent like acetyl chloride to form 2,5-dimethylacetophenone, which is then oxidized to this compound.
-
Grignard Reaction: This route involves the formation of a Grignard reagent from 2,5-dimethylbromobenzene, which is then carboxylated using carbon dioxide (dry ice).
-
Direct Carboxylation of p-Xylene: This method involves the direct reaction of p-xylene with an agent like oxalyl chloride in the presence of a Lewis acid catalyst.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions depend on the chosen synthetic route:
-
Friedel-Crafts Acylation Route:
-
Formation of Isomeric Byproducts: Acylation of p-xylene can also lead to the formation of 3,4-dimethylacetophenone.
-
Diacylation: The product, 2,5-dimethylacetophenone, can undergo a second acylation, leading to diacylated byproducts.[2]
-
Transalkylation: The Lewis acid catalyst can cause methyl groups to migrate, resulting in the formation of other methylated benzenes.[2]
-
-
Grignard Reaction Route:
-
Oxidation Step (from 2,5-dimethylacetophenone):
-
Incomplete Oxidation: The oxidation of the methyl ketone to the carboxylic acid may not go to completion, resulting in a mixture of starting material and product.
-
Troubleshooting Guides
Issue 1: Low Yield of 2,5-Dimethylacetophenone in Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted p-xylene | Inactive catalyst (e.g., hydrated AlCl₃) | Use fresh, anhydrous aluminum chloride and handle it under an inert atmosphere. |
| Insufficient amount of catalyst or acylating agent | Ensure accurate stoichiometry. A slight excess of the acylating agent and catalyst may be necessary. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of a complex mixture of products | Isomerization or transalkylation reactions | Perform the reaction at a lower temperature to improve selectivity. Consider using a milder Lewis acid.[2] |
| Diacylation | Use p-xylene in excess. Add the acylating agent slowly to the reaction mixture to maintain its low concentration.[2] |
Issue 2: Grignard Reaction Fails to Initiate or Gives Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Magnesium turnings do not react | Presence of an oxide layer on magnesium | Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Presence of moisture in glassware or solvent | Flame-dry all glassware before use and use anhydrous solvents. | |
| Low yield of this compound | Formation of 2,2',5,5'-tetramethylbiphenyl | Add the solution of 2,5-dimethylbromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Incomplete carbonation | Ensure an excess of finely crushed, fresh dry ice is used. Pour the Grignard reagent onto the dry ice rather than the other way around. |
Issue 3: Incomplete Oxidation of 2,5-Dimethylacetophenone
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product | Insufficient oxidizing agent (e.g., sodium hypochlorite) | Use a slight excess of the oxidizing agent. |
| Low reaction temperature or short reaction time | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or GC. | |
| Inefficient mixing | Ensure vigorous stirring, especially in a biphasic reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Haloform Reaction
Step 1: Friedel-Crafts Acylation of p-Xylene
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer, place anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (B109758).
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of p-xylene (1.0 eq) and acetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2,5-dimethylacetophenone can be purified by vacuum distillation.
Step 2: Oxidation of 2,5-Dimethylacetophenone
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylacetophenone (1.0 eq) in dioxane or THF.
-
Reagent Addition: Add a solution of sodium hydroxide. Cool the mixture in an ice bath and slowly add a commercial bleach solution (sodium hypochlorite) with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench any excess hypochlorite (B82951) with a solution of sodium bisulfite. Acidify the mixture with concentrated HCl to precipitate the this compound.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.1 eq). Add a solution of 2,5-dimethylbromobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Gentle heating may be required.
-
Carbonation: Once the Grignard reagent has formed, cool the flask in an ice-salt bath. Pour the Grignard solution slowly onto a large excess of freshly crushed dry ice in a separate beaker with stirring.
-
Work-up: After the excess dry ice has sublimed, add dilute HCl to the reaction mixture to protonate the carboxylate and dissolve any unreacted magnesium.
-
Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent to obtain the crude product. The main byproduct, 2,2',5,5'-tetramethylbiphenyl, can be removed by recrystallization of the benzoic acid from a suitable solvent.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Dimethylbenzoic Acid Isomers for the Research Professional
For researchers, scientists, and drug development professionals, a detailed understanding of the isomeric differences in chemical compounds is paramount for experimental design, synthesis, and therapeutic application. This guide provides a comprehensive comparison of the physicochemical properties of six isomers of dimethylbenzoic acid: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzoic acid. This document summarizes key experimental data, outlines detailed methodologies for property determination, and visualizes a relevant biological pathway.
Physicochemical Properties
The positional variance of the two methyl groups on the benzoic acid ring significantly influences the physicochemical characteristics of each isomer. These properties, including melting point, boiling point, acid dissociation constant (pKa), and water solubility, are critical for predicting their behavior in various chemical and biological systems.
| Property | 2,3-Dimethylbenzoic Acid | 2,4-Dimethylbenzoic Acid | 2,5-Dimethylbenzoic Acid | 2,6-Dimethylbenzoic Acid | 3,4-Dimethylbenzoic Acid | 3,5-Dimethylbenzoic Acid |
| CAS Number | 603-79-2 | 611-01-8 | 610-72-0 | 632-46-2 | 619-04-5 | 499-06-9 |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ |
| Molecular Weight ( g/mol ) | 150.17 | 150.17 | 150.17 | 150.17 | 150.17 | 150.17 |
| Melting Point (°C) | 144-146[1][2] | 124-126[3][4] | 132-134[5] | 114-116[6][7] | 163-165[2][8] | 169-171[3][9] |
| Boiling Point (°C) | 271.51 (estimate)[1][10] | 267 /727 mmHg[3][4] | 268[1][11] | 155-160 /17 torr[12] | 294.6 /760 mmHg[13] | 271.51 (estimate)[3][9] |
| pKa (at 25°C) | 4.02[14] | 4.217[4][15] | 3.99[16] | 3.56[12] | 4.44 (Predicted)[2][8] | 4.32[3][9] |
| Water Solubility (g/L) | Very soluble[14] | 0.16[4][15] | Data not readily available | Very soluble[12] | 0.129[16][17] | Slightly soluble[3][9] |
| Appearance | White to light yellow crystal powder[18] | White crystalline powder[4][19] | White to off-white crystalline powder[5] | White to light cream powder[12] | White to beige crystalline powder[2][8] | White to light yellow crystalline powder[9][20] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties presented above. These protocols are based on internationally recognized standards, including the OECD Guidelines for the Testing of Chemicals.
Melting Point Determination (Capillary Method)
The melting point is determined using a capillary melting point apparatus. This method is a standard technique for assessing the purity of a crystalline solid.[21][22][23][24]
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the dry dimethylbenzoic acid isomer is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
-
pKa Determination (Potentiometric Titration Method - OECD 112)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. The potentiometric titration method is a highly accurate technique for pKa determination.[25]
-
Apparatus: Potentiometer with a pH electrode, burette, stirrer, titration vessel.
-
Procedure:
-
A known concentration of the dimethylbenzoic acid isomer is dissolved in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Water Solubility (Flask Method - OECD 105)
This method is suitable for determining the water solubility of substances that are soluble above 10⁻² g/L.[1][8][11][13][14]
-
Apparatus: Shaking flask, constant temperature bath, analytical balance, centrifuge (optional), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of the dimethylbenzoic acid isomer is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached.
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of the dimethylbenzoic acid isomer in the clear aqueous phase is determined using a suitable analytical method.
-
The water solubility is expressed in g/L.
-
Biological Activity and Metabolic Pathway
Several dimethylbenzoic acid isomers are known metabolites of pseudocumene (1,2,4-trimethylbenzene), a component of petroleum-derived products.[4][9] The metabolic oxidation of pseudocumene in the liver leads to the formation of 2,4-, 2,5-, and 3,4-dimethylbenzoic acids, which are then excreted. This metabolic pathway is a key aspect of the toxicokinetics of pseudocumene.
Caption: Metabolic pathway of pseudocumene to dimethylbenzoic acid isomers.
Individually, some isomers have shown specific biological activities. For instance, 2,4-dimethylbenzoic acid has demonstrated antibacterial properties.[12][19] Furthermore, 2,3-dimethylbenzoic acid has been utilized as a reagent in the synthesis of inhibitors for Trypanosoma brucei, the parasite responsible for African sleeping sickness.[18] 3,4-Dimethylbenzoic acid serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.[15][26] 3,5-Dimethylbenzoic acid is a precursor for potent insecticides.[7][27] Further research is warranted to fully elucidate the distinct biological roles and potential therapeutic applications of each dimethylbenzoic acid isomer.
References
- 1. laboratuar.com [laboratuar.com]
- 2. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene [pjoes.com]
- 5. Buy 2,4-Dimethylbenzoic acid | 611-01-8 [smolecule.com]
- 6. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. oecd.org [oecd.org]
- 9. pjoes.com [pjoes.com]
- 10. chembk.com [chembk.com]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. 2,4-ジメチル安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]
- 19. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]
- 20. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 21. SSERC | Melting point determination [sserc.org.uk]
- 22. thinksrs.com [thinksrs.com]
- 23. byjus.com [byjus.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. oecd.org [oecd.org]
- 26. chemimpex.com [chemimpex.com]
- 27. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]
A Comparative Analysis of 2,5-Dimethylbenzoic Acid and 2,4-Dimethylbenzoic Acid for the Research Professional
An essential guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of 2,5-dimethylbenzoic acid and 2,4-dimethylbenzoic acid. This guide details their distinct physicochemical properties, synthetic routes, and applications, supported by experimental data and protocols to inform compound selection and experimental design.
The positional isomerism of the methyl groups on the benzoic acid scaffold significantly influences the chemical and physical behavior of this compound and 2,4-dimethylbenzoic acid. These differences in steric and electronic effects dictate their utility as intermediates and building blocks in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Understanding these nuances is critical for optimizing reaction conditions and achieving desired product attributes.
Physicochemical Properties: A Head-to-Head Comparison
The location of the two methyl groups on the benzene (B151609) ring directly impacts key physical and chemical properties such as melting point, boiling point, acidity (pKa), and solubility. These parameters are crucial for predicting their behavior in reaction mixtures and biological systems.
| Property | This compound | 2,4-Dimethylbenzoic Acid |
| CAS Number | 610-72-0 | 611-01-8 |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol | 150.17 g/mol |
| Melting Point | 131-135 °C | 124-126 °C |
| Boiling Point | 268 °C | 267 °C / 727 mmHg |
| pKa | No experimental data found | 4.22 |
| Water Solubility | Low | 0.16 g/L (25 °C) |
| Appearance | White to off-white crystalline powder | White crystalline powder |
Synthesis and Reactivity
Both isomers are commonly synthesized from their corresponding xylene precursors. The choice of starting material and reaction conditions are dictated by the desired substitution pattern.
This compound Synthesis: This isomer is typically prepared from p-xylene (B151628). A common synthetic route involves the Friedel-Crafts acylation of p-xylene followed by oxidation of the resulting ketone.
2,4-Dimethylbenzoic Acid Synthesis: The synthesis of this isomer often starts with m-xylene (B151644). A notable method is the direct carboxylation of m-xylene using carbon dioxide in the presence of a strong acid catalyst like aluminum chloride.[1]
The steric hindrance around the carboxylic acid group is a key differentiator in their reactivity. The methyl group in the ortho position (position 2) in both isomers influences the reactivity of the carboxyl group. However, the additional methyl group at position 4 in 2,4-dimethylbenzoic acid has a different electronic effect compared to the methyl group at position 5 in this compound.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques are invaluable for distinguishing between these two isomers. The chemical shifts of the aromatic protons and the methyl protons are distinct due to the different substitution patterns.
| Data Type | This compound | 2,4-Dimethylbenzoic Acid |
| ¹H NMR | Signals for two distinct methyl groups and three aromatic protons. | Signals for two distinct methyl groups and three aromatic protons with different splitting patterns. |
| ¹³C NMR | Shows nine distinct carbon signals. | Shows nine distinct carbon signals at different chemical shifts. |
| Mass Spec | Molecular ion peak (M+) at m/z = 150. | Molecular ion peak (M+) at m/z = 150. |
Applications in Research and Drug Development
While both isomers can serve as versatile building blocks, their applications often diverge due to their unique structural and electronic properties.
This compound: This isomer and its derivatives have been utilized in medicinal chemistry as scaffolds for developing novel therapeutic agents. For instance, derivatives of this compound have been explored for their potential antimicrobial and anticancer activities.[2] It is also used in the synthesis of specialized organic materials.
2,4-Dimethylbenzoic Acid: This isomer has found broader applications, particularly in the polymer industry where it serves as a key intermediate for enhancing thermal stability and mechanical properties of various polymers.[3][4] In the pharmaceutical sector, it is a building block for the synthesis of a range of drugs.[3][4] It has also been identified as a metabolite of pseudocumene (1,2,4-trimethylbenzene) and has shown antibacterial activity.
Experimental Protocols
Synthesis of 2,4-Dimethylbenzoic Acid via Carbon Dioxide Carboxylation of m-Xylene
This protocol is adapted from a patented method and provides a direct route to 2,4-dimethylbenzoic acid.[1]
Materials:
-
m-Xylene
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon dioxide (CO₂) gas
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
A suitable reactor with stirring capabilities
Procedure:
-
In a reactor equipped with a stirrer, add m-xylene and anhydrous aluminum chloride catalyst in a mass ratio of approximately 1:0.10 to 1:0.35.
-
Seal the reactor and purge with carbon dioxide gas to replace the air.
-
Begin stirring and pressurize the reactor with carbon dioxide to 0.2-0.7 MPa.
-
Maintain the reaction temperature at 25-40°C and continue the reaction for 5-10 hours.
-
After the reaction is complete, cool the mixture to below 30°C and add m-xylene and dilute hydrochloric acid. Stir for 20 minutes and then allow the layers to separate.
-
Separate the organic phase and adjust its pH to approximately 11 with a sodium hydroxide solution. Allow the layers to separate and collect the aqueous phase.
-
Acidify the aqueous phase with dilute hydrochloric acid to a pH of 2-3. A white precipitate of 2,4-dimethylbenzoic acid will form.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Synthesis of this compound via Friedel-Crafts Acylation and Oxidation
This is a general two-step procedure for the synthesis of this compound from p-xylene.
Step 1: Friedel-Crafts Acylation of p-Xylene
Materials:
-
p-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve p-xylene in anhydrous dichloromethane and cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,5-dimethylacetophenone, which can be purified by distillation or chromatography.
Step 2: Oxidation of 2,5-Dimethylacetophenone
Materials:
-
2,5-Dimethylacetophenone
-
Sodium hypochlorite (B82951) solution (bleach)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve 2,5-dimethylacetophenone in a suitable solvent like dioxane and add a solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add sodium hypochlorite solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench any excess hypochlorite by adding a solution of sodium bisulfite.
-
Acidify the mixture with hydrochloric acid to precipitate the this compound.
-
Filter the solid product and wash with cold water. Alternatively, the product can be extracted with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
References
- 1. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 2. Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene [pjoes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to 2,5-Dimethylbenzoic Acid and 3,5-Dimethylbenzoic Acid for Researchers
An Objective Comparison for Scientific and Drug Development Professionals
In the landscape of aromatic carboxylic acids, constitutional isomers can exhibit markedly different physicochemical properties and applications. This guide provides a detailed, data-driven comparison of 2,5-dimethylbenzoic acid and 3,5-dimethylbenzoic acid, two isomers with the same molecular formula but distinct structural arrangements. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate isomer for their specific application.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the positioning of the two methyl groups on the benzene (B151609) ring results in notable differences in the physical and chemical characteristics of this compound and 3,5-dimethylbenzoic acid. These variations can influence their solubility, acidity, and reactivity.
| Property | This compound | 3,5-Dimethylbenzoic Acid |
| CAS Number | 610-72-0[1][2] | 499-06-9[3][4] |
| Molecular Formula | C₉H₁₀O₂[1][2] | C₉H₁₀O₂[3][4] |
| Molecular Weight | 150.17 g/mol [1][2] | 150.17 g/mol [3][4] |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder[3] |
| Melting Point | 132-134 °C | 169-171 °C[3] |
| Boiling Point | 268 °C | ~300 °C (decomposes)[5] |
| pKa (at 25°C) | 3.99 | 4.32[3] |
| Solubility | Insoluble in water; soluble in methanol (B129727) with very faint turbidity. | Slightly soluble in water; soluble in methanol (1 g/10 mL), ethanol (B145695), ether, and hot benzene.[3][5] |
Synthesis and Experimental Protocols
The synthesis of these two isomers typically starts from different xylene precursors, reflecting their distinct substitution patterns.
Synthesis of this compound
This compound can be synthesized from p-xylene (B151628). A common method involves the Friedel-Crafts acylation of p-xylene with oxalyl chloride to form an acyl chloride, which is then hydrolyzed.
-
Acylation: In a reaction vessel, p-xylene is reacted with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like carbon disulfide. The reaction is typically carried out at a low temperature.
-
Hydrolysis: The resulting acyl chloride is then carefully hydrolyzed with water to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, after steam distillation.
Synthesis of 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid is commonly prepared by the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).
Several methods exist for the oxidation of mesitylene. One common laboratory-scale method involves oxidation with nitric acid.
-
Oxidation: Mesitylene is refluxed with dilute nitric acid for an extended period.
-
Isolation: Upon cooling, the crude 3,5-dimethylbenzoic acid precipitates and is collected by filtration.
-
Purification: The crude product is dissolved in an alkaline solution, and any unreacted starting material is removed. The solution is then acidified to re-precipitate the 3,5-dimethylbenzoic acid. Further purification can be achieved by recrystallization from ethanol.
For industrial-scale production, catalytic oxidation with air or oxygen in the presence of metal salt catalysts (e.g., cobalt acetate) is often employed.[6]
Performance and Applications
Direct comparative studies on the performance of this compound and 3,5-dimethylbenzoic acid in specific applications are scarce in the available literature. However, their distinct applications highlight their unique utility.
This compound is primarily utilized as a metabolite of pseudocumene (1,2,4-trimethylbenzene) and serves as a starting reagent in the synthesis of other organic compounds. Its applications in drug development are not as well-documented as its 3,5-isomer, though derivatives of 2,5-dimethylphenyl)benzoic acid are being explored for their potential antimicrobial and anticancer properties.
3,5-Dimethylbenzoic Acid has more defined and prominent applications, particularly in the agrochemical and pharmaceutical industries.[7]
-
Agrochemicals: It is a crucial intermediate in the manufacturing of potent insecticides such as methoxyfenozide (B170004) and tebufenozide.[7]
-
Pharmaceuticals: It is used in the synthesis of various pharmaceuticals, including quinoline (B57606) inhibitors targeting viral enzymes like the Dengue viral NS2B-NS3 protease.[7] It also serves as an intermediate in the synthesis of drugs for conditions such as diabetic neuropathy and atherosclerosis.[6]
-
Other Industrial Uses: It is also employed in the production of specialty polymers and as a reagent in general organic synthesis.[8]
Conclusion
This compound and 3,5-dimethylbenzoic acid, while sharing the same molecular formula, are distinct compounds with different physicochemical properties and applications. 3,5-Dimethylbenzoic acid is a key building block in the agrochemical and pharmaceutical industries, with well-established synthetic routes. This compound is more commonly encountered as a metabolite and a starting material for further chemical synthesis, with its potential in drug development still being actively explored. The choice between these two isomers will be dictated by the specific synthetic target or application. Further research into the direct comparison of their biological activities could unveil new opportunities for these versatile molecules.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 4. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2,5- and 3,4-Dimethylbenzoic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of isomeric purity is paramount. This guide provides a detailed spectroscopic comparison of 2,5-dimethylbenzoic acid and 3,4-dimethylbenzoic acid, offering a clear distinction between these two positional isomers based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The subtle shift in the methyl group position on the benzene (B151609) ring between this compound (Isoxylic acid) and 3,4-dimethylbenzoic acid results in distinct spectroscopic fingerprints. These differences are critical for unambiguous identification, quality control, and characterization in synthetic chemistry and pharmaceutical development.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound and 3,4-dimethylbenzoic acid.
| Spectroscopic Technique | Parameter | This compound | 3,4-Dimethylbenzoic Acid |
| ¹H NMR | Chemical Shift (δ) | Aromatic H: ~7.0-7.8 ppmMethyl H: ~2.3-2.5 ppmCarboxylic Acid H: ~10-12 ppm | Aromatic H: ~7.2-7.9 ppmMethyl H: ~2.3 ppmCarboxylic Acid H: ~10-13 ppm |
| ¹³C NMR | Chemical Shift (δ) | Carboxylic C: ~170 ppmAromatic C: ~128-138 ppmMethyl C: ~20-21 ppm | Carboxylic C: ~168-170 ppmAromatic C: ~128-145 ppmMethyl C: ~19-21 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch: ~1680-1700 cm⁻¹O-H stretch (broad): ~2500-3300 cm⁻¹C-H stretch (aromatic): ~3000-3100 cm⁻¹C-H stretch (aliphatic): ~2850-3000 cm⁻¹ | C=O stretch: ~1680-1700 cm⁻¹O-H stretch (broad): ~2500-3300 cm⁻¹C-H stretch (aromatic): ~3000-3100 cm⁻¹C-H stretch (aliphatic): ~2850-3000 cm⁻¹ |
| UV-Vis Spectroscopy | λmax (nm) | ~210 nm, ~280-290 nm[1] | ~210-220 nm, ~290-300 nm[2] |
| Mass Spectrometry | m/z | Molecular Ion [M]⁺: 150[3][4] | Molecular Ion [M]⁺: 150[5][6] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the solid dimethylbenzoic acid isomer was dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The solution was filtered through a glass wool plug in a Pasteur pipette to remove any suspended particles.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition for ¹H NMR: The spectrometer was tuned and the magnetic field was shimmed. A standard pulse sequence was used to acquire the proton spectrum.
-
Data Acquisition for ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans were acquired compared to the ¹H NMR. A 30° pulse with a 4-second acquisition time and no relaxation delay is recommended for compounds in this molecular weight range.
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample was intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was finely ground to a particle size of less than 2 µm to minimize light scattering.
-
Pellet Formation: The powdered mixture was transferred to a pellet die. A vacuum was applied to remove trapped air and moisture. The die was then subjected to 7-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder of an FTIR spectrometer, and the transmission spectrum was recorded.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the dimethylbenzoic acid isomer was prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol. The concentration was adjusted to ensure that the absorbance values fell within the linear range of the instrument (typically below 1.5 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The spectrophotometer was blanked with the pure solvent. The sample solution was then placed in a quartz cuvette, and the absorbance spectrum was recorded over a wavelength range of approximately 200-400 nm.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The solid sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron Ionization (EI) was employed, where the sample molecules in the gas phase were bombarded with a beam of high-energy electrons (typically 70 eV). This process causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions were detected, and a mass spectrum was generated, plotting ion intensity versus m/z.
Visualizing the Analysis
The following diagrams illustrate the workflow of the spectroscopic analysis and the logical comparison between the two isomers.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dimethylbenzoic acid(619-04-5) 13C NMR spectrum [chemicalbook.com]
- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethylbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,5-Dimethylbenzoic acid is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound analysis, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methodologies
The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the assay (e.g., purity testing, impurity profiling, or pharmacokinetic studies). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of benzoic acid derivatives.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC-UV | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | High specificity, good sensitivity, and suitability for non-volatile compounds. | May require longer analysis times and solvent-intensive mobile phases. | Purity testing, content uniformity, and quantitative analysis in pharmaceutical formulations. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | High sensitivity and specificity, providing structural information for confirmation. | Requires derivatization for non-volatile compounds like benzoic acids; high temperatures can potentially cause degradation. | Impurity profiling, analysis of volatile organic impurities, and determination in biological matrices. |
Data Presentation: Performance Characteristics
The following tables summarize typical performance data for the validation of analytical methods for benzoic acid derivatives. This data serves as a benchmark for the expected performance of a validated method for this compound.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Specificity | No interference from placebo or known impurities. |
Table 2: GC-MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 10.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Specificity | No interference from matrix components; confirmed by mass spectra. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and transfer of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations within the linear range of the method.
-
Filter all solutions through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a general GC-MS method for the analysis of this compound, which typically requires a derivatization step to increase its volatility.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation from other components (e.g., start at 100 °C, ramp to 280 °C).
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
2. Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture to facilitate the derivatization reaction (e.g., 70 °C for 30 minutes).
-
Cool the sample to room temperature before injection.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the metabolic pathway of a precursor to this compound and the general workflows for the described analytical methods.
Metabolic pathway of pseudocumene to this compound.
General workflow for HPLC analysis.
General workflow for GC-MS analysis.
A Comparative Guide to the Synthesis of 2,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2,5-Dimethylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation can be achieved through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary methods for the synthesis of this compound: the oxidation of p-xylene (B151628), Grignard carboxylation of 2-bromo-p-xylene, and Friedel-Crafts carboxylation of p-xylene. The performance of each method is evaluated based on reaction yield, complexity, and the nature of the reagents and conditions employed.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data and qualitative aspects of the three primary synthesis methods for this compound.
| Parameter | Method 1: Oxidation of p-Xylene | Method 2: Grignard Carboxylation | Method 3: Friedel-Crafts Carboxylation |
| Starting Material | p-Xylene | 2-Bromo-p-xylene | p-Xylene |
| Key Reagents | Strong oxidizing agent (e.g., KMnO₄, Co/Mn catalysts) | Magnesium (Mg), Carbon Dioxide (CO₂) | Oxalyl chloride (COCl)₂, Lewis acid (e.g., AlCl₃) |
| Typical Yield | Variable; selectivity is a challenge. Yields for related toluene (B28343) oxidation to benzoic acid are reported around 22%.[1] High selectivity (95%) for isomeric p-toluic acid has been achieved with specific catalysts. | Generally moderate to high. | Good; a 65% yield is reported for the analogous synthesis of pentamethylbenzoic acid. |
| Reaction Complexity | Moderate; controlling the extent of oxidation is critical to prevent the formation of terephthalic acid. | High; requires anhydrous conditions and handling of reactive organometallic intermediates. | Moderate to high; requires anhydrous conditions and handling of corrosive reagents. |
| Key Advantages | Readily available and inexpensive starting material. | Well-established and reliable method for forming C-C bonds. | Direct carboxylation of the aromatic ring. |
| Key Disadvantages | Over-oxidation to the dicarboxylic acid is a common side reaction, leading to lower yields and purification challenges.[2] | Requires a pre-functionalized starting material (brominated p-xylene) and strict anhydrous conditions. | Use of corrosive and moisture-sensitive reagents like oxalyl chloride and aluminum chloride. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established chemical principles and literature precedents for similar transformations.
Method 1: Oxidation of p-Xylene with Potassium Permanganate (B83412)
This method involves the controlled oxidation of one of the methyl groups of p-xylene to a carboxylic acid. The primary challenge is to prevent the oxidation of the second methyl group.
Experimental Workflow:
Caption: Workflow for the oxidation of p-xylene.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a solution of potassium permanganate (KMnO₄) in water is prepared.
-
p-Xylene is added to the flask.
-
The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Additional portions of KMnO₄ may be required to drive the reaction to completion.
-
After cooling to room temperature, the reaction mixture is filtered to remove manganese dioxide (MnO₂).
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Method 2: Grignard Carboxylation of 2-Bromo-p-xylene
This classic method involves the formation of an organometallic Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification.
Experimental Workflow:
References
A Comparative Analysis of Synthetic Routes to 2,5-Dimethylbenzoic Acid for Researchers and Drug Development Professionals
A comprehensive cost-benefit analysis of three primary synthetic pathways to 2,5-dimethylbenzoic acid reveals that the optimal route depends on a careful consideration of raw material costs, reaction yields, and process complexity. This guide provides a detailed comparison of the oxidation of p-xylene (B151628), the haloform reaction of 2,5-dimethylacetophenone, and a Sandmeyer reaction from 2,5-dimethylaniline (B45416) to assist researchers in selecting the most suitable method for their specific needs.
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The selection of a synthetic route can significantly impact the overall cost and efficiency of a research or development project. This comparison guide outlines the economic and practical considerations of three common synthetic approaches.
At a Glance: Cost and Yield Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield (%) | Estimated Raw Material Cost per Gram of Product * |
| 1. Oxidation | p-Xylene | Potassium Permanganate (B83412), Sulfuric Acid | ~60-70% | ~$0.50 - $1.00 |
| 2. Haloform Reaction | 2,5-Dimethylacetophenone | Sodium Hypochlorite, Sodium Hydroxide | ~75-85% | ~$2.00 - $3.50 |
| 3. Sandmeyer Reaction | 2,5-Dimethylaniline | Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide | ~50-60% | ~$4.00 - $6.00 |
*Estimated costs are based on currently available market prices for reagents and may vary depending on supplier, purity, and scale.
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic route, including the underlying chemical transformations and a summary of the experimental protocols.
Route 1: Oxidation of p-Xylene
This classical approach involves the oxidation of one of the methyl groups of p-xylene to a carboxylic acid using a strong oxidizing agent like potassium permanganate in an acidic medium.
A Comparative Analysis of the Biological Activities of Dimethylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The six isomers of dimethylbenzoic acid, distinguished by the positioning of two methyl groups on the benzoic acid core, represent a class of compounds with potential for diverse biological activities. However, a comprehensive comparative analysis of their bioactivities is notably limited in publicly available literature. This guide synthesizes the current, albeit sparse, knowledge on the biological activities of these isomers. It also provides detailed experimental protocols for key assays to facilitate further research and a standardized comparison. The absence of quantitative data for many of the isomers underscores a significant research gap and an opportunity for novel investigation.
Comparative Biological Activities of Dimethylbenzoic Acid Isomers
Direct, quantitative comparisons of the biological activities of all six dimethylbenzoic acid isomers are largely absent from peer-reviewed literature. The following table summarizes the reported biological information. It is important to note that the absence of a reported activity does not signify a lack of that activity, but rather a potential area for future research.
| Isomer | Chemical Structure | Reported Biological Activity / Role | Antibacterial Activity (MIC) | Antifungal Activity (IC50) | Cytotoxicity (IC50) |
| 2,3-Dimethylbenzoic acid | Intermediate in the synthesis of pharmaceuticals, such as the veterinary sedative and analgesic, medetomidine.[1] | Data not available | Data not available | Data not available | |
| 2,4-Dimethylbenzoic acid | Reported to possess antibacterial activity.[2] It is also a metabolite of pseudocumene (1,2,4-trimethylbenzene).[2] | Data not available | Data not available | Data not available | |
| 2,5-Dimethylbenzoic acid | Identified as a metabolite of pseudocumene. | Data not available | Data not available | Data not available | |
| 2,6-Dimethylbenzoic acid | Primarily studied in the context of its chemical properties and as a starting material in synthesis. | Data not available | Data not available | Data not available | |
| 3,4-Dimethylbenzoic acid | A metabolite of dimethylbenzoate metabolism by Rhodococcus rhodochrous.[3][4] It is also used in the synthesis of polymers and pharmaceuticals, including analgesics and anti-inflammatories.[5] | Data not available | Data not available | Data not available | |
| 3,5-Dimethylbenzoic acid | Used as an intermediate in the synthesis of potent insecticides like Methoxyfenozide and Tebufenozide, and in the preparation of quinoline (B57606) inhibitors targeting viral enzymes.[6] | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate standardized research into the biological activities of dimethylbenzoic acid isomers, detailed protocols for common and relevant assays are provided below.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Test compounds (dimethylbenzoic acid isomers)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of each dimethylbenzoic acid isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate already containing the serially diluted test compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dimethylbenzoic acid isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the dimethylbenzoic acid isomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Solubilization of Formazan: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[8]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of the dimethylbenzoic acid isomers.
Caption: General workflow for screening the biological activity of chemical compounds.
Conclusion
The biological activities of dimethylbenzoic acid isomers remain a largely unexplored area of research. While some isomers have found applications as metabolites or synthetic intermediates, their intrinsic biological effects have not been systematically evaluated and compared. This guide highlights the significant lack of quantitative data and provides standardized protocols to encourage and facilitate future investigations. A thorough comparative study of these isomers could reveal novel structure-activity relationships and potentially identify lead compounds for drug discovery and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. protocols.io [protocols.io]
- 5. Determination of DPPH Radical Scavenging Activity [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
A Comparative Computational and Experimental Guide to 2,5-Dimethylbenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational and experimental comparison of 2,5-Dimethylbenzoic acid and its structurally related analogs. Due to the limited availability of direct computational studies on this compound, this guide incorporates data from closely related structures to provide a broader context for its potential applications in medicinal chemistry and materials science. The following sections present a comparative analysis of their physicochemical properties, insights from computational modeling, and relevant experimental protocols to support further research and development.
Data Presentation: Physicochemical and Computational Properties
The following tables summarize key physicochemical and computed properties for this compound and a selection of its analogs. These parameters are crucial for understanding the stability, reactivity, and potential for intermolecular interactions of these molecules.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | 2,4-Dimethylbenzoic Acid | 2,5-Dimethoxybenzoic Acid | Benzoic Acid |
| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂ | C₉H₁₀O₄[2] | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 150.17[1] | 150.17 | 182.17[2] | 122.12 |
| Melting Point (°C) | 132-134[3] | 124-126 | Not Available | 122.4 |
| Boiling Point (°C) | 268[3][4] | 267 | Not Available | 249 |
| Density (g/cm³) | 1.069[3] | Not Available | Not Available | 1.27 |
| pKa | 3.99 (25°C)[3] | Not Available | Not Available | 4.2 |
| Water Solubility (g/L) | 0.18 (25°C)[3] | Not Available | Not Available | 3.4 |
Table 2: Computed Properties of this compound and Analogs
| Property | This compound | 2-Phenylbenzoic Acid | Benzoic Acid (Monomer) |
| Computed LogP | 2.2[5] | 2.9[6] | 1.87[6] |
| HOMO-LUMO Gap (eV) | Not Available | Available (DFT)[6] | Available (DFT)[6] |
| Dihedral Angle (inter-ring) | Not Applicable | Significant (non-planar)[6] | Not Applicable |
Biological Activities and Potential Applications
While direct biological activity data for this compound is limited, its derivatives have shown promise in several therapeutic areas.[7] The 2,5-dimethylphenyl moiety is a structural feature in some antimicrobial and anticancer agents.[7]
-
Antimicrobial Applications: Derivatives such as N-2,5-dimethylphenylthioureido acids have been investigated as potential antimicrobial agents.[7][8] Thiazole derivatives containing the N-2,5-dimethylphenyl scaffold have demonstrated activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium.[8]
-
Anticancer Applications: Analogs like 2',5'-dimethoxychalcones, derived from 2,5-dimethoxybenzoic acid, have shown cytotoxic effects against various cancer cell lines.[9] Their mechanism of action is believed to involve the disruption of microtubule polymerization.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further investigation of this compound and its analogs.
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculation and Incubation: Add the prepared inoculum to each well containing the diluted compound. Include positive controls (inoculum without compound) and negative controls (medium only). Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[7]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]
2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
3. Single-Crystal X-ray Diffraction Workflow
Although the crystal structure of this compound is not publicly available, the following is a general workflow for its determination.[10]
-
Synthesis and Crystallization: Synthesize the compound and grow single crystals of suitable quality, for example, by slow evaporation from a solution.[10]
-
Data Collection: Mount a single crystal on a diffractometer and irradiate it with monochromatic X-rays. As the crystal rotates, diffraction patterns are collected by a detector.[10]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic positions and thermal parameters.[10]
Visualizations: Workflows and Pathways
Computational Analysis Workflow
The following diagram illustrates a typical workflow for the computational analysis of molecular structures like this compound and its analogs.
Caption: A flowchart illustrating a typical computational workflow for analyzing molecular structures.
Hypothesized Signaling Pathway for Anticancer Analogs
Based on the known mechanism of action of related chalcone (B49325) derivatives, a potential signaling pathway leading to apoptosis is depicted below.
Caption: Hypothesized signaling pathway for anticancer analogs of this compound.
2D Structures of Target Molecule and Key Analogs
References
- 1. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 610-72-0 [m.chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. PubChemLite - this compound (C9H10O2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Confirming the Structure of 2,5-Dimethylbenzoic Acid: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of organic molecules is a critical step in ensuring the quality, efficacy, and safety of chemical entities. This guide provides a comprehensive comparison of 2,5-Dimethylbenzoic acid with its isomers, 2,6-Dimethylbenzoic acid and 3,4-Dimethylbenzoic acid, utilizing key spectroscopic techniques: Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy. Detailed experimental protocols and comparative data are presented to aid in the definitive structural elucidation of this compound.
The process of determining the chemical structure of a compound is known as structure elucidation.[1][2] A combination of spectroscopic methods is often employed to gain a comprehensive understanding of a molecule's architecture.[1][3] Infrared spectroscopy is instrumental in identifying the functional groups present, while nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and chemical environment of individual atoms.[2]
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its isomers. These values are crucial for comparison with experimentally obtained spectra.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~2500-3300 (broad), ~1700, ~1600, ~1450, ~800-900 | O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=C (Aromatic), C-H (Alkyl), C-H (Aromatic, substitution pattern) |
| 2,6-Dimethylbenzoic acid | ~2500-3300 (broad), ~1700, ~1600, ~1450, ~750-800 | O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=C (Aromatic), C-H (Alkyl), C-H (Aromatic, substitution pattern) |
| 3,4-Dimethylbenzoic acid | ~2500-3300 (broad), ~1700, ~1600, ~1450, ~800-850 | O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=C (Aromatic), C-H (Alkyl), C-H (Aromatic, substitution pattern) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~11-12 | Singlet | 1H | COOH |
| ~7.8 | Singlet | 1H | Ar-H | |
| ~7.2 | Doublet | 1H | Ar-H | |
| ~7.1 | Doublet | 1H | Ar-H | |
| ~2.6 | Singlet | 3H | Ar-CH₃ | |
| ~2.4 | Singlet | 3H | Ar-CH₃ | |
| 2,6-Dimethylbenzoic acid | ~11-12 | Singlet | 1H | COOH |
| ~7.3 | Triplet | 1H | Ar-H | |
| ~7.1 | Doublet | 2H | Ar-H | |
| ~2.5 | Singlet | 6H | Ar-CH₃ | |
| 3,4-Dimethylbenzoic acid | ~11-12 | Singlet | 1H | COOH |
| ~7.9 | Singlet | 1H | Ar-H | |
| ~7.8 | Doublet | 1H | Ar-H | |
| ~7.2 | Doublet | 1H | Ar-H | |
| ~2.3 | Singlet | 6H | Ar-CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)
| Compound | Expected Chemical Shift Ranges (δ, ppm) |
| This compound | ~175 (C=O), ~140, ~135, ~132, ~131, ~130, ~128 (Aromatic Cs), ~21, ~20 (CH₃) |
| 2,6-Dimethylbenzoic acid | ~175 (C=O), ~140, ~135, ~130, ~128 (Aromatic Cs), ~20 (CH₃) |
| 3,4-Dimethylbenzoic acid | ~175 (C=O), ~142, ~137, ~130, ~129, ~128, ~127 (Aromatic Cs), ~20, ~19 (CH₃) |
Experimental Protocols
To confirm the structure of a sample suspected to be this compound, the following experimental procedures should be followed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: The NMR tube is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired at a frequency of 300 MHz. Key parameters to be set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Data Acquisition: Following the ¹H NMR experiment, the ¹³C NMR spectrum is acquired at a frequency of 75 MHz. A proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values of the ¹H NMR spectrum, along with the chemical shifts of the ¹³C NMR spectrum, are analyzed and compared with the expected values for this compound and its isomers (Tables 2 and 3).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Workflow for spectroscopic confirmation of this compound.
By systematically comparing the acquired spectroscopic data with the reference data provided, researchers can confidently confirm the structure of this compound and distinguish it from its isomers. This rigorous approach is fundamental to ensuring the integrity of chemical research and development.
References
A Comparative Cross-Validation of 2,5-Dimethylbenzoic Acid's Experimental Data
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical and biological properties is paramount. This guide provides a comprehensive cross-validation of available experimental data for 2,5-Dimethylbenzoic acid. It also presents a comparative analysis with structurally related benzoic acid derivatives to offer a broader context for its potential applications.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[1] It is a derivative of benzoic acid with two methyl groups attached to the aromatic ring at positions 2 and 5.[1] This substitution pattern influences its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 131-135 °C | [1] |
| Boiling Point | 268 °C | [2] |
| Solubility | Very faint turbidity with Methanol (B129727). | [2] |
| pKa | 3.990 (25°C) | [2] |
Biological Activity: A Comparative Overview
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives is significantly influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring.[3][4] These functional groups are key to the molecule's ability to scavenge free radicals.[3][4] The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity, with lower values indicating greater antioxidant potency.
While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay data for this compound is not available, data for structurally related dihydroxybenzoic acids demonstrates potent antioxidant effects.[5]
| Compound | DPPH Radical Scavenging Activity (% Inhibition at 50 µM) | DPPH IC₅₀ (µM) |
| 2,5-Dihydroxybenzoic acid (Gentisic Acid) | 80.11% | ~2.42 |
| 2,3-Dihydroxybenzoic acid | 86.40% | - |
| 3,4-Dihydroxybenzoic acid | 74.51% | - |
| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 79.50% | 2.42 |
Note: Data for 2,5-dimethoxybenzoic acid, a close analog, was not explicitly found in the same comparative context, but its dihydroxy analog (gentisic acid) shows potent activity.[5]
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is also dependent on their substitution patterns. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. While specific MIC values for this compound are not detailed in the available literature, studies on other benzoic acid derivatives show a range of activities against various pathogens. For instance, benzoic acid itself has been shown to inhibit the growth of E. coli O157:H7 at a concentration of 1 mg/mL.[6] The addition of hydroxyl or methoxyl groups can either enhance or weaken this effect depending on their position on the ring.[6]
| Compound/Derivative Type | Organism(s) | Typical MIC Range |
| Benzoic Acid | Escherichia coli O157:H7 | 1 mg/mL[6] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1 mg/mL[6] |
| 3,4,5-Trihydroxybenzoic Acid | Escherichia coli (clinical isolates) | 1.0 - 4.0 mg/mL[6] |
| Methoxybenzoic Acid Isomers | Various bacteria and fungi | Activity varies by isomer[7] |
Cytotoxic Activity
The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been a subject of investigation. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the concentration of a compound required to inhibit 50% of cell viability. While direct IC₅₀ values for this compound are not available, research on other benzoic acid derivatives indicates potential anti-cancer activity. For example, some hydroxybenzoic acid derivatives have shown cytotoxic effects on colorectal adenocarcinoma (DLD-1), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.[8] Benzoic acid itself has been tested against a panel of ten different cancer cell lines, with IC₅₀ values ranging from 85.54 to 670.6 µg/ml after 48 and 72 hours of exposure.[9][10]
| Compound/Derivative | Cell Line | IC₅₀ (µM) |
| Benzoic Acid Derivative 8 | DLD-1 (colorectal adenocarcinoma) | 25.05 |
| Benzoic Acid Derivative 8 | HeLa (cervical cancer) | 23.88 |
| Benzoic Acid Derivative 8 | MCF-7 (breast cancer) | 48.36 |
| Benzoic Acid Derivative 9 | HeLa (cervical cancer) | 37.67 |
| Benzoic Acid Derivative 10 | DLD-1 (colorectal adenocarcinoma) | 27.26 |
| Benzoic Acid Derivative 10 | HeLa (cervical cancer) | 19.19 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Test compounds and reference standards (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.[3]
-
Sample preparation: The test compounds and reference standards are dissolved in methanol to prepare a stock solution (e.g., 1 mg/mL). Serial dilutions are then prepared from the stock solution to obtain a range of concentrations.[3]
-
Assay: In a 96-well plate, 50 µL of the sample or standard solution at different concentrations is added to each well. Then, 150 µL of the DPPH solution is added to each well. The plate is incubated in the dark at room temperature for 30 minutes.[3]
-
Measurement: The absorbance is measured at 517 nm. A control well should contain 50 µL of methanol and 150 µL of DPPH solution, and a blank well should contain 200 µL of methanol.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.[3]
Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility
This method is widely used to assess the antimicrobial activity of a substance. It involves measuring the zone of inhibition of microbial growth caused by the diffusion of the test compound from a well into an agar medium inoculated with the test microorganism.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Test microorganism cultures
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compound solutions at various concentrations
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well creation: A sterile cork borer is used to punch wells of a specific diameter in the agar.
-
Sample addition: A defined volume of the test compound solution, positive control, and negative control are added to the respective wells.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cancer cell lines
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of around 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanism of action of benzoic acid derivatives, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Proposed HDAC Inhibition Pathway by Benzoic Acid Derivatives.
References
- 1. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 5. benchchem.com [benchchem.com]
- 6. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to 2,5-Dimethylbenzoic Acid and Its Isomers: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug discovery, the subtle differences between structural isomers can lead to vastly different chemical properties and biological activities. This guide provides a comprehensive comparison of 2,5-dimethylbenzoic acid and its key isomers, 2,4-dimethylbenzoic acid and 3,5-dimethylbenzoic acid. We delve into their distinct physicochemical properties, diverse applications, and detailed experimental protocols for their synthesis, offering a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Physicochemical Properties: A Tale of Three Isomers
The positioning of the two methyl groups on the benzoic acid ring significantly influences the physical and chemical characteristics of each isomer. These variations can impact solubility, reactivity, and ultimately, their utility in different applications.
| Property | This compound | 2,4-Dimethylbenzoic Acid | 3,5-Dimethylbenzoic Acid |
| CAS Number | 610-72-0[1] | 611-01-8[2] | 499-06-9[3] |
| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂[2] | C₉H₁₀O₂[3] |
| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [2] | 150.18 g/mol [3] |
| Melting Point | 132-134 °C[1] | 124-126 °C | 169-175 °C[3] |
| Boiling Point | 268 °C[4] | 267 °C (at 727 mmHg) | Not explicitly found |
| Appearance | White to off-white crystalline powder[1] | White odorless crystalline powder[2] | Beige to yellow crystal powder[3] |
| Solubility | Sparingly soluble in water | Enhanced solubility and reactivity[5] | Good solubility in common organic solvents[6] |
| pKa | Not explicitly found | Not explicitly found | Not explicitly found |
Comparative Analysis of Applications
While all three isomers serve as valuable building blocks in organic synthesis, their specific applications diverge based on their unique structures.
This compound is primarily recognized as a metabolite of pseudocumene (1,2,4-trimethylbenzene).[7] Its applications in synthesis are less commonly cited compared to its isomers, but it is used as a starting material for the synthesis of new derivatives of[4]paracyclophane.
2,4-Dimethylbenzoic Acid exhibits a broader range of applications. It is utilized as a key intermediate in the production of various polymers, where it enhances thermal stability and mechanical properties.[5] In the pharmaceutical industry, it serves as a building block for the synthesis of more effective medications.[5] Furthermore, it has demonstrated antibacterial activity and is used in the formulation of dyes and agrochemicals.[5]
3,5-Dimethylbenzoic Acid is a critical intermediate in the agrochemical sector, particularly in the manufacturing of potent insecticides such as Methoxyfenozid and Tebufenozide.[8] Its utility also extends to the pharmaceutical industry, where it is used in the preparation of quinoline (B57606) inhibitors targeting viral enzymes.[8] Additionally, it finds application in the polymer industry to accelerate the curing process of polyurethanes.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific advancement. Below are established methods for the synthesis of each dimethylbenzoic acid isomer.
Synthesis of this compound
A general method for the preparation of this compound involves the carboxylation of the corresponding Grignard reagent derived from 2,5-dimethylbromobenzene. A detailed, adaptable procedure is also available through the reaction of mesitylene (B46885) with oxalyl chloride and aluminum chloride.[9]
Protocol: Synthesis via Friedel-Crafts Acylation of p-Xylene (B151628) and subsequent Haloform Reaction
This two-step protocol provides a reliable method for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Materials:
-
p-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Hydrochloric acid (HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
Step 1: Friedel-Crafts Acylation to form 2,5-Dimethylacetophenone
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a mixture of p-xylene and acetyl chloride to the suspension while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over a drying agent.
-
Remove the solvent under reduced pressure to obtain crude 2,5-dimethylacetophenone.
Step 2: Haloform Reaction to form this compound
-
Dissolve the crude 2,5-dimethylacetophenone in a suitable solvent like dioxane or THF.
-
Add a solution of NaOH and then slowly add NaOCl solution with vigorous stirring.
-
Heat the mixture gently if necessary and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and destroy any excess hypochlorite with a reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture with concentrated HCl to precipitate the this compound.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Synthesis of 2,4-Dimethylbenzoic Acid
A method for preparing 2,4-dimethylbenzoic acid involves the carbon dioxide carboxylation of m-xylene (B151644) in the presence of an aluminum chloride catalyst.[10]
Protocol: Carboxylation of m-Xylene
Caption: Synthetic workflow for 2,4-Dimethylbenzoic Acid.
Materials:
-
m-Xylene
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon dioxide (CO₂) gas
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reactor equipped with a stirrer, add m-xylene and AlCl₃.
-
Pressurize the reactor with CO₂ gas to 0.2-0.7 MPa.
-
Maintain the temperature at 25-40 °C and stir for 5-10 hours.[10]
-
After the reaction, add m-xylene and dilute HCl, stir, and allow the layers to separate.[10]
-
Separate the organic phase and adjust its pH to ~11 with NaOH solution.[10]
-
Separate the aqueous phase and acidify it with dilute HCl to a pH of 2-3 to precipitate the product.[10]
-
Filter the white powder, wash with water, and dry to obtain 2,4-dimethylbenzoic acid.[10]
Synthesis of 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid can be prepared by the oxidation of mesitylene.
Protocol: Oxidation of Mesitylene
Caption: Synthetic workflow for 3,5-Dimethylbenzoic Acid.
Materials:
-
Mesitylene
-
30% Nitric acid[11]
-
Sodium carbonate solution
-
Dilute hydrochloric acid
-
Tin
-
Strong hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
Reflux mesitylene with 30% nitric acid for approximately 18 hours.[11]
-
After cooling, filter the white residue and dissolve it in sodium carbonate solution.
-
Reprecipitate the acid by adding dilute hydrochloric acid.
-
Filter the precipitate and treat it with tin and strong hydrochloric acid to reduce any nitro byproducts.[11]
-
Filter the undissolved portion, dissolve it in dilute sodium hydroxide, and reprecipitate with dilute hydrochloric acid.
-
The resulting mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid is separated by steam distillation.[11]
-
The 3,5-dimethylbenzoic acid is collected from the distillate and further purified by recrystallization from alcohol.[11]
Logical Relationships and Comparative Summary
The choice between 2,5-, 2,4-, and 3,5-dimethylbenzoic acid is dictated by the desired final product and its application. The following diagram illustrates the logical relationship between the isomers and their primary application areas.
Caption: Application comparison of Dimethylbenzoic Acid Isomers.
This guide provides a foundational understanding of the key differences and applications of this compound and its isomers. For researchers and developers, a careful consideration of these properties is crucial for the successful design and synthesis of novel compounds and materials.
References
- 1. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2,5-Dimethylbenzoic Acid
Essential safety protocols and logistical plans are critical for the secure handling of 2,5-Dimethylbenzoic acid in research and development settings. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe laboratory environment.
Hazard Profile and Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5][6] Ingestion of this substance is harmful.[1][3][6] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂[4][7][8][9] |
| Molecular Weight | 150.17 g/mol [4][7] |
| CAS Number | 610-72-0[4][7] |
| Melting Point | 131°C to 135°C[9] |
| Boiling Point | 268 °C[10] |
| Density | 1.069 g/mL[10] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[11] | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.[2][11] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene).[11] | Inspect gloves for any damage before use to prevent skin contact and subsequent irritation.[11] A lab coat or chemical-resistant apron is also required to protect against splashes and spills.[11] |
| Respiratory Protection | NIOSH-approved respirator. | Required when working outside of a chemical fume hood or if there is a risk of generating dust to avoid inhalation which can cause respiratory tract irritation.[5][11] |
Operational and Disposal Plans
Step-by-Step Handling Procedure
Safe handling of this compound is predicated on a standardized operational plan.
-
Preparation : Before handling, ensure that a current Safety Data Sheet (SDS) is readily available and has been reviewed.[11] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][11] Verify the functionality of all safety equipment, including eyewash stations and safety showers.[11]
-
Handling : Always wear the required PPE as outlined in the table above.[11] Use appropriate tools, such as spatulas and weighing paper, to handle the chemical and keep containers closed when not in use.[11]
-
Storage : Store this compound in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.
Spill Management Protocol
In the event of a spill, a clear and immediate response is crucial.
Disposal Plan
Proper disposal of this compound and any contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material, including excess this compound and any contaminated disposables like gloves and weighing paper, in a clearly labeled and sealed container.[11]
-
Disposal Method : The primary recommended disposal method is through a licensed and approved waste disposal contractor. Incineration is a common procedure.[12] Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system. Always observe all federal, state, and local regulations when disposing of the substance. Landfill disposal is generally not recommended without prior treatment and approval from local authorities.[12]
References
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
- 9. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. This compound [stenutz.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
